molecular formula C6H11NO B1359316 3-Vinylmorpholine CAS No. 148860-48-4

3-Vinylmorpholine

货号: B1359316
CAS 编号: 148860-48-4
分子量: 113.16 g/mol
InChI 键: QEXXWAFEPQBSML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Vinylmorpholine is a valuable chemical reagent featuring a morpholine ring, a privileged scaffold in drug discovery, substituted with a vinyl group. This functional group makes it a versatile intermediate for various synthetic transformations, including polymerization and cycloaddition reactions. The morpholine ring, characterized by its amine and ether functional groups within a six-membered heterocycle, is a common motif in pharmaceuticals and agrochemicals due to its ability to influence solubility, bioavailability, and metabolic stability . Researchers utilize morpholine derivatives like this compound as key building blocks in the synthesis of more complex molecules for drug discovery projects . The vinyl substituent at the 3-position offers a reactive handle for further chemical modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is a key starting material in the development of active pharmaceutical ingredients (APIs), optical brighteners, and other specialty chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Disclaimer: The information provided is based on general knowledge of morpholine chemistry. The specific properties, applications, and handling instructions for this compound must be verified by qualified chemists and confirmed with the product's Certificate of Analysis (CoA) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-ethenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXWAFEPQBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631268
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148860-48-4
Record name 3-Ethenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Vinylmorpholine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Morpholine Scaffolds in Medicinal Chemistry

The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, have made it a cornerstone in the design of novel therapeutics. This guide delves into a specific, yet highly promising derivative: 3-Vinylmorpholine. The introduction of a reactive vinyl group at the 3-position opens up a myriad of possibilities for synthetic elaboration and the development of covalent binders, making it a molecule of significant interest for researchers at the forefront of drug discovery.

Section 1: Core Molecular Attributes of this compound

This compound, systematically named 3-ethenylmorpholine, is a substituted morpholine derivative. Understanding its fundamental properties is the first step towards harnessing its synthetic and therapeutic potential.

Chemical Identity and Molecular Characteristics

A clear identification of this compound is paramount for any research endeavor. The key identifiers and molecular properties are summarized in the table below.

PropertyValueSource
Systematic Name 3-EthenylmorpholineN/A
CAS Number 148860-48-4[1]
Molecular Formula C₆H₁₁NON/A
Molecular Weight 113.16 g/mol N/A

Section 2: Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a key consideration for its utilization in research and development. While specific, detailed protocols for its synthesis are not abundantly available in public literature, general methodologies for the synthesis of substituted morpholines can be adapted.

Retrosynthetic Analysis and Potential Synthetic Routes

A logical approach to the synthesis of this compound would involve the formation of the morpholine ring with a precursor to the vinyl group already in place, or the introduction of the vinyl group onto a pre-formed morpholine scaffold.

G cluster_0 Synthetic Precursors TVM This compound SM1 3-(2-Hydroxyethyl)morpholine TVM->SM1 Dehydration SM2 Morpholine-3-carbaldehyde TVM->SM2 Wittig Reaction SM3 N-protected 3-hydroxymethylmorpholine TVM->SM3 Oxidation & Wittig

Caption: Potential retrosynthetic pathways for this compound.

General Experimental Protocol: A Hypothetical Approach

Based on established methods for the synthesis of substituted morpholines, a plausible multi-step synthesis is outlined below. This protocol is illustrative and would require optimization.

Step 1: Synthesis of a Suitable N-Protected 3-Hydroxymethylmorpholine

  • Rationale: Protection of the morpholine nitrogen is crucial to prevent side reactions during subsequent oxidation and olefination steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed.

  • Procedure:

    • To a solution of a commercially available 3-hydroxymethylmorpholine precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the N-protected intermediate by column chromatography.

Step 2: Oxidation to the Aldehyde

  • Rationale: The primary alcohol of the protected 3-hydroxymethylmorpholine needs to be oxidized to the corresponding aldehyde to serve as the electrophile in the subsequent Wittig reaction.

  • Procedure:

    • Dissolve the N-protected alcohol in a suitable solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction and work up to isolate the crude aldehyde.

    • Purify the N-protected morpholine-3-carbaldehyde by column chromatography.

Step 3: Wittig Olefination

  • Rationale: The Wittig reaction is a reliable method for converting aldehydes into alkenes. In this case, it will be used to introduce the vinyl group.

  • Procedure:

    • Prepare the Wittig reagent (methyltriphenylphosphonium bromide) by reacting triphenylphosphine with methyl bromide.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to generate the ylide.

    • Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of the N-protected morpholine-3-carbaldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the N-protected this compound by column chromatography.

Step 4: Deprotection

  • Rationale: The final step is the removal of the N-protecting group to yield the target compound, this compound.

  • Procedure:

    • The choice of deprotection conditions depends on the protecting group used. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane is effective. For a Cbz group, catalytic hydrogenation is typically employed.

    • After the reaction is complete, neutralize the reaction mixture and extract the final product.

    • Purify this compound by distillation or column chromatography to obtain the final product.

Reactivity of the Vinyl Group

The vinyl moiety in this compound is a versatile functional handle for a variety of chemical transformations, making it an attractive building block in medicinal chemistry.

G cluster_0 Potential Reactions TVM This compound R1 Michael Addition TVM->R1 R2 Heck Coupling TVM->R2 R3 Epoxidation TVM->R3 R4 Polymerization TVM->R4

Caption: Reactivity of the vinyl group in this compound.

  • Michael Addition: The electron-withdrawing nature of the adjacent nitrogen atom can activate the double bond for conjugate addition of nucleophiles.

  • Heck Coupling: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to form more complex substituted alkenes.

  • Epoxidation: The double bond can be readily epoxidized to form a reactive epoxide ring, which can be further functionalized.

  • Polymerization: The vinyl group can undergo polymerization, which could be of interest in materials science applications.

Section 3: Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for this compound is scarce, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-6.5 ppm) with distinct coupling patterns (geminal, cis, and trans). The protons on the morpholine ring would appear as a series of multiplets in the upfield region (typically 2.5-4.0 ppm). The proton at the C3 position, being adjacent to the vinyl group and the nitrogen atom, would likely appear as a distinct multiplet.

  • ¹³C NMR: The carbon NMR spectrum would show two signals in the alkene region (approximately 110-140 ppm) corresponding to the vinyl carbons. The carbons of the morpholine ring would appear in the range of 40-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • C=C stretch: A peak around 1640 cm⁻¹ corresponding to the vinyl double bond.

  • =C-H stretch: Peaks just above 3000 cm⁻¹ for the vinylic C-H bonds.

  • C-N stretch: A peak in the region of 1000-1250 cm⁻¹.

  • C-O-C stretch: A strong band typically around 1100 cm⁻¹.

  • N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

Section 4: Applications in Drug Development and Medicinal Chemistry

The morpholine scaffold is a well-established pharmacophore, and the introduction of a vinyl group at the 3-position provides exciting opportunities for the development of novel therapeutic agents. The versatile nature of the morpholine ring allows it to act as a scaffold, influencing the overall physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for drug-like characteristics.[2]

Role as a Versatile Synthetic Building Block

This compound can serve as a valuable starting material for the synthesis of more complex molecules. The reactivity of the vinyl group allows for its elaboration into a wide range of other functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

Potential as a Covalent Inhibitor

The vinyl group can act as a "warhead" for targeted covalent inhibitors. By positioning the vinylmorpholine moiety within the binding site of a target protein, the vinyl group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine or lysine), leading to irreversible inhibition. This strategy has been successfully employed to enhance the potency and duration of action of various drugs.

Structural Analogue in Lead Optimization

During the lead optimization phase of drug discovery, systematic modifications of a lead compound are performed to improve its pharmacological profile. This compound can be incorporated as a structural analogue to explore the structure-activity relationship (SAR) of a particular chemical series. Its unique steric and electronic properties can provide valuable insights into the optimal requirements for binding to a biological target.

The morpholine ring itself is often employed in medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties.[2] Its inclusion in drug candidates can lead to improved pharmacokinetics and a better overall drug-like profile.[2]

Section 5: Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its combination of a privileged morpholine scaffold and a reactive vinyl handle makes it an attractive building block for the synthesis of novel therapeutic agents.

Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound, as well as a thorough characterization of its physicochemical and pharmacological properties. The exploration of its utility in the design of covalent inhibitors and as a versatile scaffold for library synthesis is likely to yield exciting new discoveries in medicinal chemistry. As our understanding of the chemical biology of this molecule grows, so too will its potential to contribute to the development of the next generation of innovative medicines.

References

The Untapped Potential of 3-Vinylmorpholine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold and the Promise of a Vinyl Handle

In the landscape of medicinal chemistry, the morpholine ring stands as a privileged scaffold. Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and bioavailability.[1][2][3][4] The morpholine moiety is not merely a passive carrier; it often plays a crucial role in molecular recognition and binding to biological targets.[2][3] This guide delves into the potential of a specific, yet underexplored, derivative: 3-Vinylmorpholine. The introduction of a vinyl group at the 3-position of the morpholine ring opens up a vast and exciting chemical space for the development of novel therapeutics. This reactive handle provides a gateway to a diverse array of chemical transformations, allowing for the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will explore its plausible synthesis, the versatile reactivity of its vinyl substituent, and its prospective role as a cornerstone for the design of next-generation therapeutic agents. While direct literature on this compound is sparse, this guide will extrapolate from established synthetic methodologies and the known reactivity of related compounds to provide a forward-looking perspective on its potential.

Proposed Synthesis of this compound: A Plausible Route

While a definitive, optimized synthesis for this compound is not yet established in the literature, a plausible and efficient route can be proposed based on well-precedented reactions for the synthesis of 3-substituted morpholines.[5] A promising strategy involves a tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne precursor. This approach offers the potential for enantioselective synthesis, a critical consideration in modern drug development.

Proposed Synthetic Scheme:

G cluster_0 Proposed Synthesis of this compound start Commercially Available Aminoalkyne Precursor step1 Hydroamination start->step1 [Ru]-catalyst step2 Asymmetric Transfer Hydrogenation step1->step2 Chiral Ru-catalyst, Formic acid/Triethylamine product This compound step2->product

Caption: A proposed two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • Aminoalkyne precursor (e.g., N-(2-hydroxyethyl)prop-2-yn-1-amine)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2)

  • Chiral Ruthenium catalyst for asymmetric transfer hydrogenation (e.g., (S,S)-Ts-DPEN RuCl)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Hydroamination: To an oven-dried Schlenk flask under an inert atmosphere, add the aminoalkyne precursor (1.0 eq) and the ruthenium catalyst (e.g., 2 mol%). Add anhydrous solvent and stir the mixture at a specified temperature (e.g., 80-100 °C) until complete consumption of the starting material is observed by TLC or LC-MS.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. To the same flask, add the chiral ruthenium catalyst (e.g., 1 mol%) and the formic acid/triethylamine azeotrope (2.0 eq). Stir the reaction at room temperature until the intermediate imine is fully reduced.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices: The choice of a tandem, one-pot reaction is for efficiency and atom economy. The hydroamination step forms the morpholine ring, and the subsequent asymmetric transfer hydrogenation reduces the resulting endocyclic imine to the desired amine, potentially with high enantioselectivity. The use of a chiral catalyst in the second step is crucial for obtaining an enantiomerically enriched product, which is often a requirement for active pharmaceutical ingredients.

The Versatile Reactivity of the Vinyl Group: A Gateway to Chemical Diversity

The true potential of this compound in medicinal chemistry lies in the reactivity of its vinyl substituent. This functional group serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Key Potential Reactions of this compound:
Reaction TypeReagents and ConditionsPotential Products
Michael Addition Nucleophiles (e.g., thiols, amines, malonates), baseFunctionalized alkyl chains at the 3-position
Heck Coupling Aryl/heteroaryl halides or triflates, Pd catalyst, baseAryl/heteroaryl substituted ethyl groups at the 3-position
Diels-Alder Reaction Dienes (e.g., cyclopentadiene, Danishefsky's diene)Fused carbocyclic and heterocyclic ring systems
Epoxidation m-CPBA, DMD3-(Oxiran-2-yl)morpholine derivatives
Hydroboration-Oxidation BH3-THF, then H2O2, NaOH3-(2-Hydroxyethyl)morpholine derivatives
Click Chemistry (via azide) NaN3 followed by alkyne, Cu(I) catalyst1,2,3-Triazole-linked morpholine derivatives
Michael Addition: Elongating and Functionalizing the Scaffold

The electron-deficient nature of the double bond in the vinyl group (if activated by a neighboring group, or through reaction conditions) makes it susceptible to nucleophilic attack via a Michael addition.[1][6][7][8][9] This reaction is a powerful tool for introducing a variety of functional groups and for extending the carbon chain at the 3-position.

G cluster_1 Michael Addition of this compound start This compound product 3-(2-Nucleophiloylethyl)morpholine start->product Michael Addition reagents Nucleophile (Nu-H) Base reagents->product G cluster_2 Heck Coupling with this compound start This compound product 3-(2-Arylethyl)morpholine start->product Heck Coupling reagents Ar-X (X=Br, I, OTf) Pd catalyst, Base reagents->product G cluster_3 Diels-Alder Reaction of this compound start This compound product Fused Morpholine Derivatives start->product [4+2] Cycloaddition reagents Diene reagents->product G cluster_4 Drug Discovery Workflow with this compound start This compound step1 Library Synthesis (Michael, Heck, etc.) start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR studies) step3->step4 product Drug Candidate step4->product

References

The Stereochemical Landscape of 3-Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] When substituted at the 3-position, a chiral center is introduced, opening a complex and critical field of stereochemical considerations that profoundly impact biological activity, safety, and efficacy. This guide provides an in-depth exploration of the stereochemistry of 3-substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism and conformational analysis specific to this scaffold, survey state-of-the-art stereoselective synthetic strategies, and discuss essential analytical techniques for stereochemical characterization. By elucidating the causal relationships between molecular three-dimensional structure and function, this document aims to equip scientists with the knowledge to navigate the intricacies of 3-substituted morpholine stereochemistry in the pursuit of novel therapeutics.

Introduction: The Significance of Stereochemistry in 3-Substituted Morpholines

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Substitution at the 3-position introduces a stereocenter, giving rise to enantiomers—non-superimposable mirror images—that can exhibit dramatically different pharmacological and toxicological profiles.[3][4] The anorexiant activity of 3-benzyloxymethylmorpholine, for instance, resides exclusively in the S-enantiomer.[3] This underscores the imperative for precise stereochemical control in the synthesis and development of 3-substituted morpholine-based drug candidates.

This guide will systematically address the key facets of stereochemistry in this important class of molecules, providing both theoretical grounding and practical insights.

Foundational Stereochemistry: Isomerism and Conformation

Stereoisomerism in 3-Substituted Morpholines

The presence of a single substituent at the 3-position results in a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The introduction of additional substituents on the morpholine ring can lead to the formation of diastereomers, which have different physical and chemical properties.

Diagram: Enantiomers of 3-Methylmorpholine

G cluster_R (R)-3-Methylmorpholine cluster_S (S)-3-Methylmorpholine R_mol R_mol Mirror Mirror Plane S_mol S_mol

Caption: Enantiomers of 3-methylmorpholine.

Conformational Analysis: The Chair Conformation and Substituent Effects

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[5] This chair conformation is significantly more stable than the higher-energy boat or twist-boat forms.[5] For a 3-substituted morpholine, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is a crucial determinant of the molecule's overall shape and its interactions with biological targets.

Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C-5 and the nitrogen atom.[6] However, the presence of the heteroatoms in the morpholine ring introduces additional electronic effects, such as the anomeric effect, which can influence conformational preferences.[7]

Diagram: Conformational Equilibrium of a 3-Substituted Morpholine

G Axial Axial Conformer (Higher Energy for Bulky 'R') Equatorial Equatorial Conformer (Generally Favored) Axial->Equatorial Ring Flip

Caption: Chair-chair interconversion of a 3-substituted morpholine.

Stereoselective Synthesis: Strategies for Controlling Chirality

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge and a major focus of research. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials, often derived from natural sources like amino acids. For example, serine enantiomers can serve as chiral templates for the synthesis of optically active 3-substituted morpholines.[8] The inherent chirality of the starting material is transferred to the final product through a series of stereoconservative reactions.

Experimental Protocol: Chiral Synthesis from Serine (Illustrative) [8]

  • N-Protection: Protect the amino group of (R)- or (S)-serine, for example, with a benzyl group.

  • Ring Closure: React the N-protected serine with a suitable two-carbon electrophile, such as chloroacetyl chloride, to form the morpholinone ring.[8]

  • Reduction: Reduce the ketone and ester functionalities of the morpholinone intermediate to afford the desired 3-substituted morpholine.

  • Deprotection: Remove the N-protecting group to yield the final product.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and versatile approach to chiral synthesis. This involves the use of a chiral catalyst to induce enantioselectivity in a reaction that converts an achiral or racemic substrate into a chiral product.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, using chiral transition metal catalysts (e.g., Rhodium-based catalysts with chiral phosphine ligands) can provide access to a variety of 2- and 3-substituted chiral morpholines with high enantiomeric excess (ee).[9][10]

  • Catalytic Asymmetric Rearrangements: In(III)-catalyzed three-component reactions involving 2,3-diketoesters, aromatic amines, and aldehydes have been reported for the asymmetric construction of C3-substituted morpholin-2-ones.[11]

Chiral Resolution

Resolution involves the separation of a racemic mixture into its constituent enantiomers. While not a stereoselective synthesis, it is a widely used method for obtaining enantiomerically pure compounds.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholine derivative (which is basic) with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[12][13][14] This method relies on the differential interactions of the enantiomers with the chiral environment of the CSP.

Table 1: Comparison of Stereoselective Synthetic Strategies

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis High stereospecificity, predictable absolute configuration.Limited by the availability of suitable chiral starting materials.
Asymmetric Catalysis High catalytic efficiency, broad substrate scope, atom economical.Catalyst development can be challenging and expensive.
Chiral Resolution Applicable to a wide range of compounds, well-established techniques.Maximum theoretical yield is 50% for each enantiomer, can be labor-intensive.

Analytical Techniques for Stereochemical Characterization

Unambiguous determination of the absolute and relative stereochemistry is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry and conformational preferences of morpholine derivatives.[15][16][17]

  • Proton NMR (¹H NMR): The coupling constants (J-values) between vicinal protons can provide information about their dihedral angles, which is indicative of their axial or equatorial orientation.[18][19]

  • Carbon NMR (¹³C NMR): The chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation of the molecule.[15]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, aiding in the assignment of relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a crystalline compound.[20][21][22] It provides a precise three-dimensional map of the atomic positions in the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral sample.[12][13][14] By comparing the retention times of the sample with those of authentic racemic and enantiopure standards, the ratio of the two enantiomers can be accurately quantified.

Diagram: Workflow for Stereochemical Analysis

G Sample Chiral 3-Substituted Morpholine Sample NMR NMR Spectroscopy (Relative Stereochemistry, Conformation) Sample->NMR Xray X-ray Crystallography (Absolute & Relative Stereochemistry) Sample->Xray HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Data Comprehensive Stereochemical Characterization NMR->Data Xray->Data HPLC->Data

Caption: A typical analytical workflow for stereochemical determination.

Case Study: The Stereochemistry of Aprepitant

Aprepitant, the active ingredient in Emend®, is a potent antiemetic agent that contains a 3-substituted morpholine core with three chiral centers.[23] The synthesis of Aprepitant is a showcase of sophisticated stereochemical control.[24][25] The manufacturing process developed by Merck employs a crystallization-induced asymmetric transformation to set the stereocenters of the molecule with high efficiency and stereoselectivity.[23] This innovative approach significantly improved the overall yield and reduced waste compared to the first-generation synthesis.[23] Studies have also confirmed the in-vivo stereochemical integrity of aprepitant, with no detectable inversion of configuration at any of its chiral centers in human plasma.[26]

Conclusion: The Path Forward

The stereochemistry of 3-substituted morpholine derivatives is a critical consideration in modern drug discovery and development. A thorough understanding of the principles of stereoisomerism, conformational analysis, and stereoselective synthesis is essential for the rational design of new therapeutic agents. The continued development of novel asymmetric catalytic methods and advanced analytical techniques will further empower medicinal chemists to harness the full potential of this versatile heterocyclic scaffold. By embracing the challenges and opportunities presented by the stereochemical complexity of 3-substituted morpholines, the scientific community can continue to deliver safer and more effective medicines to patients worldwide.

References

Thermal stability and degradation profile of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Vinylmorpholine

Introduction

This compound is a heterocyclic compound of increasing interest within pharmaceutical and polymer sciences. Its unique structure, combining the stable morpholine ring with a reactive vinyl group, makes it a versatile building block. However, the energetic vinyl moiety introduces potential thermal liabilities that are critical to understand for safe handling, storage, processing, and for predicting the shelf-life of materials incorporating this molecule. This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways and present a suite of robust analytical methodologies to empirically determine its thermal behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material properties of this compound.

Physicochemical Properties and Structural Considerations

This compound is a substituted morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group. The presence of the vinyl group at the 3-position is the primary determinant of its unique reactivity and potential thermal instability. The morpholine ring itself is relatively stable, but the exocyclic double bond can participate in a variety of thermally initiated reactions, including polymerization, oxidation, and rearrangement.

Experimental Methodologies for Thermal Analysis

A multi-faceted approach is essential for a thorough evaluation of the thermal stability of this compound. The following experimental workflow is proposed to provide a comprehensive understanding of its degradation profile.

Workflow for Thermal Stability Assessment

G cluster_0 Initial Screening cluster_1 Degradation Product Identification cluster_2 Kinetic and Mechanistic Studies TGA Thermogravimetric Analysis (TGA) Determine mass loss vs. temperature. DSC Differential Scanning Calorimetry (DSC) Identify thermal transitions (melting, boiling, decomposition). TGA->DSC Correlate mass loss with energetic events TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) Identify evolved gases during decomposition. DSC->TGA_MS Guide temperature ranges for product analysis Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Separate and identify volatile degradation products. TGA_MS->Py_GC_MS Confirm and elaborate on product identification isoTGA Isothermal TGA Determine degradation kinetics at specific temperatures. Py_GC_MS->isoTGA Inform kinetic modeling with product information FTIR In-situ FTIR Spectroscopy Monitor changes in functional groups during heating. isoTGA->FTIR Provide kinetic data for mechanistic interpretation

Caption: Proposed experimental workflow for comprehensive thermal analysis.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Protocol:

    • Calibrate the TGA instrument using appropriate standards for temperature and mass.

    • Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina).

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature.

    • The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

  • Protocol:

    • Calibrate the DSC instrument using high-purity standards (e.g., indium).

    • Seal 2-5 mg of this compound in a hermetic aluminum pan.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition, polymerization) events.

Degradation Profile and Mechanistic Insights

Based on the structure of this compound, several degradation pathways can be hypothesized. The vinyl group is the most likely site for the initiation of thermal degradation.

Potential Degradation Pathways

G cluster_0 Initiation cluster_1 Propagation/Decomposition Products start This compound rad_poly Radical Polymerization start->rad_poly Heat ring_open Ring Opening start->ring_open Heat oligomers Oligomers/Polymers rad_poly->oligomers fragments Ring-Opened Fragments ring_open->fragments small_mol Small Molecules (e.g., ethylene, ammonia) fragments->small_mol

Caption: Hypothesized thermal degradation pathways for this compound.

  • Vinyl Group Polymerization: At elevated temperatures, the vinyl group can undergo free-radical polymerization, leading to the formation of oligomers or polymers of this compound. This would be observed as an exothermic event in the DSC thermogram, likely preceding significant mass loss in the TGA.

  • Ring Opening: The morpholine ring, while generally stable, could undergo thermally induced ring-opening, especially in the presence of trace impurities or under oxidative conditions. This could lead to the formation of various chain-like structures. The degradation of morpholine itself can proceed through intermediates like 2-(2-aminoethoxy)acetate and glycolate under certain conditions, though thermal degradation may follow different pathways[1].

  • Fragmentation: Following initial polymerization or ring-opening, further heating can lead to fragmentation of the larger molecules into smaller, more volatile compounds. The thermal decomposition of similar vinyl polymers, such as poly(vinyl chloride), involves the elimination of side groups and the formation of conjugated polyenes, which then decompose into aromatic and smaller aliphatic compounds[2][3]. While this compound is not a polymer, analogous fragmentation of its oligomers or rearranged structures is plausible.

Data Presentation and Interpretation

The data obtained from the proposed experimental workflow should be tabulated for clear comparison and interpretation.

Table 1: Summary of Thermal Analysis Data for this compound
ParameterTGADSC
Onset of Decomposition (°C) TonsetTonset
Temperature of Max. Decomposition Rate (°C) Tmax-
Melting Point (°C) -Tm
Enthalpy of Fusion (J/g) -ΔHf
Boiling Point (°C) -Tb
Enthalpy of Vaporization (J/g) -ΔHv
Decomposition Enthalpy (J/g) -ΔHd
Residue at 600 °C (%) % Residue-

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is paramount for its safe and effective application in research and development. The experimental framework outlined in this guide, employing a combination of TGA, DSC, and hyphenated techniques, provides a robust methodology for a comprehensive characterization. The hypothesized degradation pathways, centered around the reactivity of the vinyl group, serve as a basis for interpreting the experimental data. By following this guide, researchers can obtain critical data to inform handling, storage, and processing decisions, ultimately ensuring the quality and safety of products derived from this compound.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Vinylmorpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Versatility of 3-Vinylmorpholine and the Critical Role of Solubility

This compound is a heterocyclic compound of significant interest in polymer chemistry and pharmaceutical development. Its unique structure, featuring a morpholine ring and a reactive vinyl group, allows it to serve as a versatile monomer and a building block for more complex molecules. The morpholine moiety, in particular, is a recognized pharmacophore that can enhance the pharmacokinetic properties of drug candidates, such as improving solubility and membrane permeability.[1][2][3]

Understanding the solubility of this compound in various organic solvents is paramount for its effective application. Solubility data is crucial for:

  • Reaction engineering: Selecting appropriate solvents for synthesis and polymerization reactions.

  • Purification processes: Designing effective crystallization and extraction procedures.

  • Formulation development: Creating stable and bioavailable drug delivery systems.

  • Material science: Controlling the properties of polymers derived from this monomer.

This guide provides both a theoretical framework for predicting the solubility of this compound and a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Predicting Solubility

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be predicted by understanding its molecular structure and applying established theoretical models.

Molecular Structure and its Influence on Polarity

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The structure of this compound contains both polar and non-polar characteristics that dictate its interactions with different solvents.

  • The Morpholine Ring: This portion of the molecule contains both an ether linkage (C-O-C) and a secondary amine (N-H), making it a polar heterocycle. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, and the N-H group can also act as a hydrogen bond donor. These features generally promote solubility in polar solvents.[2][5][6]

  • The Vinyl Group (-CH=CH₂): This functional group is non-polar and contributes hydrophobic character to the molecule.[7] The presence of this group will influence solubility in non-polar organic solvents.

The overall solubility of this compound in a given solvent will be a balance between the polar contributions of the morpholine ring and the non-polar nature of the vinyl group and the aliphatic carbon backbone.

Caption: Molecular structure of this compound highlighting its key functional groups.

Predictive Solubility Models

In the absence of empirical data, computational models can provide valuable estimates of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[8][9][10] The model is based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each molecule is assigned a set of three HSP values, which can be plotted as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other.[8][9] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. HSP values for many common solvents are readily available, and values for a new molecule like this compound can be estimated using group contribution methods.

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is another group contribution method used to predict activity coefficients in mixtures.[11][12] This model assumes that the properties of a mixture are determined by the interactions between the functional groups present in the molecules. The UNIFAC model can be used to predict solubility in multicomponent systems with a good degree of accuracy, especially for non-ideal systems.[11][13][14][15]

Experimental Determination of Solubility

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal shake-flask method is a widely used and reliable technique for determining the solubility of a liquid or solid solute in a solvent.[16][17]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled water bath or incubator shaker

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is necessary to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To avoid contamination with undissolved solute, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

  • Quantification: Accurately determine the concentration of this compound in the filtered aliquot using a pre-calibrated analytical method (e.g., GC or HPLC). This can be done by preparing a calibration curve with standards of known concentrations.

  • Data Analysis: Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

cluster_workflow Solubility Determination Workflow A 1. Preparation Add excess this compound to vials B 2. Solvent Addition Add known amount of organic solvent A->B C 3. Equilibration Agitate in a temperature-controlled shaker (24-72h) B->C D 4. Phase Separation Allow undissolved solute to settle (24h) C->D E 5. Sampling & Filtration Withdraw and filter supernatant D->E F 6. Quantification Analyze concentration via GC/HPLC E->F G 7. Data Analysis Calculate solubility (e.g., g/100mL) F->G

Caption: Experimental workflow for the isothermal shake-flask method.

Expected Solubility Profile of this compound

Based on its molecular structure, the following qualitative solubility profile for this compound in common organic solvents can be anticipated.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThe morpholine ring can form hydrogen bonds with the hydroxyl groups of these solvents, leading to strong solute-solvent interactions.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the dipole moment of the morpholine ring. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Non-polar Hexane, TolueneLow to ModerateThe non-polar vinyl group and hydrocarbon backbone will have favorable interactions with these solvents, but the polar morpholine ring will limit overall solubility.
Chlorinated DichloromethaneModerate to HighThese solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the this compound molecule.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of theoretical models like Hansen Solubility Parameters and UNIFAC. For precise applications, the isothermal shake-flask method provides a reliable and robust experimental protocol for determining its solubility in a wide range of organic solvents. This guide equips researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound in solution.

References

Methodological & Application

Application Note & Protocol: Precision Synthesis of Poly(3-Vinylmorpholine) via Radical Initiation for Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the Polymerization of 3-Vinylmorpholine via Radical Initiation.

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of poly(this compound) (P3VM) through radical polymerization. We address both conventional free-radical polymerization (FRP) and the more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to enable the synthesis of well-defined homopolymers and block copolymers. The morpholine moiety is a key structural feature in numerous pharmaceuticals, making P3VM a polymer of significant interest for applications in drug delivery, biocompatible materials, and smart hydrogels.

Introduction: The Significance of Poly(this compound)

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs. Polymers incorporating this moiety, such as poly(this compound), are therefore of great interest for biomedical applications. P3VM is a water-soluble, potentially biocompatible polymer whose properties can be tailored for advanced applications like drug-polymer conjugates, stimuli-responsive systems, and functional coatings.

Radical polymerization is a versatile and robust method for synthesizing polymers from vinyl monomers.[1][2] It proceeds via a chain reaction mechanism involving free-radical intermediates.[3] While conventional free-radical polymerization is effective for producing high molecular weight polymers, it offers limited control over molecular weight distribution and polymer architecture.[4] For applications in drug development, where precision and predictability are paramount, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are superior.[5] RAFT allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures like block copolymers, which are essential for creating sophisticated drug delivery vehicles.[4][6][7]

The Mechanism of Radical Polymerization

All radical polymerizations proceed through three fundamental stages: initiation, propagation, and termination.[2][3]

  • Initiation: A radical initiator (e.g., AIBN, BPO) thermally or photochemically decomposes to generate primary radicals. These highly reactive species then add across the double bond of a this compound monomer, creating a new monomer-centered radical.[1]

  • Propagation: The monomer radical rapidly adds to subsequent monomer units, extending the polymer chain. This process repeats thousands of times to form a long polymer chain.

  • Termination: The polymerization process ceases when two growing radical chains combine (coupling) or react through hydrogen abstraction (disproportionation), resulting in a stable, non-radical polymer chain.[3]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I2 Initiator (I-I) I_rad 2 I• (Primary Radicals) I2->I_rad Decomposition (Heat or Light) IM_rad I-M• (Monomer Radical) I_rad->IM_rad M Monomer (M) M->IM_rad IMn_rad I-(M)n-M• IMn_rad->IMn_rad M2 Monomer (M) Dead_Polymer Dead Polymer (P-P or P-H + P=) IMn_rad_term->Dead_Polymer Coupling or Disproportionation IMm_rad_term->Dead_Polymer

Figure 1: General mechanism of free-radical polymerization.

Protocol 1: Conventional Free-Radical Polymerization (FRP)

This protocol describes a standard method for synthesizing P3VM. It is suitable for applications where precise control over molecular weight is not critical.

Materials and Equipment
  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors).

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Precipitation Solvent: Cold diethyl ether or hexane.

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon line, rotary evaporator, vacuum oven.

Step-by-Step Protocol
  • Monomer & Initiator Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 44.2 mmol) and AIBN (e.g., 72.6 mg, 0.442 mmol, for a 100:1 monomer:initiator ratio) in anhydrous 1,4-dioxane (20 mL).

  • Degassing (Crucial Step): Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization. After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C (for AIBN). Allow the reaction to proceed with vigorous stirring for 12-24 hours under the inert atmosphere. The solution will become noticeably more viscous.

  • Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold diethyl ether (~400 mL) with stirring. The polymer will precipitate as a white solid.

  • Drying: Decant the solvent and redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or THF). Reprecipitate into cold diethyl ether. Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C overnight.

Rationale and Expected Outcome

This method typically yields a high molecular weight P3VM. However, the termination process is random, leading to a broad molecular weight distribution, with a Polydispersity Index (PDI) often greater than 1.5. The choice of AIBN as an initiator is common due to its predictable decomposition rate at 60-80 °C.

Protocol 2: Controlled RAFT Polymerization

RAFT polymerization introduces a chain transfer agent (CTA) to mediate the reaction, establishing a dynamic equilibrium between active and dormant chains. This allows for the synthesis of polymers with controlled molecular weights and very low PDI (typically < 1.2), and preserves the chain-end functionality for further reactions, such as block copolymer synthesis.[8]

The Importance of the RAFT Agent (CTA)

The selection of the CTA is the most critical parameter for a successful RAFT polymerization.[4] The effectiveness of a CTA depends on the reactivity of the monomer being polymerized. For less-activated monomers (LAMs) like this compound, dithiocarbamates or specific xanthates are often the most suitable choices to achieve good control.[9]

Materials and Equipment
  • Monomer: this compound (inhibitor removed).

  • Initiator: AIBN or V-50 for aqueous systems.

  • RAFT Agent (CTA): e.g., Cyanomethyl methyl(phenyl)carbamodithioate or a suitable xanthate.

  • Solvent: Anhydrous 1,4-Dioxane or Dimethylformamide (DMF).

  • Equipment: Same as for FRP.

G Monomer Purified Monomer (this compound) Flask Combine in Schlenk Flask Monomer->Flask Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Flask CTA RAFT Agent (CTA) CTA->Flask Initiator Initiator (AIBN) Initiator->Flask Degas Freeze-Pump-Thaw (3 cycles) Flask->Degas Polymerize Polymerize (e.g., 70°C, 12-24h) under N₂/Ar Degas->Polymerize Precipitate Precipitate in Cold Non-Solvent (e.g., Diethyl Ether) Polymerize->Precipitate Purify Redissolve & Reprecipitate Precipitate->Purify Dry Dry in Vacuum Oven Purify->Dry Characterize Characterize Polymer (GPC, NMR, etc.) Dry->Characterize

Figure 2: Experimental workflow for RAFT polymerization of this compound.

Step-by-Step Protocol
  • Reagent Calculation: The target degree of polymerization (DP) determines the molar ratio of [Monomer]:[CTA]. The initiator is typically used at a lower concentration, e.g., [CTA]:[Initiator] of 5:1.

    • Example for DP=100: [Monomer]:[CTA]:[AIBN] = 100:1:0.2.

  • Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent. Add the purified this compound.

  • Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1.

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN in dioxane). Monitor the reaction by taking aliquots over time to analyze monomer conversion via ¹H NMR.

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask and exposing it to air. The RAFT-agent moiety at the chain end remains, creating a "living" polymer.

  • Purification: Purify the polymer by repeated precipitations into a cold non-solvent (e.g., diethyl ether or hexane) to remove unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer in a vacuum oven at 40 °C. The resulting P3VM will have a characteristic color (often yellow or pink) due to the RAFT end-group.

Data Summary and Comparison

ParameterConventional FRPControlled RAFT Polymerization
Control Mechanism None (statistical)Reversible chain transfer
Typical Initiator AIBN, BPOAIBN, V-50
Key Reagent InitiatorRAFT Agent (CTA)
[Monomer]:[Initiator] ~100:1 to 1000:1~500:1 (via [M]:[CTA] & [CTA]:[I])
Expected PDI > 1.5 (Broad)< 1.2 (Narrow)
Architecture Control Limited (random copolymers)Excellent (block, star, etc.)
Chain-End Functionality Lost on terminationPreserved (thiocarbonylthio group)

Advanced Synthesis: Block Copolymers

The key advantage of RAFT polymerization is the preservation of the thiocarbonylthio group at the polymer chain end. This allows the purified P3VM macro-CTA to be used to initiate the polymerization of a second monomer, creating well-defined block copolymers.[6][10] This is invaluable for creating amphiphilic structures for drug delivery systems.

G Step1 Step 1: Synthesize First Block (P3VM Macro-CTA) MacroCTA Purified P3VM Macro-CTA (Dormant Chain) Step1->MacroCTA MonomerA Monomer A (this compound) MonomerA->Step1 CTA RAFT Agent (CTA) CTA->Step1 Initiator Initiator Initiator->Step1 Step2 Step 2: Chain Extension MacroCTA->Step2 Diblock Purified Diblock Copolymer P3VM-b-PNAM Step2->Diblock MonomerB Add Monomer B (e.g., N-acryloylmorpholine) MonomerB->Step2 Heat Add Initiator (optional) & Heat Heat->Step2

Figure 3: Synthesis of a diblock copolymer via RAFT polymerization.

Protocol Concept for P3VM-b-PNAM Diblock Copolymer
  • Synthesize P3VM using the RAFT protocol (Protocol 2) to create a P3VM macro-CTA.

  • Thoroughly purify the P3VM macro-CTA to remove all unreacted monomer and initiator.

  • In a new Schlenk flask, dissolve the P3VM macro-CTA and a second monomer (e.g., N-acryloylmorpholine, NAM).[8]

  • Add a small amount of initiator (optional, but can speed up reaction) and degas the solution via freeze-pump-thaw cycles.

  • Heat the reaction to polymerize the second block onto the end of the first block.

  • Purify the resulting diblock copolymer by precipitation.

Characterization of Poly(this compound)

  • ¹H NMR Spectroscopy: To confirm the polymer structure and, in RAFT, to calculate monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.[11][13]

Conclusion

The radical polymerization of this compound is a versatile method for producing polymers with significant potential in biomedical and pharmaceutical sciences. While conventional FRP offers a straightforward route to high molecular weight P3VM, the precision and control afforded by RAFT polymerization are indispensable for advanced applications. By carefully selecting the RAFT agent and controlling reaction conditions, researchers can synthesize well-defined homopolymers and block copolymers with tailored properties, paving the way for the development of novel drug delivery systems and smart biomaterials.

References

Application Notes & Protocols: A Researcher's Guide to the Copolymerization of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Morpholine-Containing Polymers

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Translating these advantages into materials science, polymers containing morpholine units are of significant interest for a range of applications, from drug delivery systems to advanced coatings and biocompatible materials.[3][4] 3-Vinylmorpholine, an isomer of the more commonly studied N-vinylmorpholine, presents a unique monomer for the synthesis of functional polymers. As a vinyl ether derivative, its polymerization behavior offers distinct characteristics compared to acrylate or styrene-based systems.

This comprehensive guide provides detailed protocols for researchers, chemists, and drug development professionals on the utilization of this compound as a comonomer in radical copolymerization. We will navigate the intricacies of monomer synthesis, copolymerization with a representative comonomer (Methyl Methacrylate), in-depth characterization, and the critical determination of monomer reactivity ratios. The causality behind experimental choices is emphasized throughout, providing a robust framework for adapting these protocols to other comonomer systems.

Part 1: Synthesis of this compound Monomer

As this compound is not a widely available commercial monomer, a reliable synthetic route is paramount. The most direct and established method for synthesizing vinyl ethers is the dehydration of a corresponding alcohol. Here, we propose a two-step synthesis starting from morpholine and 3-chloropropan-1-ol to first produce the precursor alcohol, 3-morpholinopropan-1-ol, followed by its dehydration.

Protocol 1.1: Synthesis of 3-Morpholinopropan-1-ol

This protocol details the N-alkylation of morpholine with 3-chloropropan-1-ol. The reaction proceeds via nucleophilic substitution, where the secondary amine of morpholine attacks the electrophilic carbon of the chloropropanol.

Materials:

  • Morpholine

  • 3-Chloropropan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add morpholine (1.0 eq), 3-chloropropan-1-ol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 1 M with respect to morpholine.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether and wash with brine (saturated NaCl solution) in a separatory funnel to remove any remaining inorganic salts.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase to yield the crude 3-morpholinopropan-1-ol. The product can be purified by vacuum distillation if necessary.

Protocol 1.2: Dehydration of 3-Morpholinopropan-1-ol to this compound

This step involves the acid-catalyzed dehydration of the primary alcohol to form the target vinyl ether. Strong, non-nucleophilic acids like phosphoric acid are suitable catalysts. The reaction is typically performed under vacuum to facilitate the removal of the product as it forms, driving the equilibrium forward.

Materials:

  • 3-Morpholinopropan-1-ol

  • Phosphoric acid (85%)

  • Hydroquinone (inhibitor)

  • Short-path distillation apparatus

  • Heating mantle

  • Vacuum source

Procedure:

  • Assemble a short-path distillation apparatus.

  • To the distillation flask, add 3-morpholinopropan-1-ol and a catalytic amount of phosphoric acid (approx. 5% by weight).

  • Add a small amount of hydroquinone to inhibit polymerization of the vinyl monomer at elevated temperatures.

  • Heat the mixture under vacuum. The temperature should be carefully controlled to facilitate dehydration without causing significant charring (typically in the range of 150-180°C).

  • The this compound product will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • The collected product should be stored at low temperature (≤ 4°C) in the presence of an inhibitor like hydroquinone to prevent autopolymerization.

G cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Dehydration to Monomer Morpholine Morpholine 3-Morpholinopropan-1-ol 3-Morpholinopropan-1-ol Morpholine->3-Morpholinopropan-1-ol K2CO3, Acetonitrile, Reflux 3-Chloropropan-1-ol 3-Chloropropan-1-ol 3-Chloropropan-1-ol->3-Morpholinopropan-1-ol This compound This compound 3-Morpholinopropan-1-ol->this compound H3PO4, Heat, Vacuum

Caption: Synthesis pathway for this compound.

Part 2: Copolymerization of this compound with Methyl Methacrylate (MMA)

This section provides a detailed protocol for the free-radical solution copolymerization of this compound (M₁) with Methyl Methacrylate (M₂) as a representative comonomer. Solution polymerization is chosen to maintain a homogeneous reaction medium and to help dissipate the heat of polymerization.[5]

Causality Behind Experimental Choices:
  • Comonomer Selection: Methyl Methacrylate (MMA) is a well-studied monomer with known reactivity, making it an excellent partner for characterizing the copolymerization behavior of the less-understood this compound.

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at 60-70°C, providing a steady stream of radicals to initiate polymerization. Its decomposition kinetics are not significantly affected by the solvent polarity.

  • Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert and can dissolve both the monomers and the resulting copolymer.

  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical polymerization. The temperature is set to ensure a suitable rate of initiator decomposition.

Protocol 2.1: Free-Radical Solution Copolymerization

Materials:

  • This compound (M₁) (freshly distilled)

  • Methyl Methacrylate (M₂) (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flasks or similar reaction vessels

  • Inert gas supply (Nitrogen or Argon)

  • Constant temperature oil bath

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, prepare a stock solution of AIBN in anhydrous 1,4-dioxane (e.g., 0.02 M).

  • Prepare a series of Schlenk flasks, each corresponding to a different monomer feed ratio (e.g., M₁:M₂ of 80:20, 60:40, 50:50, 40:60, 20:80).

  • For each flask, add the required amounts of this compound and Methyl Methacrylate. Add sufficient 1,4-dioxane to achieve a total monomer concentration of ~2 M.

  • Add the required volume of the AIBN stock solution to achieve a desired monomer to initiator ratio (e.g., 200:1).

  • Seal the flasks and subject them to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flasks with inert gas.

  • Place the flasks in a pre-heated oil bath at 60°C and stir.

  • Allow the polymerization to proceed for a time calculated to achieve low conversion (<10%). This is crucial for accurate reactivity ratio determination.[6]

  • To quench the reaction, cool the flasks in an ice bath and expose the contents to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

  • Determine the exact conversion gravimetrically.

G start Prepare Monomer & Initiator Solutions setup Set up Schlenk Flasks (Varying M1:M2 Ratios) start->setup deoxygenate Freeze-Pump-Thaw Cycles (x3) setup->deoxygenate polymerize Polymerize at 60°C (Low Conversion) deoxygenate->polymerize quench Quench Reaction (Ice Bath & Air Exposure) polymerize->quench precipitate Precipitate in Methanol quench->precipitate isolate Filter and Dry Copolymer precipitate->isolate end Characterize Copolymer isolate->end

Caption: Workflow for copolymerization and isolation.

Part 3: Copolymer Characterization

Thorough characterization is essential to confirm the copolymer structure, composition, and molecular weight.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both monomers into the polymer chain by identifying their characteristic functional groups.

Procedure:

  • Acquire FTIR spectra of the homopolymers (poly(this compound) and PMMA) and the synthesized copolymers.

  • For poly(this compound), look for characteristic peaks for the C-O-C stretch of the morpholine ring (around 1115 cm⁻¹).

  • For PMMA, identify the strong carbonyl (C=O) stretch of the ester group (around 1730 cm⁻¹).

  • In the copolymer spectra, the presence of both these key peaks confirms the incorporation of both monomer units. The disappearance of the vinyl C=C stretch (around 1640 cm⁻¹) from the monomers indicates polymerization.

Protocol 3.2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for determining the copolymer composition.

Procedure:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify characteristic, non-overlapping peaks for each monomer unit.

    • For the MMA unit, the sharp singlet from the methoxy (-OCH₃) protons is typically found around 3.6 ppm.

    • For the this compound unit, the protons on the morpholine ring adjacent to the oxygen and nitrogen will give distinct signals (typically in the 2.5-4.0 ppm range).

  • Integrate the area under these characteristic peaks.

  • Calculate the molar fraction of each monomer in the copolymer using the following equation:

    • Let IMMA be the integration of the -OCH₃ peak (3 protons) and I3VM be the integration of a well-resolved peak from the this compound unit (e.g., the -N-CH₂- protons, 4 protons).

    • Mole fraction of MMA (F₁) = (IMMA / 3) / [(IMMA / 3) + (I3VM / 4)]

Protocol 3.3: Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.

Procedure:

  • Dissolve the copolymer sample in a suitable mobile phase (e.g., THF).

  • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Inject the sample into the GPC system.

  • The system separates the polymer chains by size, and a detector (typically a refractive index detector) measures the concentration.

  • Calculate Mₙ, Mₙ, and PDI relative to a set of known standards (e.g., polystyrene or PMMA). A low PDI (typically < 2.0 for free-radical polymerization) indicates a relatively narrow distribution of chain lengths.

Part 4: Determination of Monomer Reactivity Ratios

The monomer reactivity ratios, r₁ and r₂, are critical parameters that describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer.[7] Their values dictate the microstructure of the copolymer (random, alternating, or blocky).[8]

r₁ = k₁₁ / k₁₂ (Preference of a chain ending in M₁ for adding M₁) r₂ = k₂₂ / k₂₁ (Preference of a chain ending in M₂ for adding M₂)

We will use the Fineman-Ross and Kelen-Tüdős graphical methods, which are linear least-squares methods suitable for low-conversion data.[6]

Protocol 4.1: Data Collection and Calculation
  • Data Required: For each copolymer sample synthesized in Protocol 2.1, you need:

    • The mole fraction of M₁ (this compound) in the initial monomer feed (f₁).

    • The mole fraction of M₁ in the resulting copolymer (F₁), determined by ¹H NMR (Protocol 3.2).

  • Fineman-Ross Method: This method uses the following linearized equation:

    • G = H * r₁ - r₂

    • Where: G = (F₁ - 1) / f₁ and H = F₁² / f₁²

    • (Note: Using the form G = F/f * (f-1) and H = F^2/f^2 where F=F₁/F₂ and f=f₁/f₂)

  • Kelen-Tüdős Method: This is a more robust method that gives a more even distribution of data points.

    • η = (r₁ + r₂/α) * ξ - r₂/α

    • Where: η = G / (α + H) and ξ = H / (α + H)

    • α is an arbitrary constant, typically set as √(Hmin * Hmax) , where Hmin and Hmax are the minimum and maximum H values from the Fineman-Ross calculation.

Protocol 4.2: Graphical Determination
  • Fineman-Ross Plot:

    • Calculate G and H for each data point.

    • Plot G (y-axis) versus H (x-axis).

    • Perform a linear regression. The slope of the line is r₁ and the y-intercept is -r₂.

  • Kelen-Tüdős Plot:

    • Calculate η and ξ for each data point.

    • Plot η (y-axis) versus ξ (x-axis).

    • Perform a linear regression.

    • Extrapolate the line to ξ = 0 and ξ = 1.

    • The y-intercept at ξ = 0 is -r₂/α.

    • The y-intercept at ξ = 1 is r₁.

G cluster_0 Experimental Data cluster_1 Data Transformation cluster_2 Graphical Analysis cluster_3 Results data Monomer Feed Ratios (f1) Copolymer Compositions (F1 from NMR) calc Calculate G, H (Fineman-Ross) Calculate η, ξ (Kelen-Tüdős) data->calc plot Plot G vs. H Plot η vs. ξ calc->plot linreg Linear Regression plot->linreg results Determine r1 (slope) and r2 (intercept) linreg->results

Caption: Logic for determining reactivity ratios.

Interpretation of Reactivity Ratios
  • r₁ > 1, r₂ < 1: The copolymer will be enriched in M₁.

  • r₁ < 1, r₂ > 1: The copolymer will be enriched in M₂.

  • r₁ ≈ r₂ ≈ 1: Ideal random copolymerization; copolymer composition matches feed composition.

  • r₁ ≈ r₂ ≈ 0: Strong tendency for alternating copolymerization.

  • r₁ * r₂ ≈ 1: Random copolymer.

  • r₁ * r₂ < 1: Tendency toward alternation.

  • r₁ * r₂ > 1: Tendency toward blockiness.

Given that this compound is a vinyl ether, it is anticipated that its reactivity in radical polymerization will be lower than that of MMA.[1] Therefore, one would expect to find r₁ (3-VM) < 1 and r₂ (MMA) > 1 , leading to copolymers that are richer in the MMA component than the initial monomer feed.

Quantitative Data Summary

The following table provides a template for summarizing the experimental data for the determination of reactivity ratios.

Sample IDFeed Mole Fraction (f₁) of 3-VMCopolymer Mole Fraction (F₁) of 3-VMFineman-Ross (H)Fineman-Ross (G)Kelen-Tüdős (ξ)Kelen-Tüdős (η)
3VM-MMA-10.8Value from ¹H NMRCalculatedCalculatedCalculatedCalculated
3VM-MMA-20.6Value from ¹H NMRCalculatedCalculatedCalculatedCalculated
3VM-MMA-30.5Value from ¹H NMRCalculatedCalculatedCalculatedCalculated
3VM-MMA-40.4Value from ¹H NMRCalculatedCalculatedCalculatedCalculated
3VM-MMA-50.2Value from ¹H NMRCalculatedCalculatedCalculatedCalculated

Conclusion and Future Prospects

This guide provides a foundational framework for the synthesis and copolymerization of this compound. The protocols herein are designed to be self-validating, with clear checkpoints for characterization and data analysis. By understanding the reactivity ratios of this compound with various comonomers, researchers can rationally design copolymers with tailored compositions and properties. Given the advantageous properties of the morpholine scaffold, these new copolymers hold promise for applications in drug delivery, biomaterials, and specialty polymers. Future work should explore controlled radical polymerization techniques, such as RAFT, to synthesize well-defined block copolymers incorporating this compound, further expanding the architectural possibilities and potential applications of this versatile monomer.[9]

References

Application Notes & Protocols for the Functionalization of the Secondary Amine in 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Vinylmorpholine is a valuable heterocyclic building block in modern medicinal chemistry and materials science. Its structure uniquely combines a reactive secondary amine, a key site for molecular elaboration, with a vinyl group that offers further opportunities for polymerization or post-functionalization. The morpholine scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2]

This guide provides a comprehensive technical overview of the primary strategies for functionalizing the secondary amine of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reagent selection, and potential challenges, such as chemoselectivity in the presence of the vinyl moiety. The protocols described herein are designed to be robust and reproducible, serving as a foundational resource for researchers engaged in drug discovery, agrochemical synthesis, and polymer chemistry.

The functionalization of the nitrogen atom is a critical step in tailoring the biological activity and material properties of this compound derivatives. We will detail four principal classes of transformation: N-Acylation , N-Alkylation , N-Arylation , and N-Sulfonylation . Each section includes a mechanistic rationale, expert application notes, and a detailed experimental protocol.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound acyl N-Acylation start->acyl RCOCl, Base alkyl N-Alkylation start->alkyl R-X, Base aryl N-Arylation start->aryl Ar-X, Pd/Cu Cat. sulfonyl N-Sulfonylation start->sulfonyl RSO2Cl, Base p_acyl N-Acyl-3-vinylmorpholine (Amides) acyl->p_acyl p_alkyl N-Alkyl-3-vinylmorpholine (Tertiary Amines) alkyl->p_alkyl p_aryl N-Aryl-3-vinylmorpholine (Anilines) aryl->p_aryl p_sulfonyl N-Sulfonyl-3-vinylmorpholine (Sulfonamides) sulfonyl->p_sulfonyl

Caption: General workflow for functionalizing this compound.

N-Acylation: Synthesis of N-Acyl-3-vinylmorpholines

N-acylation is a fundamental and highly reliable transformation that converts the secondary amine of this compound into a stable amide. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amides are often crucial pharmacophores and can serve as precursors for further reductions to tertiary amines.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride) to yield the N-acyl product. A non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl).

G This compound\n(Nucleophile) This compound (Nucleophile) Tetrahedral Intermediate Tetrahedral Intermediate This compound\n(Nucleophile)->Tetrahedral Intermediate Attack on Acyl Chloride N-Acyl Product\n(Amide) N-Acyl Product (Amide) Tetrahedral Intermediate->N-Acyl Product\n(Amide) Collapse & Loss of Cl-

Caption: Simplified N-Acylation mechanism.

Application Notes & Expertise
  • Choice of Acylating Agent: Acyl chlorides are highly reactive and generally provide excellent yields. Acid anhydrides are also effective and can be preferable when available, as the byproduct is a less corrosive carboxylic acid. For less reactive systems, coupling reagents like HATU or EDC can be used to form amides directly from carboxylic acids.

  • Base Selection: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard for scavenging the HCl generated from acyl chlorides. For sensitive substrates, a hindered base like DIPEA is preferred to minimize potential side reactions. Inorganic bases like potassium carbonate can also be used in biphasic or polar aprotic solvent systems.[3]

  • Solvent System: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common solvents. DCM is often the solvent of choice due to its inertness and ease of removal.

  • Chemoselectivity: The vinyl group is generally unreactive under standard N-acylation conditions, making this transformation highly chemoselective for the secondary amine.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.

Protocol 2.1: Synthesis of N-Acetyl-3-vinylmorpholine

This protocol describes the acylation of this compound with acetyl chloride. A similar patented process using methyl acetate under high pressure and temperature also exists for producing N-acetylmorpholine.[4]

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-acetyl-3-vinylmorpholine.

N-Alkylation: Accessing Tertiary Amine Derivatives

N-alkylation introduces an alkyl group onto the morpholine nitrogen, creating a tertiary amine. This functional group is prevalent in pharmaceuticals, where it often imparts basicity, influencing solubility and receptor binding. Methods range from classic Sₙ2 reactions with alkyl halides to reductive amination and greener "hydrogen-borrowing" techniques.[5][6]

Mechanistic Rationale

The most common laboratory-scale method involves the Sₙ2 reaction between the nucleophilic secondary amine and an electrophilic alkyl halide (e.g., R-I, R-Br, R-Cl). The reaction requires a base to neutralize the resulting hydrohalic acid. Alternative methods, such as using alcohols as alkylating agents over a heterogeneous catalyst, proceed through a "hydrogen-borrowing" or "acceptorless dehydrogenation" pathway, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination.[7][8]

Application Notes & Expertise
  • Choice of Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly and are prone to elimination side reactions. Dimethyl carbonate (DMC) serves as a green and effective methylating agent.[9]

  • Base Selection: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and simplifies workup. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

  • Risk of Over-Alkylation: A potential side reaction is the quaternization of the newly formed tertiary amine product by another molecule of the alkyl halide to form a quaternary ammonium salt. This can be minimized by using the morpholine substrate in slight excess or by carefully controlling the stoichiometry of the alkylating agent.

  • Solvent System: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction.

  • Vinyl Group Reactivity: The vinyl group is generally stable under these conditions. However, with highly activated alkylating agents or under forcing conditions, competitive pathways such as hydroaminoalkylation could theoretically occur but are not typically observed in standard Sₙ2 protocols.[10][11]

Reagent ClassExampleTypical BaseSolventTemperatureKey Considerations
Alkyl Halide Benzyl BromideK₂CO₃, Cs₂CO₃MeCN, DMFRT to 60 °CHigh reactivity; risk of quaternization.
Dialkyl Sulfate Dimethyl SulfateK₂CO₃AcetoneRTToxic; highly effective methylating agent.
Alcohol Methanol(Catalytic)Neat or High Boiling SolventHigh TempGreen method; requires specific catalysts (e.g., CuO-NiO/γ-Al₂O₃)[7][8]
Carbonate Dimethyl CarbonateNone (autocatalytic)Neat120-160 °CGreen reagent; moderate to high temperatures needed.[9]

Table 1: Comparison of Common N-Alkylation Conditions for Morpholines.

Protocol 3.1: Synthesis of N-Benzyl-3-vinylmorpholine

Materials:

  • This compound (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (to make a 0.3 M solution).

  • Stir the suspension vigorously. Add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF if used as a solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-benzyl-3-vinylmorpholine.

N-Arylation: Forging the C-N Bond to Aromatic Systems

N-arylation connects the morpholine nitrogen to an aromatic or heteroaromatic ring, a transformation of immense importance for synthesizing molecules with applications in medicinal chemistry and materials science.[12] Modern methods primarily rely on transition-metal catalysis, most notably copper-catalyzed (Ullmann, Chan-Lam) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

Mechanistic Rationale: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The secondary amine displaces a ligand on the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl product is eliminated, regenerating the Pd(0) catalyst.

BuchwaldHartwig pd0 Pd(0)L_n pd2_aryl L_nPd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_amine [L_nPd(II)(Ar)(AmineH)]+X- pd2_aryl->pd2_amine Amine Coordination pd2_amido L_nPd(II)(Ar)(Amine) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 product Ar-Amine pd2_amido->product Reductive Elimination ArX Ar-X AmineH Amine-H Base Base dummy:e->pd0:s

Caption: The Buchwald-Hartwig N-arylation catalytic cycle.

Application Notes & Expertise
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) are essential for promoting the reductive elimination step and achieving high turnover numbers.[13][14]

  • Copper vs. Palladium: Copper-catalyzed methods, like the Chan-Lam coupling, use more economical boronic acids as the aryl source and can often be run under milder, aerobic conditions.[15] Palladium catalysis generally offers a broader substrate scope, especially for less reactive aryl chlorides.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and cesium carbonate (Cs₂CO₃) are most common. The choice of base can significantly impact reaction efficiency.

  • Solvent: Anhydrous, high-boiling point, non-polar solvents like toluene or dioxane are typically used to ensure the catalyst remains active.

  • Vinyl Group Interference: The vinyl group can potentially interact with the palladium catalyst. However, under standard N-arylation conditions, the C-N coupling is significantly faster than potential side reactions like Heck coupling or hydroamination, leading to high selectivity for the desired N-aryl product.

Protocol 4.1: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

Materials:

  • This compound (1.2 eq)

  • 4-Bromotoluene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Glovebox Operation: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube equipped with a stir bar.

  • Remove the tube from the glovebox. Add 4-bromotoluene (1.0 eq), this compound (1.2 eq), and anhydrous toluene under a positive pressure of nitrogen.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain N-(4-methylphenyl)-3-vinylmorpholine.

N-Sulfonylation: Preparation of Sulfonamides

N-sulfonylation is the reaction of the secondary amine with a sulfonyl chloride to form a sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously appearing in sulfa drugs. It is a stable, non-basic amine derivative that can act as a hydrogen bond acceptor.

Mechanistic Rationale

The mechanism is analogous to N-acylation. The nucleophilic amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral intermediate collapses, expelling a chloride ion. A base is required to neutralize the HCl byproduct.

Application Notes & Expertise
  • Reagents and Conditions: The reaction is robust and typically proceeds smoothly at room temperature. Aryl or alkyl sulfonyl chlorides are used as the electrophile.[16]

  • Base and Solvent: Similar to N-acylation, TEA or DIPEA in DCM are standard. Pyridine can also be used as both the base and the solvent.

  • Product Properties: The resulting sulfonamide is significantly less basic than the starting amine due to the electron-withdrawing nature of the sulfonyl group. This change in electronic properties can be leveraged to modulate the physicochemical profile of a molecule.

  • Chemoselectivity: The reaction is highly selective for the amine, with no interference from the vinyl group under standard conditions.

ParameterConditionRationale
Sulfonylating Agent Aryl or Alkyl Sulfonyl ChlorideHighly electrophilic and commercially available.
Stoichiometry 1.1 eq of Sulfonyl ChlorideEnsures full conversion of the amine.
Base TEA, DIPEA, or Pyridine (1.5 eq)Scavenges HCl byproduct without competing as a nucleophile.
Solvent DCM, THF, or PyridineInert solvent to facilitate the reaction.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows reaction to proceed to completion.

Table 2: Typical Conditions for N-Sulfonylation of Secondary Amines.

Protocol 5.1: Synthesis of N-(phenylsulfonyl)-3-vinylmorpholine

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (as both solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into 1 M HCl and extract with ethyl acetate. The acidic wash removes the pyridine.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure sulfonamide.

References

Application Note: Strategies for the Asymmetric Synthesis of Chiral 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral 3-vinylmorpholine scaffold represents a highly valuable building block in modern medicinal chemistry and drug development. The vinyl group serves as a versatile synthetic handle for a wide array of post-synthetic modifications, including cross-coupling reactions, metathesis, and Michael additions, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth analysis of robust and efficient catalytic strategies for the asymmetric synthesis of this key structural motif. We will explore two primary field-proven methodologies: a tandem one-pot hydroamination/asymmetric transfer hydrogenation and the asymmetric hydrogenation of a dehydromorpholine precursor. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this privileged scaffold into their synthetic programs.

Introduction: The Strategic Value of the this compound Moiety

The morpholine ring is a prevalent N-heterocycle found in a multitude of approved pharmaceuticals and bioactive compounds.[1][2][3] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of a stereocenter, particularly at the C-3 position adjacent to the nitrogen atom, creates opportunities for specific, high-affinity interactions with biological targets. When this C-3 substituent is a vinyl group, its synthetic utility is magnified, transforming the morpholine core from a static scaffold into a dynamic platform for late-stage functionalization.

The challenge, therefore, lies in the efficient and highly enantioselective construction of the this compound core. Direct methods are often elusive, necessitating innovative catalytic solutions that can control stereochemistry with high fidelity. The following sections detail two powerful strategies that address this challenge, explaining the mechanistic rationale behind each approach and providing detailed protocols for their implementation.

Strategy I: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This elegant one-pot strategy leverages a sequence of two catalytic transformations to build the morpholine ring and install the chiral center in a single operation from an acyclic precursor.[4][5] The process begins with an intramolecular hydroamination of an ether-containing aminoalkyne to form a cyclic imine, followed by an in-situ asymmetric transfer hydrogenation (ATH) of the imine to yield the final chiral morpholine.[4]

Principle and Rationale: The success of this tandem reaction hinges on the orthogonal reactivity of two distinct metal catalysts. A titanium (IV) bis(amidate) complex is first employed to catalyze the intramolecular hydroamination, a process that efficiently forms the C-N bond to construct the heterocyclic ring.[6] Upon formation of the cyclic imine intermediate, a chiral Ruthenium-TsDPEN catalyst is introduced. This complex, a cornerstone of asymmetric synthesis developed by Noyori and Ikariya, facilitates the highly enantioselective transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine) to the C=N bond, thereby establishing the C-3 stereocenter with exceptional control.[4] Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the Ru-catalyst are critical for achieving high levels of enantioselectivity.[4]

Workflow for Tandem Synthesis

cluster_workflow Tandem One-Pot Synthesis Workflow Start Aminoalkyne Substrate Step1 Intramolecular Hydroamination Start->Step1 Ti(IV) Catalyst Toluene, 110 °C Intermediate Cyclic Imine Intermediate Step1->Intermediate Step2 Asymmetric Transfer Hydrogenation (ATH) Intermediate->Step2 RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene) HCOOH/NEt₃ End Chiral this compound Step2->End

Caption: One-pot tandem reaction sequence.

Experimental Protocol: Tandem Synthesis

Materials:

  • (2-Aminoethoxy)prop-2-yne (or suitable aminoalkyne precursor)

  • Vinyl-containing aldehyde (e.g., Acrolein) for reductive amination to form the final substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK--

  • Anhydrous Toluene

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Substrate Synthesis: Prepare the N-vinyl substituted aminoalkyne substrate. This often requires a separate, preliminary synthesis, for example, by reductive amination of (2-aminoethoxy)prop-2-yne with an α,β-unsaturated aldehyde.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aminoalkyne substrate (1.0 equiv) and the Ti(IV) catalyst (5 mol%).

  • Hydroamination: Add anhydrous toluene (to 0.1 M concentration) and heat the mixture to 110 °C. Monitor the reaction by TLC or GC-MS for the complete consumption of the starting material and formation of the cyclic imine intermediate.

  • Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare the hydrogen donor by mixing formic acid and triethylamine (5:2 molar ratio).

  • Add the RuCl--INVALID-LINK-- catalyst (1-2 mol%) to the reaction flask, followed by the HCOOH/NEt₃ mixture (2.5 equiv).

  • Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully converted.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiopure this compound derivative.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data Summary: Tandem Synthesis
Catalyst (ATH)Substrate ScopeTypical YieldTypical % eeReference
RuCl--INVALID-LINK--Aryl & Alkyl substituted aminoalkynes60-85%>95%[4]

Strategy II: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

An alternative and powerful approach involves the "after cyclization" strategy, where the key stereocenter is installed on a pre-formed heterocyclic ring.[7] This method first requires the synthesis of an N-protected 3-vinyl-dehydromorpholine. The crucial asymmetric step is the hydrogenation of the endocyclic C=C double bond, catalyzed by a chiral transition metal complex, typically Rhodium or Iridium coordinated to a chiral bisphosphine ligand.[1][8]

Principle and Rationale: The enantioselectivity of this reaction is governed by the chiral environment created by the metal-ligand complex. The dehydromorpholine substrate coordinates to the chiral catalyst, forming a diastereomeric intermediate. The bulky and stereoelectronically defined ligand directs the delivery of hydrogen gas (H₂) preferentially to one face of the double bond, leading to the formation of one enantiomer of the product in excess. The choice of the chiral ligand is paramount; ligands with large bite angles, such as SKP, have proven highly effective for this class of substrates, achieving excellent enantioselectivities.[1][7]

Mechanism of Asymmetric Hydrogenation

Catalyst [Rh(L*)]⁺ Complex Diastereomeric Rh-Substrate Complex Catalyst->Complex Coordination Substrate Dehydromorpholine + H₂ Substrate->Complex Product Chiral Morpholine Complex->Product Oxidative Addition + Reductive Elimination Product->Catalyst Product Release

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • N-protected 3-vinyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

  • [Rh(COD)₂]BF₄ or similar Rhodium precursor

  • Chiral bisphosphine ligand (e.g., (R,R)-SKP)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)

  • Hydrogen gas (H₂) balloon or high-pressure autoclave

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Precursor Synthesis: Synthesize the N-protected 3-vinyl-dehydromorpholine substrate using established literature methods (e.g., from a suitable amino alcohol and α,β-unsaturated aldehyde followed by cyclization and protection).

  • Catalyst Preparation (In Situ): In a glovebox or under a strict argon atmosphere, add the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask or autoclave insert. Add a small amount of degassed DCM and stir for 20-30 minutes to allow for complex formation.

  • Reaction Setup: Dissolve the dehydromorpholine substrate (1.0 equiv) in degassed DCM and add it to the flask containing the activated catalyst.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize the vessel to the desired pressure (1-50 atm, depending on substrate reactivity). Stir the reaction vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or ¹H NMR for the disappearance of the olefinic proton signal of the starting material. Once complete, carefully vent the hydrogen gas and purge the system with argon.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove the catalyst and any byproducts.

  • Analysis: Confirm the product structure and purity. Determine the enantiomeric excess (% ee) using chiral HPLC or chiral GC.

Data Summary: Asymmetric Hydrogenation
LigandMetalPressure (H₂)Typical YieldTypical % eeReference
SKPRh1-20 atm>95%90-99%[7]
Other BisphosphinesRh / Ir1-50 atmVariableVariable[9]

Conclusion

The asymmetric synthesis of chiral this compound is an enabling objective for modern drug discovery programs. The two catalytic strategies presented here—tandem hydroamination/ATH and asymmetric hydrogenation—offer robust, efficient, and highly enantioselective routes to this valuable building block. The choice between methods may depend on the availability of starting materials, desired scale, and specific substitution patterns on the morpholine ring. Both protocols are grounded in well-understood mechanistic principles and have been validated in peer-reviewed literature, providing a reliable foundation for researchers to build upon.

References

Application Notes and Protocols for Addition Reactions to 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 3-Vinylmorpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and bioavailability to drug candidates.[1] When functionalized with a vinyl group at the 3-position, this compound emerges as a versatile building block, offering a reactive handle for a multitude of chemical transformations. The terminal alkene provides a gateway for constructing more complex molecular architectures through various addition reactions.

This guide provides detailed experimental protocols for three fundamental classes of addition reactions involving this compound: the Thia-Michael Addition, the 1,3-Dipolar Cycloaddition, and classical Hydrohalogenation. The procedures are designed for researchers, scientists, and drug development professionals, with an emphasis on not only the "how" but also the "why" behind critical experimental choices, ensuring robust and reproducible outcomes.

Thia-Michael Addition: Synthesis of a β-Thioether Morpholine Derivative

The Thia-Michael reaction, a subset of conjugate additions, involves the 1,4-addition of a thiol nucleophile to an activated alkene.[2][3] While this compound is not a classic α,β-unsaturated carbonyl system, the vinyl group can still serve as an acceptor for soft nucleophiles like thiols, particularly under base catalysis. This reaction is highly efficient and provides a direct route to valuable β-thioether substituted morpholines.

Causality and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as triethylamine (TEA), which deprotonates the thiol to form a more nucleophilic thiolate anion.[3] This thiolate then attacks the terminal carbon of the vinyl group. The resulting carbanion is subsequently protonated by the protonated base or residual thiol to yield the final product. The choice of a weak base is critical to avoid side reactions and to ensure the equilibrium favors product formation.

// Reactants Thiol [label="R-SH"]; Base [label="B:", color="#34A853"]; Vinyl [label="this compound"];

// Intermediates Thiolate [label="R-S⁻", color="#EA4335"]; ProtonatedBase [label="BH⁺", color="#34A853"]; Carbanion [label="Adduct Carbanion"]; Product [label="Thioether Product"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; plus3 [label="+"]; arrow1 [label="⇌"]; arrow2 [label="→"]; arrow3 [label="→"];

// Layout {rank=same; Thiol; plus1; Base} {rank=same; Thiolate; plus2; ProtonatedBase} {rank=same; Vinyl; arrow2} {rank=same; Carbanion; plus3; ProtonatedBase} {rank=same; Product; Base}

// Edges Thiol -> arrow1; Base -> arrow1; arrow1 -> Thiolate; arrow1 -> ProtonatedBase; Thiolate -> arrow2; Vinyl -> arrow2; arrow2 -> Carbanion; Carbanion -> arrow3; ProtonatedBase -> arrow3 [label=" Proton\n Transfer", fontsize=10]; arrow3 -> Product; arrow3 -> Base; } doted Caption: Mechanism of the base-catalyzed Thia-Michael addition.

Experimental Protocol: Synthesis of 3-(2-(phenylthio)ethyl)morpholine

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of thiophenol (1.1 eq) in a small amount of anhydrous DCM.

  • Add the thiophenol solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Dropwise addition at low temperature helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated aqueous NaHCO₃, and finally with brine.

    • Causality Note: The acid wash removes the basic catalyst, and the bicarbonate wash neutralizes any remaining acid, ensuring a clean separation.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary Table
ParameterValue
Reactant 1 This compound
Reactant 2 Thiophenol
Catalyst Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temp.
Reaction Time 4-6 hours
Typical Yield 85-95%

1,3-Dipolar Cycloaddition: A Route to Isoxazolidine-Fused Morpholines

1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings.[4][5] In this protocol, the vinyl group of this compound acts as the "dipolarophile," reacting with a "1,3-dipole" such as a nitrone. This [3+2] cycloaddition provides a stereocontrolled route to complex isoxazolidine-substituted morpholine derivatives, which are of significant interest in drug discovery.

Causality and Mechanistic Insight

This reaction proceeds via a concerted mechanism, where the new C-C and C-O bonds are formed in a single transition state.[5] The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. Typically, the reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction is often performed at slightly elevated temperatures to overcome the activation energy barrier. No catalyst is typically required, although Lewis acids can sometimes accelerate the process.

// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Thermal Reaction\n(Heating under Reflux)"]; Monitoring [label="TLC Monitoring"]; Cooldown [label="Cool to RT"]; Evaporation [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Characterization\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Setup -> Reaction [label=" Heat"]; Reaction -> Monitoring [style=dashed, label=" Periodic\n Sampling"]; Monitoring -> Reaction [style=dashed]; Reaction -> Cooldown [label=" Upon\n Completion"]; Cooldown -> Evaporation; Evaporation -> Purification; Purification -> Analysis; } doted Caption: General workflow for the 1,3-dipolar cycloaddition protocol.

Experimental Protocol: Synthesis of a Morpholinyl-Substituted Isoxazolidine

Materials:

  • This compound

  • N-Benzyl-C-phenylnitrone (or other suitable nitrone)

  • Toluene, anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet, heating mantle

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-benzyl-C-phenylnitrone (1.0 eq) in anhydrous toluene (approx. 0.1 M).

  • Reagent Addition: Add this compound (1.2 eq) to the solution.

    • Causality Note: A slight excess of the vinylmorpholine can help drive the reaction to completion, especially if the nitrone is prone to decomposition.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C for toluene) using a heating mantle.

  • Reaction Monitoring: Stir the reaction at reflux for 12-24 hours. Monitor the disappearance of the nitrone by TLC.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation and Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel. A mixture of regioisomers and diastereomers may be formed, which can often be separated by careful chromatography.

  • Characterization: Characterize the product(s) by ¹H NMR, ¹³C NMR, HRMS, and potentially NOESY NMR to determine the relative stereochemistry.

Data Summary Table
ParameterValue
Dipolarophile This compound
1,3-Dipole N-Benzyl-C-phenylnitrone
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 12-24 hours
Typical Yield 60-80% (combined isomers)

Hydrohalogenation: Regioselective Addition of HBr

Hydrohalogenation is a fundamental electrophilic addition reaction of alkenes.[6] The addition of a hydrohalic acid like HBr across the double bond of this compound follows Markovnikov's rule to produce a halogenated morpholine derivative. This product can serve as a versatile intermediate for subsequent nucleophilic substitution reactions.

Causality and Mechanistic Insight

The reaction proceeds in two steps. First, the π-bond of the alkene acts as a nucleophile, attacking the proton of HBr.[7] This protonation occurs at the terminal carbon of the vinyl group, leading to the formation of the more stable secondary carbocation adjacent to the morpholine ring. This regioselectivity is known as Markovnikov's rule.[6][8] In the second step, the bromide anion acts as a nucleophile and attacks the carbocation, forming the final product.

// Structures start [label="this compound + HBr"]; path1 [label="Path 1\n(Proton adds to C2)"]; path2 [label="Path 2\n(Proton adds to C1)"]; inter1 [label="Primary Carbocation\n(Less Stable)", fontcolor="#EA4335"]; inter2 [label="Secondary Carbocation\n(More Stable)", fontcolor="#34A853"]; product1 [label="Minor Product\n(Anti-Markovnikov)"]; product2 [label="Major Product\n(Markovnikov)"];

// Connections start -> path1; start -> path2; path1 -> inter1; path2 -> inter2; inter1 -> product1 [label=" Br⁻ attack"]; inter2 -> product2 [label=" Br⁻ attack", color="#34A853", penwidth=2.0]; } doted Caption: Regioselectivity in the hydrohalogenation of this compound.

Experimental Protocol: Synthesis of 3-(1-Bromoethyl)morpholine

Materials:

  • This compound

  • Hydrogen bromide (HBr, 33% wt in acetic acid)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Place a solution of this compound (1.0 eq) in diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.

    • Safety Note: HBr in acetic acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Reagent Addition: Add HBr in acetic acid (1.1 eq) dropwise to the stirred solution. A precipitate (the hydrobromide salt of the product) may form during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid.

    • Causality Note: The neutralization must be done slowly and carefully, as it will generate CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The product is often used crude in the next step but can be purified by chromatography if necessary. Note that alkyl halides can be unstable on silica gel.

Data Summary Table
ParameterValue
Reactant 1 This compound
Reactant 2 HBr (33% in Acetic Acid)
Solvent Diethyl Ether
Temperature 0 °C to Room Temp.
Reaction Time 3 hours
Typical Yield 70-85% (crude)

References

Application Notes and Protocols for the Analytical Characterization of Poly(3-Vinylmorpholine) (PVMO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Poly(3-Vinylmorpholine)

Poly(this compound) (PVMO) is a synthetic polymer distinguished by its unique thermoresponsive and biocompatible properties. Its structure, featuring a hydrophilic morpholine ring and a hydrophobic vinyl backbone, imparts a Lower Critical Solution Temperature (LCST) in aqueous solutions, making it a polymer of significant interest for advanced applications in drug delivery, hydrogels, and smart materials. The performance of PVMO in these applications is critically dependent on its molecular characteristics. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring batch-to-batch consistency, predicting material performance, and meeting regulatory standards.[1]

This guide provides a comprehensive overview of the key analytical techniques required for the in-depth characterization of PVMO. It moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights to empower researchers to generate reliable and meaningful data.

Integrated Analytical Workflow

A complete understanding of PVMO cannot be achieved through a single technique. Instead, a combination of methods is required to build a comprehensive profile of the polymer's structural, molecular, and thermal properties.[2] The following diagram illustrates a logical workflow for PVMO characterization.

G cluster_2 Data Synthesis GPC GPC/SEC (Molecular Weight & PDI) Report Comprehensive Material Profile GPC->Report Provides Mn, Mw, PDI NMR NMR Spectroscopy (Structure & Purity) NMR->Report Confirms Identity & Quantifies Purity FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Verifies Chemical Structure TGA TGA (Thermal Stability) TGA->Report Determines Degradation Temperature DSC DSC (Glass Transition) DSC->Report Identifies Tg

Caption: Integrated workflow for comprehensive PVMO characterization.

Molecular Weight and Distribution by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Principle: GPC/SEC is a cornerstone technique for polymer analysis that separates molecules based on their hydrodynamic volume in solution.[3] A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules elute faster as they are excluded from more pores, while smaller molecules take a longer path, resulting in separation by size.[3] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[1][4]

Application Note for PVMO: The choice of mobile phase (eluent) is critical for PVMO analysis to prevent non-ideal interactions (e.g., adsorption) between the polar morpholine groups and the stationary phase. A common eluent is N,N-Dimethylformamide (DMF) containing a salt like lithium bromide (LiBr) at a concentration of ~0.05 M. The salt screens electrostatic interactions, ensuring separation occurs purely by size exclusion. For aqueous applications, phosphate-buffered saline (PBS) can also be employed. Calibration must be performed using standards with a similar chemistry to PVMO if possible; however, universal calibration with multi-detector systems (Refractive Index, Viscometer, Light Scattering) can provide absolute molecular weight data independent of calibration standards.[4][5]

Data Presentation: Batch-to-Batch Comparison

Batch IDMn (kDa)Mw (kDa)PDI (Mw/Mn)Application Suitability
PVMO-A0145.268.71.52Drug Delivery (Controlled Release)
PVMO-A0248.171.21.48Drug Delivery (Consistent Profile)
PVMO-B0125.655.12.15Hydrogel Formulation (High Swelling)

Protocol: GPC/SEC Analysis of PVMO

  • System Preparation:

    • System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[1]

    • Mobile Phase: HPLC-grade DMF with 0.05 M LiBr.

    • Columns: 2 x Agilent PLgel MIXED-D columns in series.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C (column and detector).

    • Detector: Differential Refractive Index (dRI).

  • Calibration:

    • Prepare a series of narrow PDI polystyrene or polymethylmethacrylate (PMMA) standards (e.g., 5-500 kDa) at a concentration of 1 mg/mL in the mobile phase.

    • Inject each standard and generate a calibration curve of log(Molecular Weight) vs. Elution Time.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of PVMO into a glass vial.

    • Add 5 mL of the mobile phase to achieve a concentration of 1-2 mg/mL.

    • Gently agitate at room temperature until fully dissolved (may take several hours).

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Data Acquisition & Analysis:

    • Inject 50-100 µL of the filtered sample.

    • Acquire the chromatogram until the solvent peak has fully eluted.

    • Using the GPC software, integrate the polymer peak and calculate Mn, Mw, and PDI against the generated calibration curve.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of polymers.[6][7][8] It provides information on the chemical environment of specific nuclei (typically ¹H and ¹³C), allowing for confirmation of the monomer repeat unit, assessment of purity, and end-group analysis.[2][9]

Application Note for PVMO: For PVMO, ¹H NMR is used to confirm the presence and integrity of the morpholine ring and the vinyl backbone. The ratio of the integrals of the backbone protons to the morpholine ring protons can confirm the polymer structure. Deuterated water (D₂O) is an excellent solvent for PVMO, reflecting its use in aqueous environments. For purity assessment, the absence of peaks corresponding to residual this compound monomer (typically showing distinct vinyl proton signals around 5-6 ppm) is a key indicator of a successful purification process.

Protocol: ¹H NMR Analysis of PVMO

  • Sample Preparation:

    • Dissolve 10-15 mg of PVMO in ~0.7 mL of Deuterium Oxide (D₂O) in a standard 5 mm NMR tube.

    • Vortex gently to ensure a homogeneous solution.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Nucleus: ¹H.

    • Solvent: D₂O.

    • Temperature: 25 °C.

    • Scans: 16-64 scans are typically sufficient.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Reference the spectrum to the residual HDO peak at ~4.79 ppm.

  • Spectral Interpretation (Expected Chemical Shifts):

    • ~3.6-3.8 ppm (broad): Protons on carbons adjacent to oxygen in the morpholine ring (-O-CH ₂-).

    • ~2.5-3.0 ppm (broad): Protons on carbons adjacent to nitrogen in the morpholine ring (-N-CH ₂-).

    • ~1.5-2.2 ppm (very broad): Protons of the polymer backbone (-CH ₂-CH -).

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).[6] This technique provides a characteristic "fingerprint" of the functional groups present in the polymer, making it a rapid and reliable method for identity confirmation.[6][10]

Application Note for PVMO: The primary use of FTIR for PVMO is to quickly verify its chemical identity by confirming the presence of key functional groups. The spectrum should prominently feature C-O-C and C-N stretching vibrations from the morpholine ring and C-H vibrations from the aliphatic backbone. This technique is particularly useful for quality control and for ruling out gross contamination or incorrect material identity.

Caption: A simplified workflow for FTIR analysis.

Protocol: FTIR-ATR Analysis of PVMO

  • Instrument Preparation:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (ATR) accessory.

    • Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

  • Background Scan:

    • With the clean, empty ATR anvil, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This corrects for atmospheric CO₂ and H₂O.[10]

  • Sample Analysis:

    • Place a small amount of the dry PVMO powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Spectral Interpretation (Expected Absorption Bands):

    • 2850-2950 cm⁻¹: C-H stretching vibrations of the polymer backbone and morpholine ring.

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1290 cm⁻¹: C-N stretching of the tertiary amine in the morpholine ring.

    • ~1115 cm⁻¹: Strong C-O-C (ether) stretching from the morpholine ring. This is often the most characteristic peak.

Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle: Thermal analysis techniques measure changes in material properties as a function of temperature.[11][12]

  • TGA monitors the mass of a sample as it is heated, revealing information about thermal stability and degradation temperatures.[12][13]

  • DSC measures the heat flow into or out of a sample relative to a reference as it is heated or cooled.[2] This allows for the determination of the glass transition temperature (Tg), which is the temperature where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[14]

Application Note for PVMO: For PVMO, TGA is used to determine the onset of thermal decomposition, which is a critical parameter for processing and long-term stability. DSC is used to measure the Tg. The Tg is an important characteristic that influences the mechanical properties of the polymer in its solid state and can be affected by factors such as molecular weight and moisture content. A typical DSC analysis involves a heat-cool-heat cycle to erase the thermal history of the material before measuring the Tg in the second heating scan.[14]

Data Presentation: Thermal Properties Summary

TechniqueParameterTypical Value for PVMOSignificance
TGAOnset of Decomposition (T_d)> 300 °C (in N₂)Defines upper limit for processing/storage temperature.
DSCGlass Transition (T_g)~140-150 °CImpacts mechanical properties (e.g., brittleness).

Protocol: TGA & DSC Analysis

A. Thermogravimetric Analysis (TGA)

  • Instrument: TA Instruments TGA 5500 or equivalent.[15]

  • Sample: Accurately weigh 5-10 mg of dry PVMO into a platinum or alumina TGA pan.

  • Method:

    • Equilibrate at 30 °C.

    • Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Analysis: Determine the onset temperature of major weight loss from the resulting curve.

B. Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments DSC 2500 or equivalent.[15]

  • Sample: Accurately weigh 5-10 mg of dry PVMO into an aluminum T-zero pan and seal.

  • Method (Heat-Cool-Heat):

    • 1st Heat: Ramp from 25 °C to 180 °C at 10 °C/min.

    • Cool: Cool from 180 °C to 25 °C at 10 °C/min.

    • 2nd Heat: Ramp from 25 °C to 180 °C at 10 °C/min.

  • Analysis: Determine the midpoint of the step-change in the baseline of the second heating scan to identify the Tg.

References

Application Note & Protocol: A Scalable Laboratory Synthesis of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-Vinylmorpholine, a valuable heterocyclic building block in pharmaceutical and materials science research. The presented synthetic route is designed for robustness, scalability, and laboratory safety. We detail a three-step sequence starting from commercially available morpholin-3-one, proceeding through an N-protected aldehyde intermediate, and culminating in a high-yield olefination reaction. This guide emphasizes the rationale behind procedural choices, offers insights into process optimization, and provides detailed protocols for synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate incorporating both a nucleophilic secondary amine and a reactive vinyl group. This unique combination makes it a valuable precursor for creating complex molecular architectures through reactions such as Michael additions, polymerizations, and various cross-coupling methodologies. While numerous synthetic approaches exist, their suitability for laboratory scale-up (10-100 g) varies significantly.[1]

The primary challenges in scaling up chemical syntheses include managing reaction exotherms, ensuring efficient mixing, and developing practical workup and purification procedures that avoid chromatography where possible.[2][3][4] This guide presents a strategically optimized three-step pathway that addresses these challenges, selected for its reliable and well-understood transformations.

The chosen synthetic pathway involves:

  • N-Protection: Protection of the secondary amine of morpholin-3-one with a tert-butyloxycarbonyl (Boc) group. This step prevents unwanted side reactions and enhances solubility in organic solvents.

  • Reduction & Oxidation: Conversion of the N-Boc-lactam to an N-Boc-aldehyde. This is achieved through a controlled partial reduction to the hemiaminal, followed by a mild oxidation.

  • Olefination: Installation of the vinyl group using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is chosen over the classical Wittig reaction for its superior scalability; the phosphate byproducts are water-soluble, facilitating a much simpler purification compared to the often-problematic removal of triphenylphosphine oxide.[5][6]

Overall Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction & Oxidation cluster_2 Step 3: Olefination & Deprotection s1 Morpholin-3-one p1 N-Boc-morpholin-3-one s1->p1 Boc₂O, Et₃N, DCM p2_hemiaminal N-Boc-3-hydroxymorpholine (Hemiaminal Intermediate) p1->p2_hemiaminal DIBAL-H, Toluene, -78°C p2_aldehyde N-Boc-3-formylmorpholine p2_hemiaminal->p2_aldehyde Dess-Martin Periodinane, DCM p3_protected N-Boc-3-vinylmorpholine p2_aldehyde->p3_protected Methyl(triphenylphosphoranylidene)acetate, THF p3_final This compound p3_protected->p3_final TFA, DCM

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols and Methodologies

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Reagents such as DIBAL-H and strong acids/bases are highly reactive and corrosive; consult their Safety Data Sheets (SDS) before use.[7][8][9][10][11]

Part 1: Synthesis of tert-butyl 3-oxomorpholine-4-carboxylate (N-Boc-morpholin-3-one)

Rationale: The Boc protecting group is ideal for this synthesis due to its stability under the slightly basic and reducing conditions of the subsequent steps and its straightforward removal under acidic conditions. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to scavenge the acid generated during the reaction.

ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
Morpholin-3-one101.1125.0 g0.2471.0
Di-tert-butyl dicarbonate (Boc₂O)218.2564.7 g0.2961.2
Triethylamine (Et₃N)101.1941.4 mL0.2961.2
Dichloromethane (DCM)-500 mL--

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add morpholin-3-one (25.0 g, 0.247 mol).

  • Add dichloromethane (500 mL) and stir until the solid is fully dissolved.

  • Add triethylamine (41.4 mL, 0.296 mol), followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (64.7 g, 0.296 mol) over 15 minutes. Note: Mild effervescence may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure N-Boc-morpholin-3-one.

    • Expected Yield: 45-48 g (90-95%)

    • Characterization: The product should appear as a white crystalline solid. Purity can be confirmed by ¹H NMR and melting point analysis.

Part 2: Synthesis of tert-butyl 3-formylmorpholine-4-carboxylate

Rationale: This two-stage transformation first uses Diisobutylaluminium hydride (DIBAL-H) for a low-temperature partial reduction of the lactam to a hemiaminal intermediate. It is critical to maintain the temperature at -78°C to prevent over-reduction to the amino alcohol. The subsequent oxidation with Dess-Martin Periodinane (DMP) is a mild and highly efficient method for converting the hemiaminal to the target aldehyde without affecting the Boc group.

ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
N-Boc-morpholin-3-one201.2240.0 g0.1991.0
DIBAL-H (1.0 M in Toluene)142.15220 mL0.2201.1
Dess-Martin Periodinane (DMP)424.1492.8 g0.2191.1
Toluene-400 mL--
Dichloromethane (DCM)-800 mL--

Protocol:

  • Reduction: a. Add N-Boc-morpholin-3-one (40.0 g, 0.199 mol) to a 2 L three-neck flask and dissolve in anhydrous toluene (400 mL). b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add DIBAL-H (220 mL of a 1.0 M solution in toluene, 0.220 mol) dropwise via an addition funnel over 1.5 hours, ensuring the internal temperature does not exceed -70°C. d. Stir the mixture at -78°C for an additional 2 hours. e. Quench the reaction by the slow, careful addition of methanol (50 mL), followed by a saturated solution of Rochelle's salt (sodium potassium tartrate, 500 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). f. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 200 mL). g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude hemiaminal is a viscous oil and is used directly in the next step without further purification.

  • Oxidation: a. Dissolve the crude hemiaminal from the previous step in dichloromethane (800 mL) in a 2 L flask. b. Add Dess-Martin Periodinane (92.8 g, 0.219 mol) portion-wise at room temperature. The reaction is mildly exothermic. c. Stir for 2-3 hours at room temperature. Monitor by TLC until the starting material is consumed. d. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (500 mL). Stir vigorously for 30 minutes until the layers are clear. e. Separate the layers and extract the aqueous phase with DCM (2 x 150 mL). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to yield the pure aldehyde.

    • Expected Yield: 30-34 g (70-80% over two steps)

    • Characterization: The product is typically a colorless to pale yellow oil.

Part 3: Synthesis of this compound

Rationale: The Horner-Wadsworth-Emmons reaction provides excellent stereoselectivity for the (E)-alkene, although for a terminal vinyl group this is not a factor.[5][12] Its primary advantage here is the ease of workup.[6] The final deprotection step uses trifluoroacetic acid (TFA), which efficiently cleaves the Boc group at room temperature, yielding the TFA salt of the product, which is then neutralized.

ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
N-Boc-3-formylmorpholine215.2530.0 g0.1391.0
Methyltriphenylphosphonium bromide357.2354.6 g0.1531.1
Potassium tert-butoxide (KOtBu)112.2117.1 g0.1531.1
Tetrahydrofuran (THF), anhydrous-600 mL--
Trifluoroacetic acid (TFA)114.02100 mL--
Dichloromethane (DCM)-200 mL--

Protocol:

  • Olefination (Wittig Variant): a. Suspend methyltriphenylphosphonium bromide (54.6 g, 0.153 mol) in anhydrous THF (400 mL) in a 1 L flask under a nitrogen atmosphere. b. Cool the suspension to 0°C in an ice bath. c. Add potassium tert-butoxide (17.1 g, 0.153 mol) portion-wise. The mixture will turn a characteristic bright yellow, indicating ylide formation. Stir at 0°C for 1 hour. d. Add a solution of N-Boc-3-formylmorpholine (30.0 g, 0.139 mol) in anhydrous THF (200 mL) dropwise to the ylide solution at 0°C. e. Allow the reaction to warm to room temperature and stir for 4 hours. f. Quench the reaction with saturated NH₄Cl solution (200 mL). g. Extract the mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. h. The crude product, N-Boc-3-vinylmorpholine, can be purified by column chromatography or used directly in the next step if sufficiently pure by TLC.

  • Deprotection: a. Dissolve the crude N-Boc-3-vinylmorpholine in dichloromethane (200 mL) and cool to 0°C. b. Add trifluoroacetic acid (100 mL) dropwise. c. Remove the ice bath and stir at room temperature for 2 hours. d. Concentrate the mixture under reduced pressure to remove excess TFA and DCM. e. Dissolve the residue in water (150 mL) and wash with diethyl ether (2 x 100 mL) to remove non-polar impurities. f. Basify the aqueous layer to pH > 12 by the slow addition of 50% NaOH solution while cooling in an ice bath. g. Extract the free amine product with dichloromethane (4 x 150 mL). h. Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate carefully under reduced pressure (Note: product is volatile). i. Further purification can be achieved by vacuum distillation to yield pure this compound.

    • Expected Yield: 10-12 g (65-75% over two steps)

    • Characterization: Colorless liquid. Final structure should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Mechanism Spotlight: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds. Its mechanism offers a clear example of nucleophilic addition followed by elimination.

G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Ring Formation cluster_3 4. Elimination Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion Base (e.g., NaH) Aldehyde Aldehyde Carbanion->Aldehyde Betaine Betaine Aldehyde->Betaine Forms intermediate Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Rearrangement Alkene + Phosphate byproduct Alkene + Phosphate byproduct Oxaphosphetane->Alkene + Phosphate byproduct Collapse

Caption: Key stages of the Horner-Wadsworth-Emmons reaction mechanism.

The reaction begins with the deprotonation of the phosphonate ester by a strong base, creating a highly nucleophilic carbanion.[5] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring. This ring is unstable and collapses, eliminating a stable dialkyl phosphate salt and forming the desired alkene product.[5][12][13] The thermodynamic preference for the anti-configuration in the transition state typically leads to the formation of (E)-alkenes with high selectivity.[6]

References

Application Notes: 3-Vinylmorpholine as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological, physicochemical, and metabolic profiles of drug candidates.[1][2] This application note delves into the utility of a functionalized analogue, 3-vinylmorpholine, as a versatile scaffold for drug discovery. The vinyl group serves as a reactive handle, enabling a diverse array of chemical modifications through modern cross-coupling reactions. We provide a comprehensive overview of the synthetic strategies to access and functionalize this scaffold, detailed experimental protocols for key transformations, and case studies of its application in the synthesis of biologically active molecules.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group.[3] Its prevalence in FDA-approved drugs and clinical candidates stems from several advantageous properties it imparts to a molecule:[1][4]

  • Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and modulates lipophilicity, contributing to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The ether linkage and cyclic nature of morpholine can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Potent Biological Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a base, while the oxygen can also participate in hydrogen bonding, allowing for critical interactions with biological targets.[5]

This compound introduces a key point of diversification. The vinyl group is a versatile functional handle amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries from a common intermediate.[6][7] This makes it an exceptionally valuable scaffold for structure-activity relationship (SAR) studies.

Synthesis of the this compound Scaffold

While various methods exist for the synthesis of substituted morpholines, a common strategy to produce C3-functionalized morpholines involves the cyclization of amino alcohol precursors.[8][9] A plausible route to this compound can be adapted from established literature procedures for similar structures.

A practical approach involves the palladium-catalyzed reaction of a vinyl-substituted epoxide (e.g., butadiene monoxide) with an appropriately protected amino alcohol, followed by a cyclization step. This strategy allows for the stereocontrolled introduction of the vinyl group.

cluster_0 Plausible Synthetic Route to this compound start Vinyl Epoxide (e.g., Butadiene monoxide) intermediate Ring-Opened Adduct start->intermediate Pd(0) catalyst reagent1 Protected Aminoethanol (e.g., N-Boc-ethanolamine) reagent1->intermediate cyclization Intramolecular Cyclization (e.g., Mitsunobu or Williamson ether synthesis) intermediate->cyclization product Protected this compound cyclization->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Caption: Plausible synthetic pathway to the this compound scaffold.

Key Chemical Transformations and Protocols

The true utility of the this compound scaffold lies in its capacity for diversification. The secondary amine of the morpholine ring and the terminal vinyl group are orthogonal reactive sites that can be functionalized sequentially.

N-Arylation of the Morpholine Core

The morpholine nitrogen can be readily arylated using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[10] This reaction is crucial for installing aryl and heteroaryl moieties that are often key pharmacophores.

cluster_workflow General Workflow for Scaffold Functionalization start This compound step1 Step 1: N-Arylation (Buchwald-Hartwig) start->step1 Ar-X, Pd-catalyst, Ligand, Base intermediate N-Aryl-3-vinylmorpholine step1->intermediate step2 Step 2: C-C Coupling (Heck Reaction) intermediate->step2 R-X, Pd-catalyst, Base product Fully Functionalized Product step2->product

Caption: Sequential functionalization workflow for the this compound scaffold.

C-C Bond Formation via Heck Coupling

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl or vinyl halides.[11] In the context of our scaffold, an N-functionalized this compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides/triflates to introduce further complexity and explore new chemical space. The reaction is catalyzed by a palladium complex and requires a base.[11]

pd0 Pd(0)Ln pd_complex1 R-Pd(II)-X Ln pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Sigma-Alkyl Pd(II) Complex pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)-X Ln pd_complex3->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Reductive Elimination (Base, HX Out)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Applications in Drug Discovery: Case Studies

While this compound is a building block, the importance of the core morpholine structure is evident in numerous approved drugs.

Drug NameTherapeutic AreaBiological TargetRole of Morpholine Moiety
Linezolid AntibacterialBacterial Ribosome (50S subunit)Essential for binding and solubility; part of the key pharmacophore.[3]
Gefitinib AnticancerEGFR Tyrosine KinaseThe morpholine group enhances solubility and provides a key interaction point.[3]
Rivaroxaban AnticoagulantFactor XaThe morpholinone moiety is a critical component of the scaffold that binds to the enzyme's active site.
Aprepitant AntiemeticNeurokinin 1 (NK1) ReceptorThe complex morpholine ether structure is crucial for its high-affinity binding to the receptor.[12]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds can be toxic. Anhydrous solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Aryl Bromide (1.1 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu, XPhos, and Pd₂(dba)₃ under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous toluene, followed by the aryl bromide and this compound via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and salts.

  • Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-3-vinylmorpholine.

Protocol 2: Microwave-Assisted Heck Coupling of N-Aryl-3-vinylmorpholine

This protocol describes the coupling of the product from Protocol 1 with a second aryl halide.

Materials & Reagents:

  • N-Aryl-3-vinylmorpholine (1.0 equiv.)

  • Aryl Iodide (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a microwave reaction vessel with a magnetic stir bar, add N-aryl-3-vinylmorpholine, the aryl iodide, Pd(OAc)₂, and anhydrous acetonitrile.

  • Base Addition: Add triethylamine to the mixture.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 10-20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product further by flash column chromatography or recrystallization to obtain the desired product.

Table of Typical Heck Reaction Parameters:

ParameterConditionRationale
Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂Common and effective palladium sources.[6]
Solvent DMF, MeCN, ToluenePolar aprotic solvents are generally effective.[11]
Base Et₃N, K₂CO₃, NaOAcOrganic or inorganic bases to neutralize the generated HX.[11]
Temperature 80 - 150 °CVaries with substrate reactivity; microwave heating can accelerate the reaction.
Reactant Ratio ~1:1.2 (Alkene:Halide)A slight excess of the halide can drive the reaction to completion.

Conclusion

This compound is a powerful and versatile scaffold in drug discovery. Its strategic combination of the beneficial morpholine core with a synthetically tractable vinyl handle allows for extensive and rapid exploration of chemical space. The protocols provided herein for N-arylation and Heck coupling represent robust and adaptable methods for the functionalization of this scaffold, enabling the generation of novel and diverse libraries of compounds for biological screening. The continued application of such building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Vinylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to overcome common experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: the N-alkylation of morpholine with a suitable four-carbon synthon, followed by an elimination reaction to introduce the vinyl group. While seemingly straightforward, this process is often plagued by issues such as low yields, the formation of difficult-to-separate byproducts, and challenges in reaction control. This guide will dissect these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key intermediates?

A1: The most prevalent and industrially viable route involves a two-step process. The first step is the N-alkylation of morpholine with 1,4-dichloro-2-butene to form the key intermediate, 3-(4-chlorobut-2-en-1-yl)morpholine. The second step is the base-induced dehydrochlorination of this intermediate to yield this compound.

Q2: I'm experiencing low yields in the initial N-alkylation step. What are the likely causes?

A2: Low yields in the N-alkylation of morpholine are often attributed to several factors:

  • Dialkylation: Morpholine has two nucleophilic nitrogen atoms, which can lead to the formation of a dialkylated byproduct, 1,4-bis(morpholino)-2-butene.

  • Poor Solubility: The reactants may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Inadequate Base: The base used may not be strong enough to effectively neutralize the HCl generated during the reaction, leading to the formation of morpholine hydrochloride, which is less nucleophilic.

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, promoting side reactions.

Q3: What are the major byproducts to watch out for in the synthesis of this compound?

A3: Besides the dialkylated product mentioned above, other significant byproducts can include positional isomers formed during the elimination step and polymeric materials. In the diethylene glycol (DEG) route for morpholine synthesis itself, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the starting material.[1] N-ethylmorpholine is another potential byproduct.[1]

Q4: Can Phase Transfer Catalysis (PTC) be used to improve the yield of the N-alkylation step?

A4: Absolutely. Phase Transfer Catalysis is a powerful technique for reactions involving immiscible phases, which is often the case in the N-alkylation of morpholine. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the morpholine anion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and improving the yield.[2][3][4][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the N-Alkylation of Morpholine with 1,4-dichloro-2-butene
Potential CauseSuggested SolutionScientific Rationale
Dialkylation Side Reaction Use a molar excess of morpholine relative to 1,4-dichloro-2-butene (e.g., 2:1 to 4:1 ratio).Le Châtelier's principle dictates that increasing the concentration of one reactant will drive the reaction towards the desired mono-alkylated product.
Inadequate Mixing/Solubility Employ a biphasic solvent system (e.g., water/toluene) in conjunction with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[6]The PTC transfers the morpholine anion to the organic phase, where it can react with the alkyl halide, overcoming solubility limitations.[2][4]
Insufficient Basicity Use a moderately strong inorganic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH) in the aqueous phase.The base is crucial for deprotonating the morpholine, generating the more nucleophilic morpholide anion, and neutralizing the HCl byproduct.
Suboptimal Reaction Temperature Maintain the reaction temperature between 50-70 °C. Monitor the reaction progress using TLC or GC.This temperature range provides a good balance between a reasonable reaction rate and minimizing the formation of thermal degradation products or unwanted side reactions.[7]
Problem 2: Incomplete Dehydrochlorination and/or Formation of Isomeric Byproducts
Potential CauseSuggested SolutionScientific Rationale
Weak Base for Elimination Utilize a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).A strong base is required to efficiently abstract a proton and facilitate the E2 elimination reaction to form the vinyl group. Non-nucleophilic bases are preferred to avoid substitution side reactions.
Incorrect Solvent Choice A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) can be beneficial.[8]These solvents can help to solvate the cation of the base, increasing the effective basicity of the anion and promoting the elimination reaction.
Low Reaction Temperature The elimination reaction may require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate.Higher temperatures provide the necessary activation energy for the dehydrochlorination reaction to occur efficiently.

Optimized Experimental Protocols

Protocol 1: N-Alkylation of Morpholine using Phase Transfer Catalysis

This protocol describes the synthesis of the intermediate, 3-(4-chlorobut-2-en-1-yl)morpholine.

Materials:

  • Morpholine

  • 1,4-dichloro-2-butene

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.05 eq) in water.

  • Add morpholine (2.0 eq) to the aqueous solution and stir vigorously.

  • Add a solution of 1,4-dichloro-2-butene (1.0 eq) in toluene.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 3-(4-chlorobut-2-en-1-yl)morpholine.

Protocol 2: Dehydrochlorination to this compound

Materials:

  • Crude 3-(4-chlorobut-2-en-1-yl)morpholine

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

Procedure:

  • Dissolve the crude 3-(4-chlorobut-2-en-1-yl)morpholine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude this compound by vacuum distillation.

Visualizing the Workflow

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Dehydrochlorination Morpholine Morpholine Intermediate 3-(4-chlorobut-2-en-1-yl)morpholine Morpholine->Intermediate DCB 1,4-dichloro-2-butene DCB->Intermediate Product This compound Intermediate->Product Base1 K₂CO₃, TBAB Toluene/H₂O, 60°C Base2 t-BuOK DMF, 80°C

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckAlkylation Check N-Alkylation Step Start->CheckAlkylation CheckElimination Check Dehydrochlorination Step Start->CheckElimination Dialkylation Dialkylation evident? CheckAlkylation->Dialkylation Solubility Poor solubility suspected? CheckAlkylation->Solubility BaseStrength1 Base strength sufficient? CheckAlkylation->BaseStrength1 IncompleteElimination Intermediate remaining? CheckElimination->IncompleteElimination Isomers Isomeric byproducts? CheckElimination->Isomers BaseStrength2 Base strength sufficient? CheckElimination->BaseStrength2 Solution1 Increase Morpholine ratio Dialkylation->Solution1 Yes Solution2 Use PTC and biphasic system Solubility->Solution2 Yes Solution3 Use stronger base (e.g., NaOH) BaseStrength1->Solution3 No Solution5 Increase temperature/time IncompleteElimination->Solution5 Yes Solution6 Optimize solvent (e.g., DMF) Isomers->Solution6 Yes Solution4 Use stronger, non-nucleophilic base (e.g., t-BuOK) BaseStrength2->Solution4 No

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Polymerization of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of 3-Vinylmorpholine (3-VM). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-VM polymerization. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you mitigate common side reactions and achieve your desired polymer characteristics. This guide is structured as a dynamic resource, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide: A Problem-Oriented Approach

In this section, we address specific experimental issues in a question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable protocols to resolve the problem.

Issue 1: Low Molecular Weight and/or Broad Molecular Weight Distribution

Question: My poly(this compound) has a much lower molecular weight (Mw) than targeted, and the polydispersity index (PDI) is high (>1.5). What is causing this and how can I fix it?

Answer: This is one of the most common challenges in vinyl polymerization and almost always points to premature termination of growing polymer chains. The primary culprit is chain transfer , a reaction where the active center (e.g., a radical or a cation) of a growing polymer chain is transferred to another molecule, effectively terminating the original chain and initiating a new, shorter one.[1]

Causality and Key Suspects:

  • Chain Transfer to Monomer: The active center can abstract an atom (typically a hydrogen) from a 3-VM monomer molecule. This terminates the growing chain and creates a new radical on the monomer, which then starts a new chain. This process is inherent to the monomer's structure but is exacerbated at higher temperatures.[2]

  • Chain Transfer to Solvent: Solvents are not always innocent bystanders. Solvents with labile protons (like alcohols) or easily abstractable atoms (like the chlorine in chloroform or carbon tetrachloride) are notorious chain transfer agents.[3]

  • Chain Transfer to Impurities: This is a critical and often overlooked factor. Water, residual reactants from the 3-VM synthesis (e.g., amines), or dissolved oxygen can act as potent chain transfer agents or inhibitors, drastically reducing molecular weight.[4] Water, for instance, can terminate cationic polymerizations very efficiently.[5]

Troubleshooting Workflow:

start Low Mw / High PDI Observed check_monomer Step 1: Verify Monomer Purity start->check_monomer Start Here check_solvent Step 2: Evaluate Solvent Choice check_monomer->check_solvent Purity Confirmed purify Purify Monomer (Distillation / Column) check_monomer->purify Impurities Found check_conditions Step 3: Optimize Reaction Conditions check_solvent->check_conditions Solvent Inert change_solvent Switch to Inert Solvent (e.g., Toluene, Dioxane) check_solvent->change_solvent Solvent is Reactive solution Achieve Target Mw and Low PDI check_conditions->solution Conditions Optimized adjust_temp Lower Temperature, Adjust Initiator Conc. check_conditions->adjust_temp Conditions too Harsh purify->check_monomer change_solvent->check_solvent adjust_temp->check_conditions

Caption: Troubleshooting workflow for low molecular weight and high PDI.

Experimental Protocols:

Protocol 1: Monomer Purification via Vacuum Distillation

  • Inhibitor Removal: If your 3-VM contains a storage inhibitor (e.g., MEHQ), first pass it through a column of activated basic alumina to remove it.

  • Setup: Assemble a clean, dry vacuum distillation apparatus. Use a calcium hydride (CaH₂) drying agent in the distilling flask to remove trace water and amine impurities.

  • Distillation: Heat the flask gently under reduced pressure. Collect the 3-VM fraction that distills at a constant temperature.

  • Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) at ≤ 4°C and use it within a short period.

Protocol 2: Solvent Purification

  • Ensure your chosen solvent is rigorously dried and deoxygenated. For non-polar solvents like toluene or dioxane, drying over sodium/benzophenone until a persistent blue/purple color appears is a reliable method. For other solvents, consult authoritative sources on solvent purification.

Issue 2: Polymer Discoloration (Yellowing/Browning)

Question: My final poly(this compound) product is yellow or brown, but I expected a white or colorless solid. What happened?

Answer: Discoloration is a strong indicator of unintended chemical reactions, often involving oxidation or thermal degradation.

Causality and Key Suspects:

  • Oxidation: The morpholine nitrogen is susceptible to oxidation, which can form colored byproducts. This is particularly problematic if oxygen is not rigorously excluded from the reaction.

  • Thermal Degradation: High polymerization temperatures can cause degradation of the monomer or the resulting polymer, leading to the formation of chromophores.

  • Initiator Residues: Certain initiators or their decomposition byproducts can be colored or can react with the polymer at high temperatures to produce color. For instance, some radical initiators can leave behind fragments that are prone to oxidation.

  • Monomer Impurities: Impurities in the 3-VM monomer can degrade under polymerization conditions, leading to discoloration of the final product.

Mitigation Strategies:

  • Deoxygenate Rigorously: Before starting the polymerization, thoroughly sparge the monomer and solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Lower Reaction Temperature: If possible, use a lower polymerization temperature. This may require switching to a more active initiator that functions efficiently at a lower temperature.

  • Purify the Polymer: After polymerization, dissolve the polymer in a suitable solvent and precipitate it into a non-solvent (e.g., precipitate from a chloroform solution into cold hexane). This process can remove colored impurities and residual initiator fragments. Repeat the dissolution-precipitation cycle 2-3 times for best results.

Issue 3: Potential for Morpholine Ring-Opening

Question: I am using a strong cationic initiator. Is there a risk of side reactions involving the morpholine ring itself?

Answer: Yes, this is a valid and important concern. While the primary polymerization pathway for this compound is through the vinyl group, the morpholine ring contains heteroatoms (nitrogen and oxygen) that can participate in side reactions, particularly under harsh cationic or high-temperature conditions. The literature on related morpholine-based monomers, such as morpholine-2,5-diones, demonstrates that the ring is susceptible to ring-opening polymerization (ROP).[6][7][8]

Causality and Mechanism:

In cationic polymerization, the reaction is propagated by a carbocation.[9] A strong Lewis or Brønsted acid initiator can potentially protonate or coordinate to the nitrogen or oxygen atom of the morpholine ring. This could activate the ring towards nucleophilic attack by another monomer or a solvent molecule, leading to ring-opening. This would result in a fundamentally different polymer structure, incorporating ester and amine functionalities into the backbone, rather than the intended polyvinyl structure with pendant morpholine rings. This is a form of branching or cross-linking that can lead to insoluble material or a polymer with unexpected properties.

Visualizing the Competing Reactions:

cluster_desired Desired Pathway: Vinyl Polymerization cluster_side Potential Side Reaction: Ring Activation Monomer This compound Monomer Vinyl_Attack Initiator attacks Vinyl Group Monomer->Vinyl_Attack Ring_Attack Initiator attacks Ring Heteroatom (N or O) Monomer->Ring_Attack Initiator Cationic Initiator (H+) Initiator->Vinyl_Attack Initiator->Ring_Attack Propagating_Chain Propagating Poly(3-VM) (Pendant Morpholine Rings) Vinyl_Attack->Propagating_Chain Desired_Polymer Target Linear Polymer Propagating_Chain->Desired_Polymer Activated_Ring Activated Morpholine Ring Ring_Attack->Activated_Ring Ring_Opening Ring-Opening / Branching Activated_Ring->Ring_Opening

Caption: Desired vinyl polymerization vs. potential ring-opening side reaction.

Recommendations:

  • Use Moderate Conditions: Avoid excessively strong Lewis acids or very high temperatures when conducting cationic polymerization.

  • Consider Alternative Methods: If ring-opening is suspected, consider switching to radical polymerization (e.g., using AIBN or a redox initiator), which is generally much less likely to affect the morpholine ring.

  • Characterize Thoroughly: Use analytical techniques like ¹³C NMR and FTIR to probe the polymer backbone. The appearance of new signals corresponding to ester or opened amine structures would be evidence of ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

This compound, as a vinyl monomer, can typically be polymerized via chain-growth mechanisms.[10] The two most common methods are:

  • Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators like AIBN or benzoyl peroxide. This method is generally robust and less prone to side reactions involving the morpholine ring itself.

  • Cationic Polymerization: Initiated by strong Brønsted or Lewis acids.[11] This method is effective for vinyl monomers with electron-donating groups, and the nitrogen atom in the morpholine ring can stabilize a propagating cation. However, as discussed, it carries a higher risk of side reactions.[9][12]

Q2: How can I effectively remove the inhibitor from the 3-VM monomer before use?

Most vinyl monomers are shipped with a small amount of a radical inhibitor (like MEHQ or BHT) to prevent spontaneous polymerization during transport and storage.[13] This inhibitor MUST be removed before polymerization. The most common and effective method is to pass the liquid monomer through a short column packed with activated basic alumina. The alumina adsorbs the phenolic inhibitor, yielding pure monomer ready for use.

Q3: How can I control the final molecular weight of my poly(this compound)?

Controlling molecular weight is crucial for tuning the polymer's properties. Several strategies can be employed:[14]

  • Monomer-to-Initiator Ratio ([M]/[I]): In a well-controlled ("living") polymerization, the degree of polymerization is directly related to this ratio. Increasing the [M]/[I] ratio will lead to a higher molecular weight.

  • Chain Transfer Agents (CTAs): For radical polymerizations, a technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used. By adding a specific RAFT agent, you can achieve excellent control over molecular weight and obtain very low PDIs.[15] For conventional radical polymerizations, adding a controlled amount of a CTA like a thiol (e.g., dodecanethiol) can systematically reduce the molecular weight.[1]

  • Temperature: Higher temperatures generally increase the rate of chain transfer reactions relative to propagation, which leads to a decrease in the final molecular weight.[16]

Q4: What analytical techniques are best for identifying side reactions and characterizing my polymer?

A combination of techniques is essential for a complete picture:

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining molecular weight (Mn, Mw) and polydispersity index (PDI). A bimodal or very broad distribution can indicate side reactions or multiple active species.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the polymer's structure. It can confirm the expected polyvinyl backbone, detect residual monomer, and, most importantly, identify unexpected structural units that would result from side reactions like ring-opening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can quickly confirm the presence of expected functional groups and the absence of others. For example, the disappearance of the vinyl C=C stretch confirms polymerization, while the appearance of a carbonyl (C=O) stretch could indicate ring-opening or oxidation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can provide detailed information about the polymer's end groups and repeating unit mass, which can help elucidate initiation and termination mechanisms, as well as identify products of side reactions.[17]

References

Preventing premature polymerization of 3-Vinylmorpholine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Vinylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound, with a primary focus on preventing premature polymerization. This resource combines established principles of vinyl monomer chemistry with practical, field-proven insights to ensure the integrity of your materials and the success of your experiments.

Introduction: The Challenge of this compound Stability

This compound is a valuable heterocyclic building block in pharmaceutical and polymer chemistry. Its vinyl group is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species. Premature polymerization can lead to a loss of material, inconsistent experimental results, and potential safety hazards due to exothermic reactions. This guide provides a comprehensive framework for mitigating these risks through proper storage, handling, and monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization in this compound?

A1: The primary cause of premature polymerization in this compound, as with other vinyl monomers, is the initiation of a free-radical chain reaction. The vinyl group's double bond is susceptible to attack by free radicals, which can be generated by exposure to heat, ultraviolet (UV) light, or contaminating peroxides that may form upon exposure to oxygen. Once initiated, the polymerization reaction is typically exothermic and can accelerate, leading to a rapid increase in viscosity and potentially complete solidification of the monomer.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of premature polymerization, this compound should be stored under controlled conditions. Based on general safety data for morpholine derivatives and vinyl monomers, the following storage conditions are recommended[1][2][3][4]:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential polymerization and peroxide formation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents contact with oxygen, which can form peroxides that act as polymerization initiators.
Container Tightly sealed, opaque containerPrevents exposure to air and light, both of which can initiate polymerization.
Location Cool, dry, well-ventilated areaEnsures a stable storage environment and mitigates the risk of hazardous vapor accumulation.
Incompatible Materials Strong oxidizing agents, acidsThese can initiate or accelerate polymerization. Keep segregated.[1]

Q3: Does this compound contain a polymerization inhibitor?

Q4: How do polymerization inhibitors work?

A4: Polymerization inhibitors function by scavenging free radicals, thereby terminating the chain reaction of polymerization. Phenolic inhibitors, for example, donate a hydrogen atom to a reactive radical, forming a stable, non-reactive radical from the inhibitor itself. This effectively breaks the polymerization cycle. The presence of a small amount of oxygen can sometimes be necessary for certain inhibitors to function optimally.

InhibitionMechanism

Diagram of Free-Radical Polymerization and Inhibition.

Troubleshooting Guide

Problem 1: I observe an increase in the viscosity or cloudiness of my this compound.

  • Potential Cause: This is a strong indication that polymerization has begun. The increased viscosity is due to the formation of polymer chains.

  • Immediate Action:

    • Isolate the Container: Safely move the container to a well-ventilated area, away from heat sources and other reactive chemicals.

    • Do Not Attempt to Use: The material is no longer pure monomer and will not perform as expected in your reaction.

    • Check for Heat: Carefully feel the outside of the container. If it is warm, this indicates an ongoing exothermic polymerization. If the container is hot or bulging, evacuate the immediate area and contact your institution's safety officer.

  • Solution:

    • Dispose of the material according to your institution's hazardous waste guidelines.

    • Review your storage and handling procedures to identify any potential lapses that may have led to the polymerization.

Problem 2: I need to store this compound for an extended period. How can I ensure its stability?

  • Potential Cause: Over time, the inhibitor present in the monomer can be consumed, especially if the storage conditions are not ideal.

  • Preventative Measures:

    • Verify Storage Conditions: Ensure the material is stored at the recommended 2-8°C in a dark, inert atmosphere.

    • Monitor Inhibitor Levels: While direct measurement of the inhibitor concentration can be challenging without specialized analytical equipment, a qualitative check for peroxides can be an indirect indicator of stability.

    • Consider Inhibitor Replenishment (for advanced users): If the monomer is to be stored for a very long time, and you have the expertise and equipment, adding a small amount of a suitable inhibitor (e.g., BHT) may be considered. However, this should be done with extreme caution and in consultation with a senior chemist or your chemical supplier, as adding too much inhibitor can interfere with subsequent polymerization reactions.

Problem 3: I have distilled my this compound to remove the inhibitor for my reaction. Can I store the purified monomer?

  • Potential Cause: Distilled, inhibitor-free vinyl monomers are extremely prone to rapid and potentially violent polymerization.

  • Critical Protocol:

    • Use Immediately: The best practice is to use the purified, inhibitor-free monomer immediately after distillation.

    • Short-Term Storage (If Absolutely Necessary): If short-term storage is unavoidable, the purified monomer must be kept at a very low temperature (e.g., in a freezer at -20°C) in a tightly sealed container under an inert atmosphere. This should only be for a matter of hours.

    • Re-inhibit for Longer Storage: If you do not use all the purified monomer, it is essential to add an appropriate inhibitor at the correct concentration before placing it in long-term storage.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test for Vinyl Monomers

This protocol provides a simple method to detect the presence of peroxides, which can initiate polymerization.

Materials:

  • Potassium iodide (KI) solution (10% w/v in deionized water)

  • Glacial acetic acid

  • Sample of this compound

  • Small test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake vigorously for 1 minute.

  • Allow the layers to separate.

Interpretation of Results:

  • Negative Result (No Peroxides): The aqueous layer remains colorless.

  • Positive Result (Peroxides Present): The aqueous layer develops a yellow to brown color due to the formation of iodine. The intensity of the color is proportional to the concentration of peroxides. If a positive result is obtained, the monomer should be purified or disposed of according to safety guidelines.

References

Technical Support Center: Optimizing N-Alkylation of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-vinylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific synthetic transformation. My aim is to combine established chemical principles with practical, field-tested advice to ensure your reactions are successful, reproducible, and optimized.

Introduction to the Chemistry

The N-alkylation of this compound is a crucial reaction for introducing a variety of functional groups onto the morpholine nitrogen. This secondary amine is a versatile building block, but its successful alkylation requires careful control of reaction parameters to achieve high yields and minimize side products. The primary challenge often lies in preventing over-alkylation and managing the potential reactivity of the vinyl moiety.

This guide will walk you through the key considerations for optimizing your reaction conditions, from selecting the right reagents and catalysts to troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the N-alkylation of this compound:

Q1: What are the most common alkylating agents for this reaction?

A1: The most common electrophiles are alkyl halides (iodides, bromides, and chlorides) and alkyl sulfonates (tosylates, mesylates). For a greener and more atom-economical approach, alcohols can also be used in "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[1][2] The choice of alkylating agent will significantly impact the reaction conditions.

Q2: How can I prevent the formation of the quaternary ammonium salt (over-alkylation)?

A2: Over-alkylation is a common issue where the N-alkylated product, being more nucleophilic than the starting this compound, reacts further with the alkylating agent.[1][3] To minimize this, you can:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1]

  • Choice of Base: Employ a bulky, non-nucleophilic base.

Q3: What is the best solvent for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used as they can effectively solvate the reactants and facilitate the SN2 reaction.[4][5] However, for greener alternatives, higher boiling alcohols like butanol can be considered, especially if the alcohol is also the alkylating agent.[5]

Q4: Do I need a catalyst?

A4: If you are using a reactive alkylating agent like an alkyl iodide or bromide, a catalyst may not be necessary, only a base to neutralize the generated acid. However, for less reactive electrophiles like alkyl chlorides or alcohols, a catalyst is often essential.[1] Common catalysts include ruthenium and iridium complexes for reactions with alcohols.[1][6][7]

Q5: Will the vinyl group interfere with the reaction?

A5: The vinyl group is generally stable under standard N-alkylation conditions. However, you should avoid strongly acidic conditions or high temperatures for prolonged periods, which could potentially lead to polymerization or other side reactions. Standard basic conditions used for N-alkylation are typically well-tolerated.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-alkylation of this compound and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficiently reactive alkylating agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides may require more forcing conditions or a catalyst.

  • Incorrect base: The chosen base may not be strong enough to deprotonate the morpholine nitrogen effectively or neutralize the acid byproduct.

  • Low reaction temperature: The reaction may be too slow at the chosen temperature.

  • Poor solvent choice: The reactants may not be sufficiently soluble in the chosen solvent.[8]

Solutions:

  • Increase Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, add a catalytic amount of sodium iodide to an alkyl chloride reaction to generate the more reactive alkyl iodide in situ.

  • Optimize Base: Switch to a stronger base. For example, if you are using K₂CO₃ with little success, consider using Cs₂CO₃ or a stronger non-nucleophilic base like DBU. Cesium hydroxide has been shown to promote selective mono-N-alkylation.[1][4]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.

  • Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.[4][8]

Issue 2: Significant Over-alkylation (Formation of Quaternary Salt)

Potential Causes:

  • High concentration of alkylating agent: Adding the alkylating agent all at once can lead to the product reacting further.

  • Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the quaternary salt.

  • High Reactivity of the Product: The N-alkylated this compound is often more nucleophilic than the starting material.[1]

Solutions:

  • Slow Addition: Add the alkylating agent dropwise over a period of time using a syringe pump. This keeps the concentration of the electrophile low, favoring mono-alkylation.[1]

  • Adjust Stoichiometry: Use a 1.1 to 1.5 molar excess of this compound relative to the alkylating agent.[3]

  • Use a Bulky Base: A sterically hindered base can sometimes help minimize the second alkylation step.[1]

Issue 3: Formation of Unidentified Byproducts

Potential Causes:

  • Decomposition of starting material or product: The vinyl group might be sensitive to very high temperatures or prolonged reaction times.

  • Side reactions with the solvent: Some solvents, like DMSO, can decompose at high temperatures in the presence of bases and electrophiles.[5]

  • O-alkylation (if applicable): If the alkylating agent has a hydroxyl group, O-alkylation could be a competing reaction.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.

  • Solvent Stability: Be mindful of the stability of your solvent under the reaction conditions.

  • Purification: If byproduct formation is unavoidable, focus on optimizing the purification strategy. Column chromatography on silica gel is often effective. For basic amine products, it can be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M) in a round-bottom flask is added cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • The alkyl bromide (1.1 eq.) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at 50 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)
  • In a sealed tube, this compound (1.0 eq.), the alcohol (1.2 eq.), a ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a base (e.g., KOtBu, 1.2 eq.) are combined in an anhydrous, inert solvent like toluene.

  • The vessel is sealed and heated to 100-120 °C. The reaction is monitored by GC-MS or LC-MS.

  • After completion, the mixture is cooled, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for N-Alkylation of this compound
Alkylating AgentBaseSolventTemperature (°C)CatalystNotes
Alkyl IodideK₂CO₃Acetonitrile60-80NoneHighly reactive, good for initial trials.
Alkyl BromideCs₂CO₃DMF25-60NoneGood balance of reactivity and cost.[9]
Alkyl ChlorideCs₂CO₃, NaI (cat.)DMF80-100NaIIn situ generation of the more reactive iodide.
Primary AlcoholKOtBuToluene100-120Ru or Ir complexGreener approach, requires a catalyst.[1][7]
Secondary AlcoholKOtBuToluene120-140Ru or Ir complexGenerally less reactive than primary alcohols.[2]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification prep_amine This compound prep_solvent Anhydrous Solvent prep_amine->prep_solvent prep_base Base prep_solvent->prep_base add_alkyl Add Alkylating Agent (Slowly) prep_base->add_alkyl heat Heat to Target Temperature add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the N-alkylation of this compound.

Troubleshooting Logic

G cluster_issues Problem Identification cluster_solutions Potential Solutions start Reaction Outcome low_yield Low Conversion start->low_yield overalkylation Over-alkylation start->overalkylation byproducts Byproducts start->byproducts solution_yield Increase Temp Change Base More Reactive Agent low_yield->solution_yield solution_over Slow Addition Adjust Stoichiometry overalkylation->solution_over solution_byprod Optimize Time/Temp Purification Strategy byproducts->solution_byprod optimized optimized solution_yield->optimized Optimized Reaction solution_over->optimized solution_byprod->optimized

Caption: Troubleshooting decision tree for common N-alkylation issues.

References

Technical Support Center: Stereoselective Synthesis of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Vinylmorpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold with precise stereochemical control. The morpholine ring is a privileged structure in medicinal chemistry, and the addition of a vinyl group at the C3 position introduces a versatile handle for further functionalization, making its stereocontrolled synthesis a critical challenge.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Palladium-Catalyzed Enantioselective Allylic Substitution

Palladium-catalyzed reactions are a cornerstone for forming chiral vinyl-substituted heterocycles.[4][5] These methods typically involve the intramolecular cyclization of a nitrogen nucleophile onto a π-allyl palladium intermediate. However, achieving high enantioselectivity (ee) and yield for this compound precursors can be challenging.

Frequently Asked Questions (FAQs)

Question 1: My Pd-catalyzed cyclization is resulting in low enantioselectivity (<70% ee). What are the primary factors to investigate?

Answer: Low enantioselectivity in this context almost always points to an issue with the chiral ligand, the reaction conditions influencing the catalyst-substrate interaction, or the nature of the starting material. Here’s how to troubleshoot:

  • Chiral Ligand Choice is Critical: The ligand is the primary source of chirality transfer. Early attempts using standard ligands like BINAP often yielded low enantioselectivities for 2-vinylmorpholine synthesis.[4] More recently developed ligands, such as WingPhos, have shown exceptional success by creating a more defined and sterically demanding chiral pocket around the palladium center, leading to excellent yields and ee's (>95%).[4][5][6] The steric and electronic properties of the ligand are paramount.

  • Solvent Effects: The polarity of the solvent can significantly impact the stability of the transition state and the catalyst's resting state. Screen a range of solvents from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DCM, DCE). The optimal solvent provides the right balance of solubility and stabilization for the key stereodetermining transition state.

  • Leaving Group and Counterion: The nature of the leaving group on the allylic substrate (e.g., carbonate, acetate) can influence the rate of oxidative addition and the subsequent dynamics of the π-allyl intermediate. A leaving group that is too facile may lead to background, non-selective reactions.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. Start at room temperature and incrementally decrease to 0 °C or lower.

Question 2: I'm observing significant amounts of a regioisomeric side product instead of the desired this compound. Why is this happening and how can it be controlled?

Answer: Regioselectivity issues arise when the nucleophilic attack can occur at either end of the unsymmetrical π-allyl palladium intermediate. For substrates leading to this compound, this would be an attack at the less substituted carbon of the allyl system.

  • Causality: The regioselectivity is governed by a complex interplay of sterics and electronics. The chiral ligand not only induces asymmetry but also directs the nucleophile to a specific terminus of the allyl group. An inadequate ligand may not provide sufficient steric hindrance to disfavor the undesired attack.

  • Troubleshooting Steps:

    • Re-evaluate the Ligand: As with enantioselectivity, the ligand is the most powerful tool for controlling regioselectivity. Ligands like WingPhos have been specifically designed to address this, demonstrating high regioselectivity in forming various vinyl-substituted heterocycles.[4][5]

    • Substrate Modification: The electronic nature of the substituents on the substrate can influence the charge distribution in the π-allyl intermediate, favoring attack at one position. While less practical, minor modifications to the substrate backbone can sometimes steer the reaction.

    • Additive Screening: In some palladium-catalyzed allylic alkylations, additives can influence the reaction pathway. While less common for this specific transformation, screening non-coordinating bases or salts is a potential, albeit lower-probability, avenue for optimization.

Data-Driven Ligand Selection

The choice of a chiral bisphosphine ligand is arguably the most critical parameter. The table below summarizes representative data highlighting the impact of ligand structure on reaction outcomes.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reference
BINAP>1LowLowMentioned as providing low ee[4]
WingPhos 0.1 - 1 >90 >95 Qian, C., & Tang, W. (2020)[4][5][6][7]

This stark contrast underscores the necessity of using modern, specifically designed ligands for this class of transformation.

Illustrative Protocol: Enantioselective Synthesis via Pd-Catalyzed Tandem Allylic Substitution

This protocol is adapted from the work of Tang and co-workers, demonstrating a state-of-the-art approach.[5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.5 mol%) and WingPhos (1.1 mol%) to a flame-dried Schlenk tube.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Substrate Addition: Add the amino alcohol substrate (1.0 equiv) and butenylene dicarbonate (1.1 equiv) to the catalyst solution.

  • Reaction Monitoring: Seal the tube and stir the reaction at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantioenriched this compound precursor.

Section 2: Ring-Closing Metathesis (RCM) Challenges

Ring-closing metathesis is a powerful tool for constructing cyclic systems, including nitrogen heterocycles.[8][9] The strategy for this compound would involve preparing a diene precursor and cyclizing it using a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts).

Troubleshooting RCM for Morpholine Synthesis

Question 3: My RCM reaction is sluggish, providing low conversion even after extended reaction times and high catalyst loading. What is inhibiting my catalyst?

Answer: Ruthenium metathesis catalysts can be sensitive, and nitrogen-containing substrates present specific challenges.

  • Causality - Catalyst Poisoning: The primary issue is often catalyst inhibition or decomposition caused by the Lewis basic nitrogen atom of the substrate.[9][10] The lone pair on the nitrogen can coordinate to the electron-deficient ruthenium center, disrupting the catalytic cycle.

  • Troubleshooting Workflow:

    RCM_Troubleshooting start Low RCM Conversion protect Is the Nitrogen Protected? start->protect catalyst Evaluate Catalyst Choice protect->catalyst Yes add_pg Add Electron-Withdrawing Protecting Group (e.g., Ts, Boc) protect->add_pg No conditions Optimize Conditions catalyst->conditions Using Gen II/III switch_cat Switch to more robust catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) catalyst->switch_cat Using Gen I increase_temp Increase Temperature (40-80 °C) conditions->increase_temp add_pg->catalyst switch_cat->conditions remove_ethylene Remove Ethylene by-product (Vacuum or Inert Gas Sparging) increase_temp->remove_ethylene end Improved Conversion remove_ethylene->end

    Caption: Troubleshooting workflow for low RCM conversion.

    • Nitrogen Protection: The most effective strategy is to "deactivate" the nitrogen lone pair by installing an electron-withdrawing protecting group (e.g., tosyl (Ts), tert-butyloxycarbonyl (Boc)). This reduces the Lewis basicity of the nitrogen, preventing catalyst inhibition.[11]

    • Catalyst Generation: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and tolerant of functional groups than first-generation catalysts.[9][12] If you are using a first-generation catalyst, switching to a more modern one is highly recommended.

    • Reaction Conditions: RCM is an equilibrium-driven process. The reaction is driven forward by the removal of the volatile ethylene byproduct.[8][12][13] Running the reaction under a gentle vacuum or with a slow stream of argon can significantly improve yields.

Question 4: My RCM reaction is producing significant amounts of oligomers and dimers instead of the desired cyclic product. How can I favor intramolecular cyclization?

Answer: The formation of oligomers indicates that the intermolecular reaction is competing effectively with the desired intramolecular cyclization. This is a concentration-dependent phenomenon.

  • High Dilution Principle: To favor the intramolecular pathway, the reaction must be run at very low concentrations (typically 0.001 M to 0.05 M). This reduces the probability of two substrate molecules encountering each other in solution. The substrate should be added slowly via syringe pump to the heated catalyst solution to maintain a constantly low concentration.

  • Substrate Conformation: The pre-organization of the diene substrate into a conformation amenable to cyclization can also play a role. While difficult to control directly, the choice of protecting group and substituents can introduce conformational biases that may favor cyclization.

Section 3: Asymmetric Hydrogenation Strategy

An alternative approach to establish the C3 stereocenter is through the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. This "after cyclization" method can be highly effective.[14][15]

Key Challenges and Solutions

Question 5: The asymmetric hydrogenation of my 3-vinyl-dehydromorpholine substrate is not proceeding. What are the likely causes of this low reactivity?

Answer: Dehydromorpholines can be challenging substrates for hydrogenation due to their electron-rich nature and steric hindrance around the double bond.

  • Causality: The double bond within the enamine-like system is less electrophilic and therefore less reactive towards hydrogenation compared to more activated alkenes. The oxygen and nitrogen heteroatoms can also chelate to the metal center, potentially leading to catalyst deactivation.

  • Solutions:

    • Catalyst System: This transformation requires highly active and specialized catalyst systems. Rhodium complexes with large bite-angle bisphosphine ligands (e.g., SKP-Rh) have been successfully developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving high conversions and excellent enantioselectivities.[14][16] Similar principles would apply to 3-substituted systems.

    • N-Activation: The reactivity of the substrate can be dramatically increased by installing an electron-withdrawing group on the nitrogen (e.g., Boc, Cbz). This activation makes the endocyclic double bond more susceptible to hydrogenation.[14]

    • High Pressure: Increasing the hydrogen pressure (from 10 atm up to 50 atm) increases the concentration of hydrogen in the solution and can overcome high activation barriers, driving the reaction to completion.

Conceptual Workflow for Asymmetric Hydrogenation

References

Troubleshooting guide for the characterization of 3-Vinylmorpholine polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(3-vinylmorpholine) (PVML) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique polymers. As a Senior Application Scientist, I understand the nuances and challenges that can arise during experimental work. This resource is structured to provide not only step-by-step solutions but also the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the characterization of this compound polymers.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a cornerstone technique for determining polymer molecular weight and distribution. However, the amphiphilic and polar nature of PVML can lead to several challenges.[1][2][3][4][5]

Question: My GPC/SEC chromatogram for PVML shows a broad, tailing peak, or multiple peaks, even for a polymer synthesized by a controlled polymerization technique. What is happening and how can I fix it?

Answer: This is a common and frustrating issue that often points to secondary interactions between the polymer and the GPC/SEC column stationary phase, or polymer aggregation in the mobile phase.[1][2][3][4][5] Here’s a systematic approach to troubleshoot this problem:

  • Underlying Cause 1: Ionic or Hydrogen Bonding Interactions with the Column. Standard polystyrene-divinylbenzene (PS-DVB) columns can have residual silanol groups on the packing material, leading to strong adsorption of the polar morpholine rings. This results in peak tailing and artificially high molecular weight calculations.

  • Solution 1: Mobile Phase Modification.

    • Salt Addition: For aqueous GPC/SEC, the addition of salt (e.g., 0.1 M NaNO₃ or LiBr) is crucial.[6] This shields electrostatic interactions between the polymer and the stationary phase.[6]

    • Organic Mobile Phases with Additives: In organic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF), the addition of a small amount of a salt like LiBr (e.g., 0.05 M) can disrupt hydrogen bonding and minimize ionic interactions.

  • Underlying Cause 2: Polymer Aggregation. PVML is known to exhibit amphiphilic behavior and can form aggregates in certain solvents.[1][2][3] These aggregates will elute earlier than individual polymer chains, leading to the appearance of a high molecular weight shoulder or a distinct peak.

  • Solution 2: Solvent and Temperature Optimization.

    • Solvent Selection: Experiment with different solvents to find one that fully solvates the polymer chains. For PVML, polar aprotic solvents like DMF, Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are often good starting points.

    • Temperature: Increasing the column and detector temperature (e.g., to 40-60 °C) can help to break up aggregates and improve solubility.[7]

  • Underlying Cause 3: Inappropriate Column Chemistry. If mobile phase modifications are insufficient, the column itself may be the issue.

  • Solution 3: Column Selection.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar polymers, HILIC columns can provide better separation with less unwanted interaction.[8][9][10][11][12]

    • Modified PS-DVB Columns: Columns specifically designed for polar polymers, with reduced residual silanol groups, are commercially available.

Experimental Protocol: Optimizing GPC/SEC for PVML in DMF

  • Sample Preparation:

    • Prepare a stock solution of your PVML sample in DMF at a concentration of 2-5 mg/mL.

    • Gently agitate the solution overnight at room temperature to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE filter before injection.[13]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of DMF containing 0.05 M LiBr.

    • Thoroughly degas the mobile phase before use.

  • GPC/SEC System Conditions:

    • Columns: 2 x Mixed-bed PS-DVB columns suitable for polar polymers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.

    • Detector: Refractive Index (RI).

    • Calibration: Use narrow polystyrene standards. While not ideal, it provides a good starting point for relative molecular weight determination. For absolute molecular weight, a multi-angle light scattering (MALS) detector is recommended.[14]

GPC/SEC Troubleshooting Flowchart

GPC_Troubleshooting start Start: Abnormal Chromatogram (Tailing, Broad, or Multiple Peaks) check_interactions Hypothesis: Secondary Interactions or Aggregation? start->check_interactions modify_mp Action: Modify Mobile Phase (Add Salt, e.g., 0.05M LiBr) check_interactions->modify_mp Yes check_mp_result Result Improved? modify_mp->check_mp_result optimize_temp Action: Optimize Temperature (Increase to 40-60 °C) check_mp_result->optimize_temp No success Success: Reliable Chromatogram Obtained check_mp_result->success Yes check_temp_result Result Improved? optimize_temp->check_temp_result change_column Action: Change Column Chemistry (e.g., HILIC or polar-specific column) check_temp_result->change_column No check_temp_result->success Yes check_column_result Result Improved? change_column->check_column_result check_column_result->success Yes consult_expert Consult Senior Scientist or Instrument Manufacturer check_column_result->consult_expert No

Caption: Troubleshooting workflow for GPC/SEC analysis of PVML.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for end-group analysis to determine the number-average molecular weight (Mn).[15][16][17][18][19]

Question: I am trying to determine the Mn of my PVML by ¹H NMR end-group analysis, but the end-group signals are overlapping with the polymer backbone signals. How can I resolve this?

Answer: This is a common challenge, especially for higher molecular weight polymers where the end-group concentration is low.[17] Here are several strategies to overcome this:

  • Underlying Cause 1: Poor Spectral Resolution. At lower magnetic field strengths, the chemical shift dispersion may not be sufficient to resolve the end-group protons from the backbone.

  • Solution 1: Use a Higher Field NMR Spectrometer. If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can significantly improve spectral resolution.

  • Underlying Cause 2: Similar Chemical Environments. The end-group protons may have very similar chemical shifts to the repeating monomer units.

  • Solution 2: 2D NMR Techniques.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since the end-group and backbone carbons will have different chemical shifts, this can help to resolve the overlapping proton signals.[20]

    • DOSY (Diffusion-Ordered Spectroscopy): This technique separates signals based on the diffusion coefficient of the molecules.[21] End-groups attached to the polymer will have the same diffusion coefficient as the backbone, while residual small molecules (like initiators or monomers) will diffuse faster and can be distinguished.[21]

  • Underlying Cause 3: Broadened Signals. Polymer samples can give broad NMR signals, which can obscure the much smaller end-group signals.

  • Solution 3: Optimize Sample Preparation and Acquisition Parameters.

    • Solvent Choice: Ensure your polymer is fully dissolved and not aggregated. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For PVML, which can be water-soluble, deuterium oxide (D₂O) can also be used.

    • Temperature: Acquiring the spectrum at an elevated temperature can sometimes narrow the polymer signals by increasing chain mobility.

    • Relaxation Delay: Ensure a sufficiently long relaxation delay (d1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

Data Presentation: Typical ¹H NMR Chemical Shifts for PVML

ProtonsChemical Shift (ppm) in CDCl₃
-CH=CH₂ (vinyl protons)5.0 - 6.5
-N-CH₂-2.5 - 3.0
-O-CH₂-3.5 - 4.0
Polymer Backbone1.5 - 2.5

Note: These are approximate values and can vary depending on the solvent and the specific polymer structure.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and degradation profiles, respectively.[22][23][24][25][26]

Question: My DSC thermogram for PVML doesn't show a clear glass transition (Tg). Is the polymer not amorphous?

Answer: While PVML is generally amorphous, a weak or broad Tg can be due to several factors:

  • Underlying Cause 1: Broad Molecular Weight Distribution. A polydisperse sample will have a broader range of chain mobilities, smearing out the Tg.

  • Solution 1: Correlate with GPC Data. Check your GPC/SEC data. If the polydispersity index (PDI) is high (>1.5), this is a likely cause.

  • Underlying Cause 2: Residual Solvent or Monomer. The presence of small molecules can act as plasticizers, lowering and broadening the Tg.[27]

  • Solution 2: Thoroughly Dry the Sample. Ensure your sample is rigorously dried under vacuum before analysis. A TGA run can help to quantify the amount of residual solvent.

  • Underlying Cause 3: Instrument Sensitivity and Experimental Conditions. The Tg of PVML can be subtle.

  • Solution 3: Optimize DSC Method.

    • Increase Heating/Cooling Rates: A faster scan rate (e.g., 20 °C/min) can sometimes make the Tg more prominent.

    • Modulated DSC (MDSC): This technique can separate the reversing and non-reversing heat flow signals, which can help to deconvolute a weak Tg from other thermal events.[23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical molecular weight range for synthesized this compound polymers?

A1: The molecular weight of PVML can vary widely depending on the polymerization method. For applications in drug delivery, number-average molecular weights (Mn) in the range of 5,000 to 50,000 g/mol are often targeted.

Q2: How can I confirm the complete removal of the this compound monomer from my polymer sample?

A2: ¹H NMR is an excellent technique for this. The characteristic vinyl proton signals of the monomer (typically between 5.0 and 6.5 ppm) will be absent in the polymer spectrum.

Q3: My PVML sample is not soluble in common organic solvents like THF or chloroform. What are my options for characterization?

A3: PVML can exhibit complex solubility behavior. If it is insoluble in common non-polar solvents, try more polar aprotic solvents like DMF, DMAc, or NMP. For highly hydrophilic PVML derivatives, aqueous GPC/SEC with a salt-containing mobile phase is the method of choice.

Q4: I am using light scattering to determine the absolute molecular weight of my PVML. The results are inconsistent. Why?

A4: Inconsistent light scattering results are often due to the presence of dust or aggregates in the sample solution.[28][29] It is critical to filter your samples meticulously through a small pore size filter (e.g., 0.1 µm or 0.02 µm) directly into a clean scattering cell. Additionally, ensure the dn/dc value (refractive index increment) for your specific polymer-solvent system has been accurately determined.

Q2: I am using light scattering to determine the absolute molecular weight of my PVML. The results are inconsistent. Why?

A4: Inconsistent light scattering results are often due to the presence of dust or aggregates in the sample solution.[28][29] It is critical to filter your samples meticulously through a small pore size filter (e.g., 0.1 µm or 0.02 µm) directly into a clean scattering cell. Additionally, ensure the dn/dc value (refractive index increment) for your specific polymer-solvent system has been accurately determined.

Logical Relationship Diagram: Characterization Workflow

Characterization_Workflow synthesis Polymer Synthesis purification Purification & Drying synthesis->purification nmr_structure ¹H & ¹³C NMR: Structural Confirmation purification->nmr_structure gpc_mw GPC/SEC: Mn, Mw, PDI purification->gpc_mw thermal_analysis DSC/TGA: Tg, Td purification->thermal_analysis final_characterization Fully Characterized Polymer nmr_structure->final_characterization light_scattering MALS/DLS: Absolute Mw, Rh gpc_mw->light_scattering For Absolute MW gpc_mw->final_characterization thermal_analysis->final_characterization light_scattering->final_characterization

Caption: A typical workflow for the characterization of PVML.

References

Technical Support Center: By-product Formation in the Synthesis of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Vinylmorpholine (also known as N-Vinylmorpholine). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile monomer. Purity is paramount, as even minor impurities can significantly impact downstream applications, such as polymerization kinetics and the properties of the final polymer. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common by-products during synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental "what" and "why" of by-product formation. A clear understanding of the potential side reactions is the first step toward a clean and efficient synthesis.

Q1: What is the primary synthesis route for this compound and where do by-products originate?

The most common and industrially relevant method for synthesizing this compound is the direct vinylation of morpholine with acetylene gas.[1][2] This reaction is typically performed under pressure and at elevated temperatures in the presence of a strong base catalyst, such as potassium hydroxide (KOH).[2]

By-products primarily originate from:

  • Side reactions of the starting materials: Impurities in the morpholine or acetylene can lead to undesired products.

  • Reactions involving the product: The newly formed this compound can react with starting materials or other molecules of itself.

  • Harsh reaction conditions: High temperatures and pressures can promote polymerization or degradation.[1]

Q2: I've isolated an unexpected white crystalline solid from my reaction. What could it be?

This is a frequently encountered issue. A known by-product in the vinylation of morpholine is a crystalline dimer. This solid is formed from the reaction of one molecule of the desired this compound product with a molecule of unreacted morpholine.[1] This Michael addition reaction is promoted by the basic conditions and the presence of excess morpholine.

Q3: My crude product is a dark, tarry mixture with low yield of the desired monomer. What's causing this?

The formation of a tarry or polymeric mixture is one of the most significant challenges in the vinylation of basic amines.[1] The vinyl group in this compound is susceptible to polymerization, which can be initiated by:

  • Acidic impurities: Trace acids in the reactants or apparatus can catalyze cationic polymerization.

  • Radical initiators: Oxygen or other radical sources can trigger radical polymerization, especially at elevated temperatures.

  • High temperatures: Thermal polymerization can occur if the reaction temperature is not carefully controlled.

The instability of N-vinyl compounds towards polymerization is a well-documented challenge.[3]

Q4: Besides the dimer and polymer, what other small-molecule impurities should I be looking for?

Another common by-product is N-Ethylmorpholine . This impurity arises from the over-reduction of the vinyl group. The hydrogen source can be trace amounts of water or impurities in the acetylene feed gas that can participate in hydrogen transfer reactions under the catalytic conditions. While direct vinylation is the goal, reductive side-pathways can occur.

Part 2: Troubleshooting Guide - Mitigation and Optimization

This section provides actionable steps to minimize the formation of the by-products discussed above.

Problem 1: High levels of the crystalline dimer.
  • Causality: The formation of this adduct is a second-order reaction dependent on the concentration of both this compound and unreacted morpholine.[1] An excess of morpholine in the reaction vessel where the product concentration is high will favor its formation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of acetylene to morpholine. Avoid a large excess of morpholine.

    • Optimize Addition: If using a semi-batch process, consider adding the morpholine slowly to the reaction mixture where acetylene is present, ensuring it reacts quickly rather than accumulating.

    • Temperature Management: Lowering the reaction temperature (while maintaining a reasonable reaction rate) can decrease the rate of this and other side reactions. The preferred temperature range is often between 90°C and 120°C.[1]

Problem 2: Excessive polymerization and tar formation.
  • Causality: Polymerization is often initiated by impurities or uncontrolled reaction exotherms.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, a potential radical initiator.

    • Use of Inhibitors: Consider adding a small amount of a suitable polymerization inhibitor, such as phenothiazine or hydroquinone, to the reaction mixture.

    • Purify Reactants: Use dry, freshly distilled morpholine and high-purity acetylene to eliminate acidic or radical-initiating impurities.

    • Strict Temperature Control: Employ a reliable heating and cooling system to prevent temperature spikes that can accelerate polymerization.

Problem 3: Presence of N-Ethylmorpholine.
  • Causality: This impurity results from the reduction of the vinyl double bond.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous reagents and solvents. Water can act as a proton source in certain reductive pathways.

    • Catalyst Optimization: The choice and concentration of the catalyst can influence selectivity. Ensure the catalyst is not promoting hydrogenation or hydrogen transfer reactions.

    • Gas Purity: Use acetylene gas that is free from hydrogen or other reducible impurities.

Summary of By-products and Mitigation Strategies
By-productCommon CauseAnalytical DetectionMitigation Strategy
Dimer Adduct Excess morpholine reacting with the product.[1]GC-MS, NMR, LC-MSAdjust stoichiometry, control addition rate of morpholine.
Polymer/Tar High temperature, acidic impurities, oxygen.[1]GPC, Visual InspectionLower temperature, add inhibitor, ensure inert atmosphere.
N-Ethylmorpholine Reduction of the vinyl group.GC-MSUse anhydrous reagents, ensure high-purity acetylene.
Unreacted Morpholine Incomplete reaction.GC, NMRIncrease reaction time, optimize catalyst load/temperature.
Part 3: Key Experimental Protocols & Visualizations
By-product Formation Pathways

The following diagram illustrates the primary synthesis route to this compound and the major side reactions leading to common by-products.

G Morpholine Morpholine Vinylmorpholine This compound (Desired Product) Morpholine->Vinylmorpholine Vinylation (KOH Catalyst) Temp: 90-120°C Dimer Dimer Adduct (Crystalline Solid) Morpholine->Dimer Acetylene Acetylene Acetylene->Vinylmorpholine Vinylation (KOH Catalyst) Temp: 90-120°C Vinylmorpholine->Dimer Michael Addition (Excess Morpholine) Polymer Polymer / Tar Vinylmorpholine->Polymer Polymerization (Heat, Acid, O₂) Ethylmorpholine N-Ethylmorpholine Vinylmorpholine->Ethylmorpholine Over-reduction / H-Transfer

Caption: Reaction scheme for this compound synthesis and by-product formation.

Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to diagnose and resolve by-product issues in your synthesis.

G start Problem Identified: High By-product Level analyze Analyze Crude Mixture (GC-MS, NMR) start->analyze identify Identify Major By-product(s) analyze->identify is_polymer Is it Polymer / Tar? identify->is_polymer High MW / Insoluble is_dimer Is it the Dimer Adduct? identify->is_dimer Mass = 200.27 g/mol is_reduced Is it N-Ethylmorpholine? identify->is_reduced Mass = 115.17 g/mol sol_polymer Action: - Lower Temperature - Add Inhibitor - Ensure Inert Atmosphere is_polymer->sol_polymer Yes sol_dimer Action: - Adjust Stoichiometry - Control Addition Rate is_dimer->sol_dimer Yes sol_reduced Action: - Use Anhydrous Reagents - Purify Acetylene Gas is_reduced->sol_reduced Yes re_run Re-run Optimized Reaction & Purify sol_polymer->re_run sol_dimer->re_run sol_reduced->re_run

Caption: A logical workflow for troubleshooting by-product formation.

Protocol 1: General Procedure for Vinylation of Morpholine

Disclaimer: This procedure involves high pressure and flammable gas. It must be performed by trained personnel in a suitable high-pressure reactor within a fume hood.

  • Reactor Preparation:

    • Thoroughly clean and dry a high-pressure autoclave reactor.

    • Add the catalyst, anhydrous potassium hydroxide (e.g., 2-5 mol% relative to morpholine).

    • Add anhydrous morpholine and a polymerization inhibitor (e.g., 100 ppm phenothiazine).

    • Seal the reactor.

  • Inerting:

    • Purge the reactor three times with nitrogen to remove all oxygen.

  • Reaction:

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).[1]

    • Pressurize the reactor with acetylene gas to the target pressure (this is highly variable and depends on the specific setup and literature procedure).

    • Maintain the reaction at constant temperature and pressure, monitoring acetylene uptake. The reaction is typically run for several hours.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess acetylene.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the crude reaction mixture to remove the catalyst.

  • Purification:

    • The crude product is typically purified by vacuum distillation to separate the this compound from unreacted starting material, the high-boiling dimer, and any polymeric residues.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude or distilled product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify peaks based on their retention time and mass spectrum.

    • Expected elution order: N-Ethylmorpholine, Morpholine, this compound, Dimer Adduct.

    • Quantify the relative amounts of each component by peak area integration.

References

Methods for controlling the molecular weight of poly(3-Vinylmorpholine)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Poly(3-Vinylmorpholine) Synthesis

A Guide to Controlling Molecular Weight for Researchers and Drug Development Professionals

Welcome to the technical support center for poly(this compound) (P3VM). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the mechanisms controlling P3VM synthesis. The molecular weight of P3VM is a critical parameter that dictates its physicochemical properties, such as viscosity, solubility, and its performance in applications like drug delivery.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Part 1: Fundamentals of Molecular Weight Control

Q1: What are the primary methods for synthesizing P3VM, and how do they differ in their ability to control molecular weight?

There are two main approaches to the polymerization of vinyl monomers like this compound (3VM): Conventional Free Radical Polymerization (FRP) and Controlled/Living Radical Polymerization (CRP).

  • Conventional Free Radical Polymerization (FRP): This is a robust and widely used method involving initiation, propagation, and termination steps.[5][6] However, control over the molecular weight and the molecular weight distribution (polydispersity, Đ) is inherently limited because termination is a random and irreversible process.[7][8]

  • Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) introduce a dynamic equilibrium between active (propagating) and dormant polymer chains.[5][9] This reversible deactivation minimizes irreversible termination events, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.3), and complex architectures.[7][9][10]

FeatureConventional FRPControlled/Living Radical Polymerization (e.g., RAFT, ATRP)
Molecular Weight Control Poor to moderate; statistically determinedPrecise; determined by [Monomer]/[Initiator] or [Monomer]/[CTA] ratio
Polydispersity (Đ) Broad (Đ > 1.5)Narrow (Đ typically 1.05 - 1.3)
Chain-End Functionality LowHigh
Block Copolymers Difficult to synthesizeReadily synthesized
Mechanism Irreversible terminationReversible deactivation of propagating chains

Part 2: Troubleshooting Conventional Free Radical Polymerization (FRP)

FRP is often the first method attempted due to its simplicity. However, achieving a target molecular weight can be challenging.

Q2: I performed a free-radical polymerization of this compound, and my polymer's molecular weight is much lower than expected. What went wrong?

A lower-than-expected molecular weight in FRP is typically due to an increased rate of chain termination or chain transfer relative to propagation. Here are the most common causes:

  • High Initiator Concentration: The molecular weight in FRP is inversely related to the initiator concentration.[11][12] A higher initiator concentration generates more free radicals, leading to the simultaneous growth of many polymer chains.[5][13] Since the amount of monomer is finite, this results in shorter average chain lengths.[11][13]

  • Presence of a Chain Transfer Agent (CTA): A CTA intentionally terminates a growing polymer chain and transfers the radical activity to another molecule, which then starts a new chain.[14][] This is a common method to deliberately reduce molecular weight.[14] Your solvent or impurities in the monomer could be acting as unintentional CTAs. For example, isopropanol is a known CTA.[13]

  • High Reaction Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and thus lower molecular weight, similar to using a high initiator concentration.[16] It can also increase the rate of chain transfer reactions.

Q3: Conversely, my P3VM molecular weight is too high and the solution is too viscous. How can I reduce it?

To reduce the molecular weight in an FRP system, you can apply the reverse logic from the previous question:

  • Increase Initiator Concentration: Systematically increase the molar ratio of the initiator (e.g., AIBN) relative to the 3VM monomer.[13] This is often the most straightforward approach.

  • Introduce a Chain Transfer Agent (CTA): Deliberately add a CTA to the reaction. Thiols, such as dodecyl mercaptan (DDM), are highly effective and commonly used CTAs in radical polymerization.[14][][17]

  • Change the Solvent: If polymerizing in solution, switch to a solvent known to have a higher chain transfer constant.[14]

Workflow: Troubleshooting Molecular Weight in FRP

start Problem: Incorrect MW in P3VM FRP q1 Is MW too high or too low? start->q1 high_mw MW Too High q1->high_mw Too High low_mw MW Too Low q1->low_mw Too Low action_high1 Increase Initiator Concentration [I] high_mw->action_high1 action_high2 Add a Chain Transfer Agent (e.g., DDM) high_mw->action_high2 action_high3 Increase Reaction Temperature (with caution) high_mw->action_high3 end Achieved Target MW action_high1->end action_high2->end action_high3->end action_low1 Decrease Initiator Concentration [I] low_mw->action_low1 action_low2 Check for Unintentional CTAs (e.g., solvent, impurities) low_mw->action_low2 action_low3 Lower Reaction Temperature low_mw->action_low3 action_low1->end action_low2->end action_low3->end

Caption: Troubleshooting flowchart for P3VM molecular weight control in FRP.

Part 3: FAQs for Controlled Radical Polymerization (CRP)

For applications in drug development, a well-defined polymer with a narrow molecular weight distribution is often essential.[1][2] This requires the use of CRP techniques. RAFT polymerization is particularly versatile due to its tolerance of a wide range of functional groups and milder reaction conditions.[10][18]

Q4: How do I select the right RAFT agent for this compound polymerization?

The choice of RAFT agent, also known as a Chain Transfer Agent (CTA) in this context, is critical for successful controlled polymerization. The effectiveness of a RAFT agent depends on the reactivity of the monomer. For "less-activated" monomers like N-vinyl compounds, dithiocarbamates are often effective.[19] Morpholine-based dithiocarbamates have been specifically designed and shown to control the polymerization of vinyl monomers.[19]

The general rule is to match the 'Z' group of the RAFT agent (which stabilizes the radical intermediate) to the monomer being polymerized.

Mechanism: RAFT Polymerization

cluster_init Initiation cluster_raft RAFT Equilibrium (The 'Control' Step) I Initiator R_dot R• (Primary Radical) I->R_dot Decomposition M Monomer (3VM) R_dot->M Addition P_dot P• (Propagating Chain) M->P_dot P_dot2 P• CTA RAFT Agent (S=C(Z)S-R) P_dot2->CTA Intermediate RAFT Adduct Radical CTA->Intermediate P_dormant Dormant Polymer (P-S-C(Z)=S) Intermediate->P_dormant R_dot2 R• Intermediate->R_dot2 R_dot2->M Re-initiation

Caption: The RAFT mechanism showing the key reversible equilibrium step.

Q5: My RAFT polymerization of 3VM has a broad polydispersity (Đ > 1.5) and the molecular weight is not evolving linearly with conversion. What's the issue?

This indicates a loss of control, and the reaction is behaving more like a conventional FRP. Common causes include:

  • Inappropriate RAFT Agent: As discussed, the RAFT agent must be suitable for the monomer. Using a RAFT agent designed for styrenes or acrylates may not provide control over 3VM polymerization.

  • Incorrect Initiator-to-RAFT Agent Ratio: The ratio of initiator to RAFT agent ([I]/[CTA]) is crucial. A ratio that is too high can lead to an accumulation of radicals that terminate through conventional pathways, causing a loss of control. A typical ratio is between 1:5 and 1:10.

  • Impurities: Oxygen is a potent inhibitor of radical polymerizations. The reaction mixture must be thoroughly deoxygenated (e.g., via several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen) before polymerization.

  • Hydrolysis of the RAFT Agent: When polymerizing in aqueous or protic solvents, some thiocarbonylthio compounds can be susceptible to hydrolysis, which deactivates the RAFT agent.[10] This should be considered when selecting the RAFT agent and solvent.

Q6: How do I pre-determine the molecular weight of my P3VM using RAFT?

The number-average molecular weight (Mn) can be predicted using the following formula, assuming complete monomer conversion:

Mn = (([Monomer]₀ / [RAFT Agent]₀) * MW_monomer) + MW_RAFT_agent

Where:

  • [Monomer]₀ is the initial molar concentration of this compound.

  • [RAFT Agent]₀ is the initial molar concentration of the RAFT agent.

  • MW_monomer is the molecular weight of this compound (113.16 g/mol ).

  • MW_RAFT_agent is the molecular weight of the RAFT agent.

To achieve a target molecular weight, you simply adjust the initial ratio of monomer to RAFT agent.

Part 4: Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol is designed to produce P3VM with a molecular weight that is primarily controlled by the initiator concentration.

Materials:

  • This compound (3VM), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask, add this compound (e.g., 5.0 g, 44.2 mmol) and the desired amount of AIBN. For example, a 1:200 initiator-to-monomer molar ratio would require 36.3 mg of AIBN.

  • Solvent Addition: Add anhydrous solvent (e.g., 10 mL of dioxane).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[16]

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 12-24 hours).

  • Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.

  • Characterization: Analyze the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

This protocol aims to produce P3VM with a predetermined molecular weight and low polydispersity.

Materials:

  • This compound (3VM), inhibitor removed

  • Suitable RAFT agent for N-vinyl monomers (e.g., a dithiocarbamate)

  • AIBN

  • Anhydrous solvent (e.g., dioxane)

  • Reaction vessel (e.g., ampule or Schlenk flask) with magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a glass ampule, combine this compound, the RAFT agent, and AIBN. The ratio of these components determines the target molecular weight and reaction rate.

    • Example for Target DP=100:

    • 3VM: 1.13 g (10 mmol)

    • RAFT Agent: (0.1 mmol, adjust mass for specific agent)

    • AIBN: (0.01 mmol, for a [CTA]/[I] ratio of 10:1), 1.64 mg

  • Solvent Addition: Add anhydrous dioxane (e.g., 3 mL).

  • Deoxygenation: Perform at least three freeze-pump-thaw cycles and seal the ampule under vacuum.

  • Polymerization: Place the sealed ampule in a preheated oil bath (e.g., 70 °C) and stir.

  • Reaction Monitoring: To confirm control, samples can be taken at different time points (using a setup with a rubber septum) to measure conversion (via ¹H NMR) and molecular weight evolution (via GPC). A linear plot of Mn vs. conversion is indicative of a controlled process.[20]

  • Precipitation and Purification: Once the desired conversion is reached, cool the reaction, open the vessel to air, and precipitate the polymer in a non-solvent like cold diethyl ether. Filter, wash, and dry the polymer under vacuum.

  • Characterization: Analyze the final polymer for Mn and Đ using GPC. The experimental Mn should be close to the theoretical value, and Đ should be low (< 1.3).

References

Technical Support Center: Catalyst Selection for the Synthesis of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Vinylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this challenging synthetic target. The this compound scaffold is a valuable building block in medicinal chemistry, and its efficient synthesis hinges on the strategic selection of an appropriate catalytic system. This document offers full editorial control to present a logical, scientifically-grounded narrative, moving beyond simple protocols to explain the causality behind experimental choices.

Strategic Approaches to this compound Synthesis

The synthesis of this compound is not typically a single-step reaction. Success requires a multi-step approach where the choice of catalyst is critical for the key bond-forming events. Two primary retrosynthetic strategies are commonly considered, each with distinct advantages and catalytic requirements.

  • Strategy A: Post-Cyclization Vinyl Group Installation: This approach focuses on first constructing the morpholine core from a suitable precursor, followed by the introduction of the vinyl group at the C3 position. This is often preferred when the vinyl group is sensitive to the cyclization conditions.

  • Strategy B: Cyclization of a Vinyl-Containing Precursor: This strategy involves the cyclization of a substrate that already contains the vinyl moiety. This can be more atom-economical but requires a catalytic system that is tolerant of the alkene functionality.

cluster_0 Synthetic Strategies for this compound Start Target: this compound Strategy_A Strategy A: Post-Cyclization Vinyl Installation Start->Strategy_A Strategy_B Strategy B: Cyclization of Vinyl Precursor Start->Strategy_B Step_A1 Step 1: Synthesize 3-Functionalized Morpholine (e.g., 3-carbonyl, 3-halo) Strategy_A->Step_A1 Key Step: Catalytic Cyclization Step_B1 Step 1: Synthesize Vinyl-Containing Amino Alcohol Strategy_B->Step_B1 Step_A2 Step 2: Install Vinyl Group (e.g., Wittig, Suzuki Coupling) Step_A1->Step_A2 Key Step: Catalysis often required Step_B2 Step 2: Catalytic Cyclization Step_B1->Step_B2 Key Step: Catalytic Cyclization

Caption: High-level synthetic strategies for this compound.

Catalyst Selection & Mechanistic Insights (FAQs)

This section addresses common questions regarding the selection of catalysts for the key transformations involved in synthesizing this compound and its precursors.

Q1: What are the most effective catalyst classes for the key C-N and C-O bond-forming cyclization to create the morpholine ring?

A1: The construction of the morpholine core from an amino alcohol derivative is the cornerstone of the synthesis. The choice of catalyst is dictated by the specific nature of the intramolecular C-N and C-O bond formations. Transition metal catalysis is frequently employed to achieve high efficiency and selectivity.[1]

  • Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile for C-N and C-O bond formation, often through intramolecular carboamination or related coupling reactions.[2][3] A typical system involves a Pd(0) or Pd(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[4][5] The mechanism often involves oxidative addition, migratory insertion, and reductive elimination. The choice of ligand is crucial to modulate reactivity and prevent side reactions like β-hydride elimination.[4]

  • Ruthenium (Ru) Catalysis: Ruthenium complexes are powerful catalysts for reactions like hydroamination and transfer hydrogenation, which can be adapted for morpholine synthesis.[6] For instance, a tandem hydroamination/asymmetric transfer hydrogenation can produce chiral 3-substituted morpholines from aminoalkyne substrates.[6] Ruthenium catalysts, such as [Cp*RuCl(cod)], are known for their functional group tolerance and can operate under neutral conditions.[7][8]

  • Copper (Cu) Catalysis: Copper-catalyzed reactions, particularly multi-component reactions, offer an efficient route to highly substituted morpholines.[9] These reactions can proceed via mechanisms involving copper carbenoids, allowing for the assembly of the morpholine ring from simpler starting materials like amino alcohols, aldehydes, and diazo compounds.[9]

  • Lewis Acid Catalysis: Simple Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring.[1][6] This approach is often straightforward but may lack the broad substrate scope of transition metal systems.

Q2: How do I choose between a Palladium and a Ruthenium catalyst for the cyclization step?

A2: The decision between Palladium and Ruthenium depends heavily on the substrate, desired stereochemistry, and cost considerations. Both have distinct advantages that make them suitable for different synthetic scenarios.

FeaturePalladium (Pd) CatalysisRuthenium (Ru) Catalysis
Primary Application Intramolecular C-N/C-O coupling (e.g., carboamination) of alkenyl or aryl halides.[2][3]Hydroamination/cycloisomerization of alkynes or alkenes.[6][8]
Common Precursors Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[5][10][Cp*RuCl]₄, (PCy₃)₂(CO)RuHCl[11]
Typical Ligands Phosphines (e.g., PPh₃, P(2-furyl)₃, BINAP, SPhos)[4][10]Phosphines (e.g., PPh₃, dppf), N-heterocyclic carbenes (NHCs)
Key Advantage Well-established, extensive literature, high reactivity for cross-coupling.Excellent functional group tolerance, potential for high stereoselectivity, often milder conditions.[6]
Potential Challenge Sensitivity to air/moisture, potential for side reactions (e.g., Heck), higher cost.[4]Substrate scope can be more specific; catalyst activation may be required.

Q3: If I use Strategy A, what catalytic methods are recommended for installing the vinyl group onto a pre-formed 3-halomorpholine?

A3: For installing a vinyl group via cross-coupling (Strategy A, Step 2), the Suzuki-Miyaura reaction is a robust and widely used method. This reaction is catalyzed by Palladium and offers excellent functional group tolerance.

  • Catalyst System: A typical system consists of a Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand like SPhos.[10]

  • Coupling Partner: Potassium vinyltrifluoroborate or vinylboronic acid are common, stable, and effective coupling partners.

  • Base and Solvent: A base such as K₃PO₄ or K₂CO₃ is required, with solvents like toluene, dioxane, or DMF being common choices.[10] The reaction generally proceeds with high yield and selectivity.[10]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common problems in a question-and-answer format.

Q: My palladium-catalyzed cyclization reaction has stalled or resulted in a low yield. What are the likely causes and solutions?

A: Low yield in Pd-catalyzed reactions is a frequent issue stemming from several potential root causes. A systematic approach to troubleshooting is essential.[4]

cluster_0 Troubleshooting Workflow: Low Yield Problem Problem: Low Yield / Stalled Reaction Cause1 Cause: Catalyst Inactivity Problem->Cause1 Cause2 Cause: Incorrect Reaction Conditions Problem->Cause2 Cause3 Cause: Substrate Issues Problem->Cause3 Sol1a Solution: - Use fresh/high-purity catalyst. - Ensure anaerobic conditions (glovebox). - Check ligand integrity. Cause1->Sol1a Catalyst/Ligand Degradation Sol1b Solution: - Degas solvents thoroughly. - Use anhydrous solvents. Cause1->Sol1b Poisoning by O₂ or H₂O Sol2a Solution: - Re-optimize temperature. - Screen different solvents (e.g., Toluene, Dioxane, DMF). Cause2->Sol2a Suboptimal Temp/ Solvent Sol2b Solution: - Screen different phosphine ligands (e.g., bulky, electron-rich). - Verify base stoichiometry and type. Cause2->Sol2b Incorrect Ligand/ Base Sol3a Solution: - Purify starting materials (remove inhibitors). - Confirm structure and purity by NMR/MS. Cause3->Sol3a Impurities in Starting Material

Caption: Logical workflow for troubleshooting low reaction yield.

Q: I'm observing significant side products, such as dimerization or products from a Heck reaction. How can I improve selectivity?

A: The formation of side products in Pd-catalyzed reactions often points to a competition between the desired intramolecular cyclization and undesired intermolecular pathways or alternative catalytic cycles like the Heck reaction.[4]

  • Promote Intramolecular Reaction: Use high-dilution conditions. By slowly adding the substrate to the reaction mixture, you maintain a low instantaneous concentration, which kinetically favors the intramolecular cyclization over intermolecular dimerization.

  • Suppress Heck Pathway: The Heck reaction can be a competing pathway, especially with electron-deficient N-aryl groups.[4] Changing the ligand can alter the selectivity. A more electron-donating or sterically bulky ligand can sometimes disfavor the Heck pathway relative to the desired C-N or C-O bond formation.

  • Optimize the Base: The choice and amount of base can be critical. An inappropriate base can lead to side reactions. Screen inorganic (K₂CO₃, Cs₂CO₃) and organic (Et₃N, DIPEA) bases to find the optimal conditions.[12]

Q: How do I address issues with product purification? The crude product is a complex mixture.

A: Purification of morpholine derivatives can be challenging due to their polarity and basicity.

  • Chromatography: For polar compounds like morpholine derivatives, normal-phase column chromatography on silica gel is a standard method.[13] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel column.

  • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[13]

  • Recrystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride), recrystallization is an excellent technique for achieving high purity.[13][14]

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Substituted Morpholine Precursor

This protocol describes a general procedure for the intramolecular cyclization of an N-alkenyl amino alcohol to form a morpholine ring, a key step in a potential synthesis of this compound. This method is adapted from established palladium-catalyzed carboamination procedures.[2][3]

Materials & Equipment:

  • N-(Aryl)-N-(but-3-en-1-yl)-2-aminoethanol derivative (Substrate, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(2-furyl)phosphine (P(2-furyl)₃, 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.2 equiv)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel)

Procedure:

  • Reactor Setup: Add the substrate (1.0 equiv) and NaOtBu (1.2 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate, small flask under inert atmosphere, add Pd(OAc)₂ (0.05 equiv) and P(2-furyl)₃ (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the substrate and base with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe to the substrate/base mixture to achieve a concentration of approximately 0.1 M.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Vinylpyrrolidone and N-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of polymer science, particularly in the development of biocompatible materials for pharmaceutical and biomedical applications, N-vinyl monomers are of paramount importance. Among these, N-vinylpyrrolidone (NVP) is a well-established and extensively studied monomer, prized for its role in creating water-soluble polymers with excellent film-forming and adhesive properties.[1] Its structural analog, N-vinylmorpholine (NVM), presents an intriguing alternative. While sharing the core N-vinyl amide structure, the substitution of a methylene group in the pyrrolidone ring with an oxygen atom to form the morpholine ring introduces significant electronic and steric differences.

This guide provides a detailed, data-supported comparison of the reactivity of N-vinylpyrrolidone and N-vinylmorpholine. As direct comparative kinetic studies are limited, this analysis synthesizes available data with foundational principles of polymer chemistry to elucidate the differences in their behavior, particularly in polymerization reactions. We will explore how their distinct molecular architectures influence the reactivity of the vinyl group, providing a predictive framework for researchers selecting monomers for specific applications, from drug delivery systems to industrial coatings.

Molecular Structure: The Foundation of Reactivity

The reactivity of a vinyl monomer is fundamentally governed by the electronic environment of its carbon-carbon double bond. The structural differences between N-vinylpyrrolidone and N-vinylmorpholine are central to understanding their divergent chemical behaviors.

G cluster_0 N-Vinylpyrrolidone (NVP) cluster_1 N-Vinylmorpholine (NVM) NVP NVP NVM NVM

Caption: Chemical structures of N-Vinylpyrrolidone (NVP) and N-Vinylmorpholine (NVM).

N-Vinylpyrrolidone (NVP): NVP features a five-membered lactam (cyclic amide) ring. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group (C=O). This resonance effect reduces the electron-donating capability of the nitrogen atom towards the vinyl group. Consequently, the vinyl group in NVP is considered to be part of a "less activated" monomer system in the context of radical polymerization.[2]

N-Vinylmorpholine (NVM): NVM, also known as 4-vinylmorpholine, incorporates a six-membered morpholine ring. The key structural difference is the presence of an ether oxygen atom at the 4-position relative to the nitrogen. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine.[3] This reduced electron density on the nitrogen, in turn, influences the electronic character of the attached vinyl group.

Comparative Physicochemical Properties

The structural differences manifest in their physical and chemical properties, which are crucial for handling and reaction setup.

PropertyN-Vinylpyrrolidone (NVP)N-Vinylmorpholine (NVM)
CAS Number 88-12-04923-95-9
Molecular Formula C₆H₉NOC₆H₁₁NO
Molecular Weight 111.14 g/mol 113.16 g/mol
Boiling Point 193-195 °C~148 °C
Ring Structure 5-membered lactam6-membered morpholine (ether linkage)
Key Functional Group AmideAmine & Ether

Comparative Reactivity in Polymerization

The primary application of these monomers is in the synthesis of polymers. Their reactivity can be compared across the two major chain-growth polymerization mechanisms: free-radical and cationic polymerization.

Free-Radical Polymerization

Free-radical polymerization is a versatile method used for a wide range of vinyl monomers.[4][5] The process involves three main stages: initiation, propagation, and termination.[6]

G Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Radical->Monomer Initiation Growing Chain Growing Chain Monomer->Growing Chain Propagation Growing Chain->Growing Chain Dead Polymer Dead Polymer Growing Chain->Dead Polymer Termination

Caption: General schematic of a free-radical chain-growth polymerization process.

N-Vinylpyrrolidone (NVP): NVP readily undergoes free-radical polymerization and is widely used as a reactive diluent in UV-curable systems, where it can significantly increase polymerization rates.[1][7] However, compared to more "activated" monomers like acrylates, the NVP radical is less stable. In copolymerizations, this leads to specific reactivity patterns. For instance, in copolymerization with acrylates, the cross-propagation of NVP and acrylate monomers is very favorable, leading to a tendency for alternating structures.[7]

N-Vinylmorpholine (NVM): The reactivity of NVM in free-radical polymerization is expected to be lower than that of NVP. The strong inductive electron withdrawal by the ether oxygen in the morpholine ring deactivates the vinyl group. This deactivation makes the double bond less susceptible to attack by free radicals. While data is scarce, this principle suggests that NVM would exhibit slower homopolymerization rates compared to NVP under identical conditions. In copolymerizations, this lower intrinsic reactivity would be reflected in its monomer reactivity ratios.

Monomer Reactivity Ratios (r): Monomer reactivity ratios are critical for predicting copolymer composition.[8] They are defined as the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer (e.g., r₁ = k₁₁/k₁₂).

While no direct comparison of reactivity ratios for NVP and NVM with the same comonomer is readily available, we can analyze known values for NVP to understand its behavior.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (NVP)r₂System Tendency
NVPAcrylic Acid (AA)> 1< 1Random, rich in NVP[9]
NVPIsobornyl Methacrylate (IBMA)0.2922.673Random, rich in IBMA[2]
NVPButyl Acrylate0.020.8Alternating[7]

Data compiled from various sources.[2][7][9]

Based on electronic effects, it is predicted that the reactivity ratio for NVM (r₁) in copolymerizations with electron-rich or electron-poor monomers would be consistently lower than that of NVP, indicating a slower incorporation of NVM into the polymer chain.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating substituents that can stabilize the resulting carbocation intermediate.[10][11]

N-Vinylpyrrolidone (NVP): The nitrogen atom in NVP can stabilize an adjacent carbocation through pi-donation, making it susceptible to cationic polymerization.[11] Living cationic polymerization of NVP has been achieved, allowing for the synthesis of well-defined polymers.[10]

N-Vinylmorpholine (NVM): NVM is also expected to undergo cationic polymerization. The nitrogen atom, despite being less basic due to the ether oxygen, still possesses a lone pair of electrons capable of stabilizing a carbocation. However, the reduced electron-donating ability of the morpholine nitrogen compared to the pyrrolidone nitrogen suggests that NVM would be less reactive in cationic polymerization than NVP. The initiation step would likely require a stronger Lewis acid or protic acid, and the propagation rate would be slower.

Other Reactivity Considerations

Hydrolytic Stability: The stability of the monomer and the resulting polymer in aqueous environments is crucial for many applications.

  • NVP: The lactam ring in NVP is susceptible to hydrolysis under strong acidic or basic conditions, opening to form 4-(vinylamino)butanoic acid.

  • NVM: The morpholine ring, containing an ether and an amine, is generally more stable towards hydrolysis than the amide linkage in NVP. However, the enamine-like structure of N-vinyl compounds can be susceptible to hydrolysis under acidic conditions, potentially cleaving the vinyl group to form morpholine and acetaldehyde.

Experimental Protocols

The following protocols are representative examples for the polymerization of NVP and a proposed method for NVM, based on established procedures for similar monomers.

Protocol 1: Free-Radical Solution Polymerization of N-Vinylpyrrolidone (NVP)

Objective: To synthesize poly(N-vinylpyrrolidone) (PVP) via free-radical polymerization in an aqueous solution.

Materials:

  • N-Vinylpyrrolidone (NVP), inhibitor removed

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or similar water-soluble initiator

  • Deionized water

  • Methanol

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Monomer Purification: Pass NVP through a column of basic alumina to remove the inhibitor (e.g., NaOH).

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 20.0 g of purified NVP in 80 mL of deionized water.

  • Deoxygenation: Purge the solution with nitrogen gas for 30 minutes while stirring to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: While maintaining a nitrogen atmosphere, add 0.2 g of V-50 initiator to the solution.

  • Polymerization: Heat the reaction mixture to 60-70 °C in an oil bath with continuous stirring. Maintain the reaction for 4-6 hours. The solution will become noticeably more viscous as the polymer forms.

  • Termination and Precipitation: Cool the reaction to room temperature. Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol to precipitate the PVP.

  • Purification: Filter the white PVP precipitate, wash with fresh methanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Proposed Free-Radical Polymerization of N-Vinylmorpholine (NVM)

Objective: To synthesize poly(N-vinylmorpholine) (PNVM) via free-radical polymerization.

Materials:

  • N-Vinylmorpholine (NVM), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane or toluene

  • Hexane or diethyl ether

  • Nitrogen gas supply

  • Schlenk flask with magnetic stirrer, condenser, and nitrogen/vacuum line

Procedure:

  • Monomer Purification: Purify NVM by vacuum distillation to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve 10.0 g of purified NVM and 0.1 g of AIBN in 50 mL of anhydrous 1,4-dioxane.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Backfill the flask with nitrogen and heat the reaction mixture to 70 °C in an oil bath with stirring. Allow the reaction to proceed for 12-24 hours.

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexane or diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated PNVM by filtration, wash with fresh hexane, and dry under vacuum at 50 °C.

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Isolation & Purification Purify 1. Purify Monomer (Remove Inhibitor) Setup 2. Dissolve Monomer & Initiator in Solvent Purify->Setup Deoxygenate 3. Deoxygenate Solution (N2 Purge or Freeze-Pump-Thaw) Setup->Deoxygenate Heat 4. Heat to Reaction Temp (e.g., 60-70 °C) Deoxygenate->Heat React 5. React under Inert Atmosphere for 4-24h Heat->React Cool 6. Cool to Room Temp React->Cool Precipitate 7. Precipitate Polymer in Non-solvent Cool->Precipitate Filter 8. Filter and Wash Precipitate Precipitate->Filter Dry 9. Dry Polymer under Vacuum Filter->Dry

Caption: General workflow for free-radical solution polymerization.

Conclusion

The comparison between N-vinylpyrrolidone and N-vinylmorpholine reveals a clear trade-off between established performance and potential for new properties. NVP is a highly reactive and versatile monomer, supported by a wealth of kinetic data and established protocols. Its reactivity is dominated by the electronic interplay within its lactam ring, making it a reliable choice for a wide array of polymerization processes.

N-vinylmorpholine, while less studied, presents a distinct reactivity profile. The introduction of the ether oxygen atom into the ring is predicted to decrease the overall reactivity of the vinyl group in both free-radical and cationic polymerizations due to its strong electron-withdrawing inductive effect. This suggests that NVM would be a "slower" monomer compared to NVP. However, this modified reactivity, along with the different chemical nature of the resulting poly(N-vinylmorpholine) (containing ether linkages), could offer advantages in applications requiring enhanced hydrolytic stability or different solvency characteristics. This guide provides the foundational understanding and experimental starting points for researchers to explore the potential of N-vinylmorpholine and make informed decisions when designing novel polymer systems.

References

A Comparative Guide to the Biological Activity of Morpholine Scaffolds: Established Derivatives vs. Emerging 3-Vinylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities associated with the morpholine scaffold, contrasting well-established, clinically relevant derivatives with the emerging class of 3-vinylmorpholine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols for comparative evaluation, and offers insights into the structure-activity relationships that define this versatile heterocyclic motif.

Introduction: The Morpholine Ring as a Privileged Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety often imparts favorable characteristics to a parent molecule, including improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can enhance pharmacokinetic properties like bioavailability and blood-brain barrier permeability.[3][4][5]

While the morpholine scaffold is ubiquitous, the biological activity of its derivatives is highly dependent on the nature and position of its substituents. This guide explores this chemical diversity by comparing two broad categories:

  • Established Morpholine Derivatives: Compounds where the morpholine ring is a key pharmacophore, exemplified by blockbuster drugs with highly specific mechanisms of action.

  • This compound Derivatives: An emerging and comparatively underexplored subclass where a reactive vinyl group at the 3-position offers a distinct chemical profile and potential for novel biological interactions.

The objective is to provide a clear, evidence-based comparison to inform future research and drug design strategies within this valuable chemical space.

Part 1: The Established Landscape: Biological Activities of Common Morpholine Derivatives

The versatility of the morpholine scaffold is best illustrated by its incorporation into drugs targeting a wide array of diseases, from bacterial infections to cancer.

Antimicrobial Agents: The Linezolid Paradigm

Linezolid stands as a landmark achievement in antibiotic development, being the first clinically approved member of the oxazolidinone class.[6] Its structure prominently features a morpholine ring, which undergoes oxidation during metabolism.[6]

  • Mechanism of Action: Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA on the 50S subunit, preventing the formation of a functional 70S initiation complex.[6] This mechanism is distinct from most other protein synthesis inhibitors that target the elongation step, which means cross-resistance is uncommon.[7][8]

  • Spectrum of Activity: Linezolid is primarily indicated for serious infections caused by Gram-positive bacteria, including multi-drug resistant strains.[8]

Target Pathogen Significance Citation(s)
Methicillin-resistant S. aureus (MRSA)A leading cause of hospital-acquired infections[8]
Vancomycin-resistant Enterococci (VRE)A critical threat in healthcare settings[6][8]
Streptococcus pneumoniaeA common cause of community-acquired pneumonia[8]
Anticancer Agents: The Gefitinib Paradigm

In oncology, the morpholine ring is a key feature in numerous kinase inhibitors. Gefitinib, used to treat non-small cell lung cancer (NSCLC), is a prime example.

  • Mechanism of Action: Gefitinib is a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10] It competitively binds to the adenosine triphosphate (ATP)-binding site within the kinase domain of EGFR.[10][11] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are critical for cancer cell proliferation, survival, and angiogenesis.[9] Its efficacy is particularly high in patients with activating mutations in the EGFR gene.[9]

Broad Pharmacological Profile

Beyond these flagship examples, research has demonstrated that morpholine derivatives possess a vast range of biological activities, making the scaffold a fertile ground for drug discovery.

Reported Biological Activity Therapeutic Area Citation(s)
Anti-inflammatoryInflammation, Autoimmune Disorders[5][12]
AnticonvulsantNeurology, Epilepsy[1][4]
AntihyperlipidemicCardiovascular Disease[4][5]
Central Nervous System (CNS)Neurodegenerative Diseases, Mood Disorders[3][5]
AntiviralInfectious Disease[4]

Part 2: The Emerging Contender: this compound Derivatives

In contrast to the well-documented derivatives discussed above, the this compound subclass remains a frontier in medicinal chemistry. Direct, published data on the biological activity of this specific scaffold is limited, making it a compelling area for new investigation.

The Key Structural Difference: The Vinyl Moiety

The defining feature of a this compound is the carbon-carbon double bond attached to the 3-position of the morpholine ring. From a chemical standpoint, this vinyl group is an electron-withdrawing group and a potential Michael acceptor .

This chemical reactivity is the critical differentiator from scaffolds like those in Linezolid or Gefitinib, which typically engage in non-covalent, reversible interactions with their biological targets. The vinyl group opens the possibility for covalent inhibition , where the morpholine derivative could form a permanent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme.

Expert Insight: The pursuit of covalent inhibitors is a major strategy in drug development, particularly for kinases, as it can lead to increased potency, longer duration of action, and improved efficacy against drug-resistant mutations. While the potential for a this compound to act as a covalent inhibitor is mechanistically plausible, it must be rigorously validated through experimental studies, including mass spectrometry-based target engagement assays and kinetic analyses.

Reported Biological Activities

While specific data on "this compound" is sparse, structure-activity relationship (SAR) studies on other morpholine derivatives have highlighted the importance of substitution at the 3-position for enhancing anticancer activity.[1] This suggests that functionalization at this position, including with a vinyl group, is a promising strategy for modulating biological effects. The lack of extensive public data represents not a deficiency, but an opportunity for novel discovery.

Part 3: Comparative Data Summary of Morpholine Derivatives

To provide a quantitative perspective, the following table summarizes the reported anticancer and antimicrobial activities of various morpholine derivatives (non-3-vinyl) from recent literature. This data establishes a benchmark against which new analogs, such as 3-vinylmorpholines, could be evaluated.

Compound Class/DescriptionTarget/AssayResult (IC₅₀ / MIC)Citation(s)
Quinoline-Morpholine-Triazole HybridsEGFR Tyrosine Kinase Inhibition0.14 µM[13]
Benzomorpholine Derivative (6y)A549 Lung Cancer Cell Cytotoxicity1.1 µM[14]
Morpholine Substituted Quinazoline (AK-3)MCF-7 Breast Cancer Cell Cytotoxicity6.44 µM
Thionated Levofloxacin-Morpholine (Compound 3)PC-3 Prostate Cancer Cell Cytotoxicity3.58 µM[13]
Pyridopyrimidinethione-Morpholine (7b)HepG-2 Liver Cancer Cell Cytotoxicity3.54 µg/mL
Substituted Morpholine (M5)MDA-MB-231 Breast Cancer Cell Cytotoxicity81.92 µg/mL[15]
Morpholine Derivative (3)Enterococcus hirae (Antimicrobial)3.125 mg/mL[16]
Morpholine-Pyridine-Thiazole (10)Urease Enzyme Inhibition2.37 µM[17]

Note: Direct comparison between studies requires caution due to variations in experimental conditions. This table is for illustrative purposes.

Part 4: Standardized Protocols for Comparative Evaluation

To facilitate direct and reliable comparisons between this compound derivatives and other morpholine analogs, standardized in vitro assays are essential. The following protocols are self-validating systems for assessing cytotoxic and antimicrobial activity.

Protocol for Assessing Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and form a healthy monolayer before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and a reference morpholine compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Rationale: The incubation time is chosen based on the expected mechanism of action and the cell doubling time.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] Add 10 µL of the MTT stock solution to each well.[21]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

    • Rationale: This allows metabolically active cells to reduce the MTT into visible formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or an SDS-HCl solution) to each well.[21][22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[20] Measure the absorbance at 570-590 nm using a microplate reader.[20]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Assessing Antimicrobial Activity: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate a pure bacterial culture on an appropriate agar plate. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[24] Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the final target inoculum density for testing.

    • Rationale: Standardizing the inoculum is critical for reproducibility, as the final MIC value can be affected by the initial number of bacteria.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.[24] For example, start with a high concentration in the first column and dilute across the plate, leaving a final volume of 100 µL in each well.

  • Plate Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum.

  • Controls: Include essential controls on each plate:[23]

    • Growth Control: Wells containing MHB and inoculum, but no compound.

    • Sterility Control: Wells containing MHB only.

    • Quality Control: Test a reference bacterial strain with a known MIC for a standard antibiotic to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[24]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Part 5: Mechanistic Insights & Visualization

Visualizing workflows and pathways is crucial for understanding the context of experimental data.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening novel compounds like this compound derivatives.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Outcome A Compound Design (e.g., this compound) B Chemical Synthesis & Purification A->B C Cytotoxicity Assay (e.g., MTT) B->C Test Compounds D Antimicrobial Assay (e.g., Broth Microdilution) B->D Test Compounds E Target-Based Assay (e.g., Kinase Inhibition) C->E Active Hit F Mechanism of Action Studies (e.g., Cell Cycle Analysis) D->F Active Hit G Lead Compound Identification E->G F->G

Caption: A generalized workflow for the discovery of bioactive compounds.

Signaling Pathway Example: EGFR Inhibition by a Morpholine Derivative

This diagram illustrates the mechanism of action for a Gefitinib-like morpholine-containing drug.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->EGFR Competitively Binds Block X ATP ATP ATP->EGFR Binds to Kinase Domain Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/AKT Pathway P->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Block->P INHIBITS

Caption: Inhibition of the EGFR signaling pathway by a morpholine-containing drug.

Conclusion

The morpholine scaffold is undeniably a privileged structure in drug discovery, contributing to the success of drugs with highly specific, targeted mechanisms like Linezolid and Gefitinib, as well as a vast library of derivatives with broad pharmacological activities. The comparative analysis reveals that while the landscape of traditional morpholine derivatives is well-mapped, the specific subclass of 3-vinylmorpholines is significantly underexplored.

The presence of the chemically reactive vinyl group in this compound derivatives presents a compelling hypothesis for a novel mechanism of action—covalent inhibition. This feature distinguishes them from many established morpholine drugs and marks them as an exciting area for future research. For scientists and drug developers, this represents a clear opportunity. By applying the standardized comparative protocols outlined in this guide, researchers can systematically evaluate this emerging class, potentially unlocking new therapeutic agents with unique and potent biological activities.

References

A Comparative Guide to Poly(3-Vinylmorpholine) in Biomedical Applications: Performance Analysis Against Leading Polymer Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research, the quest for novel polymers with enhanced performance characteristics for drug delivery, tissue engineering, and gene therapy is perpetual. Among the emerging candidates, poly(3-Vinylmorpholine) (P3VM) presents a compelling profile owing to the unique attributes of its morpholine-containing structure. This guide provides a comprehensive comparison of P3VM's potential performance with established biomedical polymers, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental insights.

Introduction to Poly(this compound): A Polymer of Emerging Interest

Poly(this compound) (P3VM) is a synthetic polymer characterized by a repeating vinylmorpholine unit. The presence of the morpholine ring, a heterocyclic amine ether, is anticipated to bestow a unique combination of properties, including potential thermoresponsiveness, biocompatibility, and hydrophilicity.[1][2] While extensive biomedical application data for P3VM is not as widespread as for other polymers, its chemical structure suggests several advantages that warrant exploration. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug molecules to enhance their pharmacokinetic properties.[1][2][3] This intrinsic bio-functionality makes P3VM a polymer of significant interest for advanced biomedical applications.

This guide will objectively compare the projected performance of P3VM with three classes of well-established biomedical polymers:

  • Thermoresponsive Polymers: Poly(N-isopropylacrylamide) (PNIPAM)

  • Hydrophilic & Biocompatible Polymers: Poly(N-vinylpyrrolidone) (PVP)

  • Biodegradable Polyesters: Poly(lactic-co-glycolic acid) (PLGA)

  • Natural Polysaccharides: Chitosan

The comparative analysis will focus on key performance indicators relevant to biomedical applications, including drug loading and release, biocompatibility, and stimuli-responsive behavior.

Comparative Performance Analysis

The following sections provide a detailed comparison of P3VM's potential attributes against well-established biomedical polymers. The data for the established polymers is drawn from extensive research and clinical applications, providing a robust benchmark for evaluating P3VM.

Table 1: Comparative Overview of Polymer Properties
PropertyPoly(this compound) (P3VM) (Projected)Poly(N-isopropylacrylamide) (PNIPAM)Poly(N-vinylpyrrolidone) (PVP)Poly(lactic-co-glycolic acid) (PLGA)Chitosan
Primary Characteristic Potentially thermoresponsive and biocompatibleThermoresponsive (LCST ~32°C)[4]Highly hydrophilic and biocompatible[5][6]Biodegradable and biocompatible[7][8]Biocompatible, biodegradable, mucoadhesive[9][10]
Biocompatibility Expected to be high due to morpholine moietyGenerally considered biocompatible for in vitro applications, but concerns exist for in vivo long-term use[11]Excellent, widely used in pharmaceutical formulations[5][6]Excellent, FDA-approved for various medical devices and drug delivery systems[7][12]Excellent, derived from a natural source[9][13]
Drug Loading Capacity Dependent on formulation and drug propertiesModerate, influenced by the hydrophobic collapse above LCSTCan be low for hydrophobic drugs unless modifiedHigh, tunable by copolymer ratio and formulation[7]High, particularly for anionic drugs and biomolecules[9]
Release Mechanism Potentially temperature-triggered burst or sustained releaseTemperature-triggered burst release above LCST[14]Diffusion-controlledBulk erosion and diffusion[8]Swelling, diffusion, and enzymatic degradation[10]
Stimuli-Responsiveness Potentially thermoresponsiveTemperature[4]Generally not stimuli-responsivepH-sensitive degradation ratepH-sensitive solubility and swelling[15]
Biodegradability Not inherently biodegradableNot biodegradableNot biodegradableBiodegradable into lactic and glycolic acid[7][8]Biodegradable by enzymes like lysozyme[9]

In-Depth Performance Comparison and Experimental Considerations

Thermoresponsive Behavior: A Key Differentiator

A significant potential advantage of P3VM lies in its anticipated thermoresponsive behavior. The balance of hydrophilic (amine and ether groups) and hydrophobic (vinyl backbone) components within the morpholine ring could lead to a Lower Critical Solution Temperature (LCST), similar to PNIPAM.[4]

Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)

  • Polymer Solution Preparation: Prepare a series of P3VM solutions in phosphate-buffered saline (PBS, pH 7.4) at different concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 mg/mL).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Temperature Ramp: Increase the temperature of the polymer solution from 25°C to 50°C at a controlled rate (e.g., 1°C/minute).

  • Turbidity Measurement: Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm). The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Data Analysis: Plot transmittance as a function of temperature to determine the LCST for each concentration.

Causality Behind Experimental Choices: The choice of PBS mimics physiological pH. Monitoring transmittance is a direct and simple method to observe the polymer's phase transition from a soluble to an insoluble state, which is the hallmark of an LCST.

Diagram: Conceptual Workflow for LCST Determination

LCST_Determination A Prepare P3VM solutions in PBS B Place in UV-Vis spectrophotometer A->B C Apply temperature ramp (25-50°C) B->C D Monitor transmittance at 500 nm C->D E Plot Transmittance vs. Temperature D->E F Determine LCST at 50% transmittance drop E->F

Caption: Workflow for determining the Lower Critical Solution Temperature.

Drug Delivery Performance: Loading and Release Kinetics

The efficiency of a polymer as a drug carrier is determined by its ability to encapsulate a therapeutic agent and release it in a controlled manner.

Comparison with Alternatives:

  • PNIPAM: Offers a "smart" release mechanism, where the drug is released in response to a temperature change.[14] This is particularly useful for targeted delivery to inflamed or cancerous tissues, which often have a slightly higher temperature.

  • PVP: Its high hydrophilicity makes it an excellent carrier for soluble drugs and a stabilizer in formulations.[6][16]

  • PLGA: Provides sustained drug release over extended periods, which is ideal for chronic conditions. The release rate can be tuned by altering the lactic acid to glycolic acid ratio.[7][8]

  • Chitosan: Its cationic nature allows for strong electrostatic interactions with anionic drugs and biomolecules, leading to high loading efficiencies.[9]

Experimental Protocol: Drug Loading and In Vitro Release Study

Drug Loading (using a model hydrophobic drug, e.g., Paclitaxel):

  • Nanoparticle Formulation: Prepare P3VM nanoparticles using a nanoprecipitation method. Dissolve P3VM and Paclitaxel in a water-miscible organic solvent (e.g., acetone).

  • Precipitation: Add the polymer-drug solution dropwise to an aqueous solution under constant stirring.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove unloaded drug from the supernatant.

  • Quantification: Lyse the nanoparticles with a suitable solvent and quantify the encapsulated drug using High-Performance Liquid Chromatography (HPLC). Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

In Vitro Release:

  • Release Medium: Prepare a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).

  • Incubation: Disperse a known amount of drug-loaded nanoparticles in the release medium in a dialysis bag. Place the dialysis bag in a larger volume of the release medium maintained at 37°C.

  • Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative drug release as a function of time.

Causality Behind Experimental Choices: Nanoprecipitation is a common and effective method for encapsulating hydrophobic drugs within polymeric nanoparticles. The use of a dialysis bag in the release study separates the nanoparticles from the bulk medium, allowing for the quantification of only the released drug. Tween 80 is included to maintain the solubility of the hydrophobic drug in the aqueous medium.

Diagram: Drug Delivery Logic

Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release A Polymer + Drug in Organic Solvent B Nanoprecipitation in Aqueous Phase A->B C Drug-Loaded Nanoparticle B->C D Nanoparticle in Physiological Buffer C->D Formulation E Controlled Release (Diffusion/Swelling/Degradation) D->E F Therapeutic Effect E->F

Caption: Conceptual overview of drug loading and release from a polymer.

Biocompatibility Assessment: The Foundation of Biomedical Use

For any material to be used in the body, it must be biocompatible, meaning it does not elicit a significant adverse immune response.[17]

Comparison with Alternatives:

  • PVP and PLGA: Have a long history of safe use in humans and are considered highly biocompatible.[5][6][7]

  • Chitosan: Generally biocompatible, but its immunogenicity can vary depending on its purity and degree of deacetylation.[9]

  • PNIPAM: While biocompatible in many cell-based assays, some studies have raised concerns about its potential for long-term toxicity and immunogenicity in vivo.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a relevant cell line (e.g., HeLa or NIH-3T3) in a 96-well plate until they reach approximately 80% confluency.

  • Polymer Exposure: Prepare extracts of P3VM by incubating the polymer in the cell culture medium for 24 hours.

  • Treatment: Remove the old medium from the cells and add the polymer extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24 or 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

Causality Behind Experimental Choices: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity. Using a well-established cell line allows for reproducible and comparable results.

Diagram: Biocompatibility Evaluation Pathway

Biocompatibility A Polymer Material B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Hemocompatibility (Hemolysis Assay) A->C D In Vivo Biocompatibility (Animal Model) B->D If non-toxic C->D If hemocompatible E Histopathology and Inflammatory Response D->E

Caption: A tiered approach to evaluating the biocompatibility of a new polymer.

Future Perspectives and Conclusion

Poly(this compound) stands as a promising but underexplored polymer for biomedical applications. Its chemical structure suggests favorable properties such as thermoresponsiveness and biocompatibility. However, extensive experimental validation is required to substantiate these claims and to understand its performance in comparison to established polymers like PNIPAM, PVP, PLGA, and Chitosan.

The experimental protocols outlined in this guide provide a foundational framework for researchers to systematically evaluate the potential of P3VM. By conducting rigorous comparative studies, the scientific community can determine the specific niches where P3VM may offer superior performance, ultimately contributing to the development of next-generation biomaterials for improved healthcare outcomes.

References

A Comparative Spectroscopic Guide to 3-Vinylmorpholine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, morpholine and its derivatives are of paramount importance, frequently appearing as core scaffolds in a multitude of bioactive compounds and functional polymers. Among these, 3-Vinylmorpholine stands out as a versatile building block, offering a reactive vinyl group for further functionalization, such as in polymerization or Michael additions, making it a valuable synthon in drug discovery and development.

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to characterize this compound and its key precursors. As a Senior Application Scientist, the following content is structured to not only present validated experimental data but also to elucidate the rationale behind the analytical choices, ensuring a deep, practical understanding for researchers in the field. We will explore the synthesis and detailed spectroscopic workup of a primary precursor, 3-Morpholinone, and a well-characterized structural analog, 4-Phenylmorpholine, to build a predictive framework for the analysis of this compound.

Synthesis Pathway and Precursor Analysis

A plausible and efficient synthetic route to this compound involves the vinylation of a suitable morpholine precursor. A common precursor for N-substituted morpholines is 3-morpholinone. The synthesis of N-vinyl-3-morpholinone has been described via the reaction of 3-morpholinone with acetylene[1]. A subsequent reduction of the ketone functionality would yield the desired this compound.

Synthesis_Pathway Precursor 3-Morpholinone Intermediate N-Vinyl-3-morpholinone Precursor->Intermediate Acetylene, Catalyst Target This compound Intermediate->Target Reduction

Caption: Proposed synthesis of this compound.

3-Morpholinone: The Lactam Precursor

3-Morpholinone serves as a key lactam intermediate. Its characterization is fundamental to ensure the purity of the subsequent synthetic steps.

Experimental Protocol: Synthesis of 4-Phenylmorpholin-3-one (as an illustrative example for amide formation)

To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (6 mL) heated to 40°C, chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide solution (29.6 mL, 296 mmol) were added dropwise concurrently, maintaining the pH between 7 and 8. After the addition, the reaction was stirred at 40°C for 10 minutes, then cooled to 0°C and stirred for an additional hour. The resulting white solid was collected by filtration, washed with cold water, and dried to yield 4-phenylmorpholin-3-one.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
Morpholine ~3.67 (t, 4H, -O-CH₂-), ~2.86 (t, 4H, -N-CH₂-)~67.8 (-O-CH₂-), ~46.2 (-N-CH₂-)3330 (N-H), 2950-2850 (C-H), 1115 (C-O-C)87 (M⁺)[2]
3-Morpholinone --~3200 (N-H), ~1670 (C=O, amide)101.10 (M⁺)
4-Phenylmorpholine ~7.3 (m, 5H, Ar-H), ~3.8 (t, 4H, -O-CH₂-), ~3.1 (t, 4H, -N-CH₂-)~151 (Ar-C), ~129 (Ar-CH), ~120 (Ar-CH), ~116 (Ar-CH), ~67 (-O-CH₂-), ~49 (-N-CH₂-)3060-3020 (Ar C-H), 2950-2840 (C-H), 1600, 1500 (C=C), 1120 (C-O-C)163 (M⁺)
N-Acetylmorpholine ~3.6 (t, 4H, -O-CH₂-), ~3.4 (t, 4H, -N-CH₂-), ~2.1 (s, 3H, -COCH₃)~66.8 (-O-CH₂-), ~45.8 (-N-CH₂-), ~21.4 (-COCH₃)2970-2860 (C-H), 1645 (C=O, amide), 1115 (C-O-C)129 (M⁺)[3]
Predicted this compound ~6.5 (dd, 1H, =CH-), ~5.2 (d, 1H, =CH₂), ~5.0 (d, 1H, =CH₂), ~3.8-3.5 (m, 5H, morpholine), ~3.0-2.7 (m, 2H, morpholine)~135 (=CH-), ~117 (=CH₂), ~67 (-O-CH₂-), ~55 (-CH-N-), ~50 (-N-CH₂-)~3080 (=C-H), 2960-2850 (C-H), ~1640 (C=C), 1115 (C-O-C)113 (M⁺)

Note: Predicted data for this compound is an estimation based on the analysis of its precursors, analogs, and general principles of spectroscopy.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound and its precursors.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR (for complex structures) 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY 13C_NMR ¹³C NMR & DEPT (Carbon Types) HSQC HSQC (¹H-¹³C Correlations) 13C_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlations) HSQC->HMBC Sample Sample Sample->1H_NMR Sample->13C_NMR

References

Comparative study of different synthetic routes to 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Vinylmorpholine in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates, including enhanced aqueous solubility and metabolic stability.[1][2] While N-substituted and 2- or 3,5-disubstituted morpholines are common, the synthesis of C3-monosubstituted morpholines, particularly those bearing reactive functional groups like a vinyl moiety, presents unique challenges and opportunities. This compound, as a versatile building block, offers a reactive handle for further molecular elaboration through various chemical transformations such as Michael additions, olefin metathesis, and polymerization, making it a highly valuable, albeit synthetically challenging, target for drug development professionals.

This guide provides an in-depth comparative analysis of two plausible synthetic strategies for obtaining this compound. As this specific molecule is not extensively documented, the following routes are constructed based on established and reliable methodologies for the synthesis of substituted morpholines and analogous chemical transformations. We will delve into the mechanistic underpinnings of each step, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in their synthetic planning.

Strategic Overview: Two Pathways to a Challenging Target

The synthesis of this compound necessitates a multi-step approach. The two strategies explored in this guide are:

  • Route 1: The Wittig Olefination Approach. This strategy involves the initial construction of a protected 3-formylmorpholine, which then undergoes a Wittig reaction to introduce the vinyl group. This classic olefination method is well-established for converting aldehydes into alkenes.[3][4]

  • Route 2: The Dehydration of a 3-Morpholine Ethanol Derivative. This pathway focuses on the synthesis of a protected 3-(2-hydroxyethyl)morpholine intermediate, followed by a dehydration reaction to form the target alkene. The dehydration of alcohols is a fundamental transformation in organic synthesis.[5][6]

The following sections will provide a detailed breakdown of each route, including proposed experimental protocols, a comparison of their key attributes, and a discussion of the chemical principles guiding the synthetic choices.

G cluster_0 Synthetic Strategies for this compound Start Starting Materials Route1 Route 1: Wittig Olefination Start->Route1 Route2 Route 2: Dehydration Start->Route2 Target This compound Route1->Target Route2->Target

Figure 1: High-level overview of the two synthetic strategies.

Route 1: The Wittig Olefination Approach

This strategy hinges on the late-stage introduction of the vinyl group via a Wittig reaction. The key intermediate is an N-protected 3-formylmorpholine. The nitrogen of the morpholine ring must be protected to prevent side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway

G Start N-Boc-3-morpholinemethanol Oxidation Oxidation (e.g., Dess-Martin periodinane) Start->Oxidation Aldehyde N-Boc-3-formylmorpholine Oxidation->Aldehyde Wittig Wittig Reaction (Ph3P=CH2) Aldehyde->Wittig ProtectedProduct N-Boc-3-vinylmorpholine Wittig->ProtectedProduct Deprotection Deprotection (e.g., TFA) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 2: Workflow for the Wittig Olefination Approach.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-3-formylmorpholine

The synthesis of the key aldehyde intermediate can be achieved through the oxidation of the corresponding alcohol, N-Boc-3-morpholinemethanol. This precursor can be synthesized from commercially available 3-morpholinemethanol.

  • Protection of 3-morpholinemethanol: To a solution of 3-morpholinemethanol (1.0 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-morpholinemethanol.

  • Oxidation to the aldehyde: To a solution of N-Boc-3-morpholinemethanol (1.0 eq) in DCM at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-3-formylmorpholine, which can be used in the next step without further purification.

Step 2: Wittig Reaction to form N-Boc-3-vinylmorpholine

The Wittig reaction utilizes a phosphonium ylide to convert the aldehyde into the desired alkene.[7]

  • Preparation of the Wittig reagent: Methyltriphenylphosphonium bromide (1.2 eq) is suspended in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The resulting bright yellow solution is stirred at 0 °C for 30 minutes.

  • Olefination: A solution of crude N-Boc-3-formylmorpholine (1.0 eq) in dry THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-3-vinylmorpholine.

Step 3: Deprotection to yield this compound

  • To a solution of N-Boc-3-vinylmorpholine (1.0 eq) in DCM is added trifluoroacetic acid (TFA, 10 eq). The solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Route 2: The Dehydration Approach

This alternative strategy involves the formation of a 3-(2-hydroxyethyl)morpholine derivative, which is then dehydrated to introduce the vinyl group. This approach avoids the use of organometallic reagents like n-butyllithium.

Synthetic Pathway

G Start N-Boc-3-morpholinone Grignard Grignard Reaction (Vinylmagnesium bromide) Start->Grignard Hemiaminal Hemiaminal intermediate Grignard->Hemiaminal Reduction Reduction (e.g., NaBH4) Hemiaminal->Reduction Alcohol N-Boc-3-(2-hydroxyethyl)morpholine Reduction->Alcohol Dehydration Dehydration (e.g., Martin's sulfurane) Alcohol->Dehydration ProtectedProduct N-Boc-3-vinylmorpholine Dehydration->ProtectedProduct Deprotection Deprotection (e.g., TFA) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 3: Workflow for the Dehydration Approach.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-3-morpholinone

3-Morpholinone can be synthesized from monoethanolamine and ethyl chloroacetate.[8]

  • To a solution of monoethanolamine (1.0 eq) and sodium methoxide (1.1 eq) in isopropanol is added ethyl chloroacetate (1.05 eq) dropwise at 50-60 °C. The reaction mixture is stirred for 5 hours. The precipitated sodium chloride is filtered off, and the filtrate is concentrated. The crude 3-morpholinone is then protected with a Boc group using Boc₂O and triethylamine in DCM as described in Route 1, Step 1.

Step 2: Synthesis of N-Boc-3-(2-hydroxyethyl)morpholine

This step involves a two-step, one-pot procedure starting from the N-Boc-3-morpholinone.

  • Grignard Addition: To a solution of N-Boc-3-morpholinone (1.0 eq) in dry THF at -78 °C under a nitrogen atmosphere is added vinylmagnesium bromide (1.2 eq, as a solution in THF) dropwise. The reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.

  • Reduction: The reaction mixture is cooled back to -78 °C, and a solution of sodium borohydride (1.5 eq) in ethanol is added. The mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-(2-hydroxyethyl)morpholine.

Step 3: Dehydration to form N-Boc-3-vinylmorpholine

The dehydration of the secondary alcohol can be achieved under mild conditions to avoid side reactions.[9]

  • To a solution of N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq) in carbon tetrachloride at 0 °C is added Martin's sulfurane (1.5 eq). The reaction is stirred at room temperature for 3 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated to give crude N-Boc-3-vinylmorpholine.

Step 4: Deprotection to yield this compound

The deprotection is carried out using the same procedure as in Route 1, Step 3.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Wittig OlefinationRoute 2: Dehydration
Overall Strategy Late-stage olefination of a 3-formylmorpholine intermediate.Formation of a 3-(2-hydroxyethyl)morpholine followed by dehydration.
Key Reactions Oxidation, Wittig Reaction.Grignard Addition, Reduction, Dehydration.
Reagent Sensitivity Requires the use of air- and moisture-sensitive n-butyllithium.Grignard reagent is also moisture-sensitive.
Potential Yields Yields for Wittig reactions are generally moderate to good.Multi-step one-pot sequence may have a lower overall yield.
Scalability The use of Dess-Martin periodinane can be problematic on a large scale due to its explosive nature. Alternative oxidation methods (e.g., Swern, Parikh-Doering) could be employed. The Wittig reaction is generally scalable.Grignard reactions and reductions with sodium borohydride are readily scalable. Dehydration with Martin's sulfurane can be expensive on a large scale.
Stereocontrol If a chiral starting material is used, the stereocenter at C3 is maintained throughout the synthesis.The reduction step with sodium borohydride may lead to a mixture of diastereomers if the Grignard addition creates a new stereocenter.
Byproducts Triphenylphosphine oxide from the Wittig reaction needs to be removed, which can sometimes be challenging.The dehydration step can potentially lead to rearranged products, although the use of mild reagents like Martin's sulfurane minimizes this risk.

Conclusion and Expert Recommendations

Both proposed synthetic routes to this compound are chemically sound and offer viable pathways to this valuable building block.

Route 1 (Wittig Olefination) is arguably more direct and relies on a very predictable and well-understood olefination reaction. The main challenges lie in the potentially hazardous nature of the oxidation step on a large scale and the purification to remove triphenylphosphine oxide. For laboratory-scale synthesis, this route is likely to be the more straightforward of the two.

Route 2 (Dehydration) avoids the use of a separate oxidation step and a phosphonium ylide. The one-pot Grignard addition/reduction sequence is elegant, but the stereochemical outcome of the reduction may need careful optimization if a specific diastereomer is desired. The cost and availability of the dehydration reagent for large-scale synthesis could also be a consideration.

For researchers embarking on the synthesis of this compound, the choice between these two routes will depend on the scale of the synthesis, the available reagents and equipment, and the importance of stereochemical purity. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to assess the feasibility for the intended application. The insights provided in this guide should serve as a solid foundation for the successful synthesis of this versatile and promising molecule.

References

A Comparative Guide to the Definitive Structure Validation of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds like 3-Vinylmorpholine, a versatile building block in medicinal chemistry, absolute certainty in its atomic arrangement is paramount.[1] This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Unambiguous Structure Determination

The precise spatial arrangement of atoms in a molecule dictates its physicochemical properties and, crucially, its biological activity. In drug development, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While a suite of spectroscopic techniques can provide strong evidence for a proposed structure, only X-ray crystallography offers a direct, three-dimensional visualization of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[2][3]

Gold Standard Validation: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the definitive determination of molecular structures.[4][5] The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern holds the information needed to map the electron density within the crystal and, consequently, the precise location of each atom.

Experimental Protocol: From Liquid to Definitive Structure

Validating the structure of this compound, which is likely a liquid or low-melting solid at room temperature, presents a unique challenge: the necessity of obtaining a high-quality single crystal. The following protocol outlines a comprehensive workflow.

Part 1: Crystal Growth – The Critical First Step

The success of an SC-XRD experiment is entirely dependent on the quality of the crystal.[3][6] Growing single crystals of a liquid requires specific techniques to encourage slow, ordered molecular packing.

Step-by-Step Crystal Growth Protocol:

  • Purification: Begin with highly purified this compound. Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Identify a suitable solvent in which this compound is readily soluble. Ethanol is a common starting point for many organic compounds.[6]

  • Slow Evaporation:

    • Dissolve 20-50 mg of this compound in a minimal amount of the chosen solvent in a small, clean vial.[6]

    • Loosely cap the vial to allow for very slow evaporation of the solvent over several days to weeks.[6][7] The goal is to gradually reach a state of supersaturation, from which crystals can form.[3]

  • Vapor Diffusion:

    • Place a small drop of a concentrated solution of this compound in a larger, sealed container.

    • In the same container, place a reservoir of a miscible "anti-solvent" in which this compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the droplet, reducing the solubility of the compound and promoting crystallization.

  • In-situ Crystallization at Low Temperature: If the above methods are unsuccessful, a diffractometer equipped with a cryosystem can be used to attempt to grow a crystal directly from the liquid phase by carefully controlled cooling.

Part 2: Data Collection and Structure Solution

Once a suitable crystal (ideally >20 µm in all dimensions) is obtained, it is mounted on the diffractometer for data collection.[4]

Workflow for X-ray Diffraction Analysis:

X-ray Crystallography Workflow cluster_Preparation Crystal Preparation cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Solution & Refinement Crystal_Growth Grow Single Crystal Crystal_Selection Select & Mount Crystal Crystal_Growth->Crystal_Selection Diffractometer Mount on Diffractometer (e.g., Gemini Ultra) Crystal_Selection->Diffractometer Xray_Exposure Expose to X-rays (Mo or Cu source) Diffractometer->Xray_Exposure Data_Acquisition Collect Diffraction Pattern Xray_Exposure->Data_Acquisition Structure_Solution Solve Phase Problem (Direct Methods) Data_Acquisition->Structure_Solution Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement Validation Validate Final Structure (e.g., CheckCIF) Structure_Refinement->Validation

Caption: Workflow for this compound Structure Validation by SC-XRD.

A Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography provides the definitive answer, other analytical techniques are essential for initial characterization, purity assessment, and providing complementary evidence. The combination of these techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the number and connectivity of atoms.

  • ¹H NMR: Would show distinct signals for the vinyl protons and the protons on the morpholine ring. The complex splitting patterns of the morpholine protons are characteristic of the ring's chair conformation.[8][9]

  • ¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts would be indicative of carbons adjacent to nitrogen and oxygen.[10][11]

  • 2D NMR (COSY, HSQC): These experiments would definitively establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the vinyl group's attachment to the C3 position of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

  • Electron Ionization (EI-MS): Would show a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern would likely involve the loss of the vinyl group or cleavage of the morpholine ring, which is characteristic of heterocyclic compounds.[12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorptions: The IR spectrum of this compound would be expected to show characteristic peaks for C=C stretching of the vinyl group (around 1640 cm⁻¹) and C-H wagging of the vinyl group (around 910 cm⁻¹).[15][16]

Data Summary and Comparison

The following table summarizes the expected data from each technique for the validation of this compound's structure.

Technique Information Provided Strengths Limitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly precise.[2]Requires a high-quality single crystal, which can be difficult to obtain.[3]
¹H & ¹³C NMR Carbon-hydrogen framework, connectivity, chemical environment of nuclei.[10]Excellent for determining connectivity in solution.Does not provide direct 3D structural information (bond lengths/angles).
Mass Spectrometry Molecular weight and fragmentation patterns.[12]High sensitivity, provides exact mass.Fragmentation can be complex to interpret; isomers may not be distinguishable.
Infrared Spectroscopy Presence of functional groups (e.g., vinyl C=C).[15]Fast and simple for functional group identification.Provides limited information on the overall molecular structure.

Logical Framework for Structure Validation

Structure Validation Logic cluster_Spectroscopy Spectroscopic & Spectrometric Evidence Hypothesized_Structure Hypothesized Structure: This compound NMR NMR (1H, 13C, COSY) Confirms C-H Framework & Connectivity Hypothesized_Structure->NMR MS Mass Spectrometry Confirms Molecular Weight & Plausible Fragments Hypothesized_Structure->MS IR Infrared Spectroscopy Confirms Functional Groups (Vinyl, Amine, Ether) Hypothesized_Structure->IR XRD Single-Crystal X-ray Diffraction NMR->XRD Corroborates MS->XRD Corroborates IR->XRD Corroborates Conclusion Unambiguous Structure Validation XRD->Conclusion Provides Definitive Proof

Caption: Logical flow for the comprehensive validation of this compound.

Conclusion

For a molecule like this compound, where its precise three-dimensional structure is critical for its application in drug development, relying on a single analytical technique is insufficient. While NMR, MS, and IR spectroscopy provide essential and corroborating evidence for the proposed structure, single-crystal X-ray crystallography is the only method that delivers an unambiguous and definitive validation. It provides the atomic-level resolution necessary to confidently proceed with resource-intensive downstream applications such as computational modeling, SAR studies, and clinical development. The integration of these orthogonal techniques, as outlined in this guide, represents a robust, self-validating system that upholds the highest standards of scientific integrity.

References

A Comparative Guide to the Cytotoxicity of 3-Vinylmorpholine-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxicity of 3-vinylmorpholine-based polymers against other commonly used polymers in biomedical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering objective analysis and supporting experimental data to inform material selection and experimental design.

Introduction: The Role of Polymers in Biomedicine and the Imperative of Cytotoxicity Evaluation

Polymers are indispensable in a wide array of biomedical applications, from drug delivery systems to tissue engineering scaffolds.[1][2][3] Their versatility in structure and function allows for the design of materials with tailored physical, chemical, and biological properties.[2] Among the synthetic polymers, this compound-based polymers have garnered interest due to their unique characteristics. However, for any polymer to be considered for biomedical use, a thorough evaluation of its biocompatibility is paramount.[1] Cytotoxicity testing is a critical initial step in this assessment, providing a rapid, sensitive, and standardized means to determine if a material contains biologically harmful extractables.[4]

The International Organization for Standardization (ISO) 10993-5 provides a framework for in vitro cytotoxicity testing of medical devices and their component materials.[4][5][6][7] These tests are designed to assess the biological response of mammalian cells to a material, either through direct contact or via extracts.[6][7] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union's Medical Device Regulation (MDR) also have stringent requirements for biocompatibility testing, often referencing the ISO 10993 standards.[8][9][10]

This guide will delve into the cytotoxicity profile of this compound-based polymers, comparing them with established alternatives such as Poly(N-vinylpyrrolidone) (PVP) and Chitosan. We will explore the experimental methodologies used to assess cytotoxicity and provide a framework for interpreting the resulting data.

Comparative Cytotoxicity Analysis: this compound-Based Polymers vs. Alternatives

The selection of a polymer for a biomedical application is a multifactorial decision, with cytotoxicity being a primary consideration. Below is a comparative overview of the cytotoxicity of this compound-based polymers alongside two widely used alternatives.

Polymer ClassKey CharacteristicsGeneral Cytotoxicity ProfileSupporting Evidence
This compound-Based Polymers Thermo-responsive, potential for controlled drug release.Varies depending on specific monomer and polymer structure. Some studies on related thiomorpholine oxide-derived polymers have been conducted.[11]Limited publicly available data specifically on this compound polymers necessitates rigorous case-by-case evaluation.
Poly(N-vinylpyrrolidone) (PVP) Biocompatible, non-toxic, FDA-approved for pharmaceutical use.[12]Generally considered non-toxic and well-tolerated.[13][14] However, residual monomers or contaminants from the polymerization process can be cytotoxic.[15]Studies have shown that amphiphilic PVP nanoparticles are essentially non-toxic to cells and in animal models.[12][13][16]
Chitosan Natural polysaccharide, biodegradable, biocompatible, low toxicity.[17][18]Generally exhibits low cytotoxicity and good cell viability.[17][19][20] Cytotoxicity can be influenced by factors like particle size and pH.[19][20]Numerous studies have demonstrated the low cytotoxicity of chitosan nanoparticles across various cell lines and assays.[17][19][20][21]

Experimental Protocols for Cytotoxicity Evaluation

A robust assessment of polymer cytotoxicity relies on standardized and well-validated in vitro assays. The choice of assay depends on the specific research question and the nature of the polymer being tested. The "Big Three" in biocompatibility testing are cytotoxicity, irritation, and sensitization.[10] This guide focuses on the most common in vitro cytotoxicity assays.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a polymer.

Cytotoxicity_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Polymer Polymer Sample Extract_Prep Prepare Polymer Extracts (ISO 10993-12) Polymer->Extract_Prep Direct_Contact Prepare for Direct Contact Polymer->Direct_Contact Treat_Extract Treat Cells with Extracts Extract_Prep->Treat_Extract Treat_Direct Place Polymer on Cell Monolayer Direct_Contact->Treat_Direct Cell_Seeding Seed Mammalian Cells (e.g., L929, Fibroblasts) Cell_Seeding->Treat_Extract Cell_Seeding->Treat_Direct MTT MTT Assay (Metabolic Activity) Treat_Extract->MTT LDH LDH Assay (Membrane Integrity) Treat_Extract->LDH Apoptosis Apoptosis Assays (Programmed Cell Death) Treat_Extract->Apoptosis Treat_Direct->MTT Treat_Direct->LDH Treat_Direct->Apoptosis Data Measure Absorbance/ Fluorescence MTT->Data LDH->Data Apoptosis->Data Analysis Calculate Cell Viability (%) Data->Analysis Conclusion Determine Cytotoxicity Analysis->Conclusion Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis_Hallmarks Apoptotic Hallmarks: - DNA Fragmentation - Membrane Blebbing Caspase3->Apoptosis_Hallmarks

References

A Comparative Guide to the Properties of 3-Vinylmorpholine Copolymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of polymer-based drug delivery systems is paramount. The choice of monomer building blocks dictates the ultimate physicochemical properties and, consequently, the in vivo performance of the resulting nanocarriers. Among the vast library of functional monomers, 3-Vinylmorpholine (3-VM) has emerged as a versatile candidate for imparting unique stimuli-responsive characteristics to copolymers. This guide provides an in-depth comparison of the properties of 3-VM copolymers, with a particular focus on their potential in sophisticated drug delivery applications. We will explore how the incorporation of 3-VM modulates the behavior of well-established polymer systems, supported by experimental data and detailed protocols.

The Significance of this compound in Copolymer Design

This compound is a heterocyclic vinyl monomer containing a tertiary amine within its morpholine ring. This structural feature is the primary determinant of its utility in "smart" polymer systems. The lone pair of electrons on the nitrogen atom can accept a proton, rendering the polymer pH-sensitive. This is a highly desirable trait for drug delivery vehicles designed to release their therapeutic payload in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells.[1]

Furthermore, the morpholine moiety can influence the thermo-responsive behavior of copolymers, particularly when combined with monomers known to exhibit a Lower Critical Solution Temperature (LCST). The LCST is the temperature above which a polymer becomes insoluble in a solvent, leading to a phase transition that can be harnessed for triggered drug release.[2][3] By judiciously copolymerizing 3-VM with other functional monomers, we can fine-tune these responsive properties to meet specific therapeutic needs.

Comparative Analysis of 3-VM Copolymers

To illustrate the impact of 3-VM incorporation, we will compare the hypothetical, yet scientifically plausible, properties of two representative copolymer systems:

  • Poly(this compound-co-N-isopropylacrylamide) [P(3VM-co-NIPAM)] : A dually responsive system exhibiting both thermo- and pH-sensitivity.

  • Poly(this compound-co-N-vinylpyrrolidone) [P(3VM-co-NVP)] : A primarily pH-responsive system with enhanced hydrophilicity and biocompatibility.

I. Thermo-responsive Properties: Modulating the Lower Critical Solution Temperature (LCST)

Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermo-responsive polymer, with an LCST of approximately 32°C in aqueous solutions, which is conveniently close to physiological temperature.[2][4] Copolymerization is a common strategy to modulate this LCST to suit specific applications.[1]

The incorporation of hydrophilic or hydrophobic comonomers can increase or decrease the LCST, respectively. The morpholine group in 3-VM is relatively hydrophilic. Therefore, its inclusion in a PNIPAM backbone is expected to increase the LCST. This is because a higher temperature would be required to disrupt the hydrogen bonding between the polymer and water molecules to induce phase separation.

Table 1: Predicted LCST of P(3VM-co-NIPAM) Copolymers

Copolymer Composition (molar ratio NIPAM:3-VM)Predicted LCST (°C)Rationale
100:0 (PNIPAM homopolymer)~32Well-established value for PNIPAM.[2]
90:10~35-38Increased hydrophilicity from 3-VM raises the LCST.
80:20~38-42Higher 3-VM content further increases hydrophilicity and LCST.
70:30> 45Significant hydrophilic character may push the LCST outside the physiologically relevant range for hyperthermia-triggered release.

This tunable LCST is advantageous for applications such as localized drug delivery to inflamed tissues or tumors, where a mild hyperthermia can trigger drug release.[5]

Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectrophotometry

This protocol outlines the turbidimetry method, a straightforward and widely used technique to determine the cloud point (Tcp), which is often taken as the LCST for a given polymer concentration.[6]

Materials:

  • Polymer solution (e.g., 1 mg/mL in deionized water or PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Prepare the polymer solution at the desired concentration and ensure complete dissolution.

  • Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500-700 nm) to ensure that any change in signal is due to light scattering.[6]

  • Place the cuvette containing the polymer solution into the temperature-controlled holder and allow it to equilibrate at a temperature below the expected LCST for at least 15 minutes.[6]

  • Increase the temperature at a controlled rate (e.g., 1°C/min).[7]

  • Record the transmittance or absorbance at regular temperature intervals.

  • Plot the transmittance (or absorbance) as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[6]

II. pH-Responsive Properties: Leveraging the Morpholine Moiety

The tertiary amine in the morpholine ring of 3-VM provides a "pH-switch." At physiological pH (~7.4), the amine is largely deprotonated and the polymer is less soluble. In acidic environments (e.g., tumor microenvironment with pH ~6.5 or endosomes with pH ~5.0-6.0), the amine becomes protonated, leading to increased hydrophilicity and swelling of the polymer network or dissociation of micelles.[1] This protonation-induced change in solubility is the basis for pH-triggered drug release.

In contrast to P(3VM-co-NIPAM), P(3VM-co-NVP) copolymers are not expected to be thermo-responsive under physiological conditions, as Poly(N-vinylpyrrolidone) (PNVP) is highly water-soluble.[8] However, the incorporation of 3-VM imparts pH-sensitivity to the otherwise pH-insensitive PNVP.

Table 2: Comparative pH-Responsiveness of 3-VM Copolymers

Copolymer SystempH-Responsive BehaviorMechanism of Drug Release
P(3VM-co-NIPAM) Dual pH and thermo-responsiveAt pH < pKa, protonation of the morpholine group increases hydrophilicity and LCST. This can be combined with thermal triggers for controlled release.
P(3VM-co-NVP) pH-responsiveAt pH < pKa, protonation of the morpholine group leads to electrostatic repulsion and swelling of the polymer, facilitating drug diffusion.

The pKa of the morpholino group in the polymer will be a critical parameter. For effective drug release in tumors or endosomes, a pKa in the range of 5.5-7.0 is desirable. This can be tuned by the copolymer composition and the local microenvironment of the polymer chain.

Diagram: pH-Triggered Drug Release from a P(3VM-co-NVP) Micelle

pH_Triggered_Release cluster_physiological_pH Physiological pH (~7.4) cluster_acidic_pH Acidic pH (< pKa) micelle Stable Micelle (Drug Encapsulated) swollen_polymer Swollen Polymer Chains (Drug Released) micelle->swollen_polymer Protonation of Morpholine Groups drug_released Drug swollen_polymer->drug_released Release

Caption: pH-induced destabilization of a P(3VM-co-NVP) micelle for drug release.

III. Biocompatibility: A Critical Parameter for Clinical Translation

For any material intended for biomedical applications, biocompatibility is non-negotiable. Both PNIPAM and PNVP are generally considered to be biocompatible.[9][10] The introduction of 3-VM is not expected to significantly increase cytotoxicity, as morpholine-containing structures are found in some approved drugs. However, rigorous evaluation is essential.

The biocompatibility of these copolymers, particularly in the form of hydrogels or nanoparticles, can be assessed using various in vitro cytotoxicity assays, such as the MTT assay.[11]

Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of copolymer hydrogels using an indirect extract method, compliant with ISO 10993-5 standards.[11][12]

Materials:

  • Synthesized copolymer hydrogel

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cell line (e.g., NIH/3T3 fibroblasts)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Preparation of Hydrogel Extract:

    • Sterilize the hydrogel sample (e.g., by UV irradiation or autoclaving, if stable).

    • Immerse a known weight of the hydrogel in cell culture medium at a specific ratio (e.g., 0.1 g/mL).[12]

    • Incubate at 37°C for 24-48 hours to allow any potential leachables to diffuse into the medium.[12]

    • Collect the medium (now the hydrogel extract) and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 104 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Exposure to Hydrogel Extract:

    • Remove the existing medium from the wells and replace it with the prepared hydrogel extract, supplemented with 10% FBS.[12]

    • Include positive (e.g., toxic substance) and negative (fresh medium) controls.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, remove the extract medium and add MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.[11]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is above 70%.[11]

Diagram: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture cluster_assay Assay hydrogel Hydrogel Sample extract Hydrogel Extract (Incubate & Filter) hydrogel->extract medium Cell Culture Medium medium->extract expose_cells Expose Cells to Extract extract->expose_cells seed_cells Seed Cells in 96-well Plate seed_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate Viability

Caption: Workflow for evaluating the in vitro cytotoxicity of copolymer hydrogels.

Conclusion and Future Perspectives

Copolymers of this compound represent a promising class of materials for the development of advanced, stimuli-responsive drug delivery systems. By copolymerizing 3-VM with monomers like N-isopropylacrylamide or N-vinylpyrrolidone, it is possible to create nanocarriers with tunable thermo- and pH-sensitivity. The ability to tailor these properties allows for the design of "smart" systems that can release their therapeutic cargo in response to specific physiological cues, potentially leading to more effective and less toxic cancer therapies and other biomedical applications.

The experimental protocols provided in this guide offer a starting point for the characterization of these novel copolymers. Further research should focus on the synthesis of a broader range of 3-VM copolymers and a thorough investigation of their structure-property relationships. In vivo studies will be crucial to validate the therapeutic potential of these promising materials. The continued exploration of this compound copolymers will undoubtedly contribute to the next generation of intelligent drug delivery platforms.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Vinylmorpholine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for a synthesized compound is a non-negotiable cornerstone of chemical research and pharmaceutical development. 3-Vinylmorpholine, a valuable heterocyclic building block, is no exception. Its reactivity and potential for inclusion in complex molecular architectures demand a robust and reliable analytical method to quantify its purity and identify any process-related impurities.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore the rationale behind chromatographic choices, present a detailed, field-tested protocol, and offer insights into data interpretation, moving beyond a simple recitation of steps to empower researchers with a comprehensive understanding of the analytical process.

The Analytical Challenge: The Physicochemical Nature of this compound

This compound is a relatively small, polar, and basic compound. These characteristics present a specific set of challenges for traditional reversed-phase (RP) HPLC, the workhorse of many analytical labs. The primary amine functionality can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing). Furthermore, its hydrophilicity can cause insufficient retention on non-polar stationary phases like C18, leading to elution near the solvent front and poor resolution from other polar impurities.[1][2]

Therefore, a successful HPLC method must be designed to overcome these issues, ensuring sharp, symmetrical peaks and adequate retention for accurate quantification.

Comparing HPLC Strategies: Finding the Optimal Separation Mode

The choice of HPLC column and mobile phase is critical for achieving a successful separation. Below is a comparison of common approaches for analyzing polar basic compounds like this compound.

Chromatographic Mode Stationary Phase Examples Mobile Phase Principle Advantages for this compound Disadvantages & Mitigation
Reversed-Phase (RP-HPLC) C18, C8, Polar-Embedded, Polar-EndcappedPolar mobile phase (e.g., Water/Acetonitrile) with additives.[3][4][5]Ubiquitous, wide variety of column chemistries available, extensive literature support.Poor retention and peak tailing. Mitigation: Use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions and protonate the amine for better peak shape.[1] Employing a polar-embedded or polar-endcapped column can also improve peak shape.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) Bare Silica, Amide, Cyano, DiolHigh organic mobile phase (e.g., >70% Acetonitrile) with a small amount of aqueous buffer.[6]Excellent retention for polar and hydrophilic compounds.[6] Can provide orthogonal selectivity to RP-HPLC. Often yields higher sensitivity in mass spectrometry (MS) detection due to the high organic content of the mobile phase.[6]Can be less robust than RP-HPLC; sensitive to mobile phase water content and sample solvent composition. Proper column equilibration is crucial.
Mixed-Mode Chromatography (MMC) Cation-exchange and reversed-phase functionalities (e.g., Primesep A, Coresep 100).Mobile phase composition can be adjusted to modulate both hydrophobic and ionic interactions.Offers tunable selectivity for basic compounds.[1][7] Can provide excellent peak shape and resolution for challenging separations.Column selection is more specialized. Method development can be more complex due to the dual retention mechanisms.

For routine purity assessment, a well-developed Reversed-Phase HPLC method often provides the best balance of performance, robustness, and accessibility. The protocol detailed below is based on this approach, optimized for the specific challenges of this compound.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow from sample preparation to the final purity report, emphasizing the self-validating nature of the process through system suitability testing.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation Equilibration System Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Equilibration SST System Suitability Test (SST) Equilibration->SST Decision SST Pass/Fail? SST->Decision SampleInjection Sample Injection Integration Peak Integration SampleInjection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report Decision->Equilibration Fail Decision->SampleInjection Pass

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol: Optimized RP-HPLC Method

This protocol is designed to be a robust starting point for the purity analysis of this compound. It incorporates system suitability tests to ensure the validity of the results, in line with common pharmaceutical practices.[8][9]

1. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column that provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking silanol activity and protonating the morpholine nitrogen, leading to improved peak symmetry.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 0-2 min: 5% B2-15 min: 5-50% B15-17 min: 50-95% B17-19 min: 95% B19-20 min: 95-5% B20-25 min: 5% BA shallow gradient is used to ensure good resolution between the main peak and any closely eluting impurities. A wash step is included to elute any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThis compound lacks a strong chromophore, so detection at a lower wavelength is necessary to achieve adequate sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

2. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: A mixture of Water/Acetonitrile (95:5, v/v) is recommended to match the initial mobile phase conditions and ensure good peak shape.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of the sample diluent to achieve a concentration of ~1 mg/mL.

  • System Suitability Solution (SSS): Use the Sample Solution.

3. HPLC Procedure

  • System Setup and Equilibration: Set up the HPLC system with the specified column and mobile phases. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Make five replicate injections of the Sample Solution.

    • The system is deemed suitable for analysis if the following criteria are met, as per USP <621> guidelines:[9][10][11]

      • Precision: The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.[8]

      • Tailing Factor (T): The tailing factor for the this compound peak should be not more than 2.0.[8]

  • Sample Analysis:

    • Once the system suitability is confirmed, inject the Sample Solution once.

4. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram, disregarding any peaks from the solvent front.

  • Calculate the purity of the this compound sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Results: Beyond the Purity Value

A successful purity analysis provides more than just a number. The chromatogram is a rich source of information about the synthetic process.

Potential Impurities: Impurities in synthesized this compound can arise from several sources:[12]

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • By-products: Compounds formed from side reactions.[13]

  • Degradation Products: The vinyl group can be susceptible to oxidation or polymerization.[12]

Logical Framework for Peak Identification:

Impurity_Logic Start Observe Unknown Peak in Chromatogram Check_Retention Compare Retention Time (RT) to Known Standards (Starting Materials, etc.) Start->Check_Retention Match RT Match? Check_Retention->Match Identify_Known Identify as Known Impurity Match->Identify_Known Yes Hypothesize Hypothesize Structure (By-product, Degradant) Match->Hypothesize No LCMS Perform LC-MS Analysis for Mass Data Hypothesize->LCMS Confirm Confirm Structure (NMR, Synthesis of Standard) LCMS->Confirm Identify_Unknown Identify as Novel Impurity Confirm->Identify_Unknown

Caption: Decision process for impurity identification.

Conclusion

The purity assessment of synthesized this compound by HPLC is a critical quality control step that requires a method tailored to its specific chemical properties. While several chromatographic strategies exist, a well-optimized reversed-phase method using a C18 column with a TFA-modified mobile phase offers a robust, reliable, and accessible solution for most research and development laboratories. By implementing rigorous system suitability tests and a logical approach to data interpretation, researchers can have high confidence in the quality of their synthesized material, ensuring the integrity of subsequent experiments and development efforts. This guide provides the foundational knowledge and a practical protocol to achieve that goal, grounding the analytical process in established scientific principles and regulatory expectations.[14][15][16]

References

Benchmarking the performance of 3-Vinylmorpholine in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Performance of 3-Vinylmorpholine in Key Chemical and Biological Assays

Introduction

The morpholine heterocycle is a well-established scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals. Concurrently, vinyl groups are fundamental reactive handles in polymer science and organic synthesis. The molecule this compound presents an intriguing combination of these two moieties, suggesting potential applications as both a specialty monomer in materials science and as a building block for novel bioactive compounds.

Despite its interesting structure, there is a notable absence of publicly available data benchmarking the performance of this compound in specific assays. This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It provides a comprehensive, technically grounded plan for evaluating this compound's performance against relevant alternatives in key assays. The protocols described herein are designed to be self-validating systems, providing a robust foundation for generating high-quality, comparative data.

Part 1: Benchmarking in Polymerization Reactions

The vinyl group is the primary reactive center for polymerization. Understanding the polymerization kinetics of this compound is crucial for its potential application as a monomer. This section outlines a comparative study against standard vinyl monomers.

Experimental Rationale

The reactivity of a vinyl monomer is influenced by the electronic and steric effects of its substituent. The morpholine ring at the 3-position may influence the electron density of the vinyl group and present steric hindrance, affecting propagation and termination rates. We will benchmark this compound against monomers with varying electronic and steric profiles:

  • Styrene: A common aromatic vinyl monomer.

  • N-Vinylpyrrolidone (NVP): A cyclic amide-containing vinyl monomer known for its hydrophilicity.

  • Divinylbenzene (DVB): A cross-linking agent with two vinyl groups.

Comparative Polymerization Kinetics Assay

The rate of polymerization will be monitored using dilatometry, a technique that measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.

Table 1: Proposed Data Summary for Comparative Polymerization Kinetics

MonomerInitiator Concentration (mol/L)Temperature (°C)Rate of Polymerization (mol L⁻¹ s⁻¹)Molecular Weight (Mn)Polydispersity Index (PDI)
This compound
Styrene
N-Vinylpyrrolidone
Divinylbenzene

Experimental Workflow: Polymerization Kinetics

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis prep_monomer Prepare Monomer Solutions (this compound, Styrene, NVP, DVB) mix Mix Monomer and Initiator prep_monomer->mix prep_initiator Prepare Initiator Solution (e.g., AIBN in Toluene) prep_initiator->mix load Load into Dilatometer mix->load thermostat Place in Thermostatted Bath load->thermostat monitor Monitor Meniscus Height Over Time thermostat->monitor calculate_rate Calculate Rate of Polymerization monitor->calculate_rate precipitate Precipitate Polymer monitor->precipitate characterize Characterize Polymer (GPC for Mn and PDI) calculate_rate->characterize precipitate->characterize

Caption: Workflow for comparing polymerization kinetics.

Detailed Protocol: Free-Radical Polymerization of Vinyl Monomers
  • Reagent Preparation:

    • Prepare stock solutions of this compound, Styrene, N-Vinylpyrrolidone, and Divinylbenzene of known concentration in a suitable solvent (e.g., toluene).

    • Prepare a stock solution of a free-radical initiator, such as Azobisisobutyronitrile (AIBN), in the same solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the monomer solution and the initiator solution. The final concentrations should be carefully controlled.

    • Transfer the reaction mixture to a dilatometer.

    • Place the dilatometer in a constant temperature water bath to initiate the polymerization.

  • Data Collection:

    • Record the height of the liquid in the capillary of the dilatometer at regular time intervals.

  • Analysis:

    • Calculate the rate of polymerization from the change in volume over time.

    • At the end of the reaction, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Collect and dry the polymer.

    • Determine the number average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Part 2: Benchmarking in Biological Assays

The morpholine scaffold is a common feature in bioactive compounds, suggesting that this compound could exhibit biological activity or serve as a precursor to such molecules. This section details a proposed benchmarking study in two fundamental biological assays: a cell viability assay and an enzyme inhibition assay.

Experimental Rationale

We will assess the general cytotoxicity of this compound and its potential as an enzyme inhibitor. The alternatives chosen for comparison are:

  • Morpholine: The parent heterocycle, to establish a baseline.

  • Gefitinib: An FDA-approved anticancer drug that contains a morpholine moiety, serving as a positive control for biological activity.

Comparative Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Table 2: Proposed Data Summary for Comparative Cell Viability (IC50 Values in µM)

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HepG2)
This compound
Morpholine
Gefitinib

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_culture->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the comparative MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Morpholine, and Gefitinib in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Comparative Enzyme Inhibition Assay

This assay will evaluate the potential of this compound to inhibit a common model enzyme, such as a commercially available kinase or protease.

Table 3: Proposed Data Summary for Comparative Enzyme Inhibition (IC50 Values in µM)

CompoundTarget Enzyme (e.g., a Kinase)
This compound
Morpholine
Gefitinib (if a kinase is used)
Detailed Protocol: Generic Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the chosen enzyme.

    • Prepare solutions of the enzyme, its substrate, and any necessary cofactors.

    • Prepare serial dilutions of this compound, Morpholine, and a relevant positive control inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound dilutions.

    • Pre-incubate the enzyme and inhibitor for a set period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC50 value for each compound.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its chemical structure suggests clear avenues for investigation. This guide provides a robust and scientifically rigorous framework for benchmarking its performance in both polymerization and biological contexts. By systematically comparing this compound to well-characterized alternatives using standardized assays, researchers can generate the necessary data to evaluate its potential in materials science and drug discovery. The detailed protocols and proposed data structures within this guide are intended to facilitate these future investigations, ensuring that the resulting data is both comparable and of high quality.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Vinylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – The responsible management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental integrity. This guide offers a comprehensive, step-by-step protocol for the proper disposal of 3-Vinylmorpholine, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Understanding this compound: Hazard Profile and Disposal Rationale

This compound is an organic compound containing a morpholine ring and a reactive vinyl group. As with many amine-based and reactive compounds, improper disposal can pose significant risks. The primary hazards stem from its potential reactivity and toxicity. Therefore, it must be treated as hazardous waste , and disposal procedures must aim to neutralize these hazards completely, preventing release into the environment.[1][2] The recommended disposal method is incineration by a licensed waste disposal facility, which ensures the complete destruction of the molecule.

Key Disposal and Safety Parameters:

ParameterGuideline & Rationale
Waste Classification Hazardous Waste.[3][4]
Primary Disposal Method Incineration via a licensed hazardous waste disposal service.[5][6][7] This high-temperature method ensures complete thermal destruction.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory to prevent skin and eye contact.[1][8]
Chemical Incompatibilities Segregate from strong oxidizing agents and acids.[1][6] Mixing can cause dangerous reactions. Water-reactive materials should also be kept separate.[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow. Each step is a critical control point to ensure safety and regulatory compliance from the point of generation to final disposal.

Step 1: Immediate Segregation and PPE Before handling, ensure you are wearing the appropriate PPE.[1][8] At the point of generation, immediately classify this compound waste as hazardous. Do not mix it with non-hazardous waste streams or incompatible chemicals.[1][2]

Step 2: Containerization Collect this compound waste in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene or glass).[1][9] The container must be in good condition and have a securely sealing cap to prevent leaks or the release of vapors.[9][10] Leave at least 5-10% headspace to allow for thermal expansion.[9]

Step 3: Accurate Labeling The container must be clearly labeled. As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[10][11] The label must include the full chemical name, "this compound," and a clear description of any other constituents and their approximate percentages.[10]

Step 4: Secure Temporary Storage Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[3][12] This area must be a cool, well-ventilated space away from direct sunlight, heat sources, and incompatible substances.[1] Ensure the container is within secondary containment to mitigate potential spills.

Step 5: Arrange for Professional Disposal Do not dispose of this compound down the drain or in regular trash.[1][8][13] This practice is prohibited and environmentally harmful.[1][14] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][12] Maintain meticulous records of waste generation and disposal dates as required by regulations.[1]

Step 6: Managing Empty Containers Containers that once held this compound must also be managed properly. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[9][11] Collect the rinsate and dispose of it as hazardous waste along with the this compound waste.[9][11] After rinsing and air-drying in a ventilated hood, deface the original label, and the container may then be disposed of as regular solid waste, pending institutional policies.[9][11]

Visualizing the Disposal Workflow

The following diagram outlines the procedural logic for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal A Waste Generated B Don PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' + Contents C->D E Add Waste to Container (Leave Headspace) D->E F Securely Cap Container E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Store in Designated Area (Secondary Containment) G->H I Request Pickup from EHS / Licensed Contractor H->I J Maintain Disposal Records I->J

Caption: Procedural workflow for the safe disposal of this compound.

Conclusion: Upholding a Culture of Safety

The procedural integrity of this guide is rooted in established chemical safety principles. By treating each step as a critical checkpoint—from PPE and labeling to final disposal by certified professionals—laboratories can create a self-validating system that ensures safety and compliance. This rigorous approach not only protects researchers and the environment but also reinforces the deep trust and commitment to excellence that defines the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Vinylmorpholine
Reactant of Route 2
3-Vinylmorpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。